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Foundational

Elucidating the Solid-State Architecture and Stereochemical Landscape of 2-Carboxy-4-methylcyclohexan-1-yl-amine

An In-Depth Technical Guide for Drug Development Professionals Abstract 2-Carboxy-4-methylcyclohexan-1-yl-amine represents a class of substituted cycloalkane amino acids, which are valuable scaffolds in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

2-Carboxy-4-methylcyclohexan-1-yl-amine represents a class of substituted cycloalkane amino acids, which are valuable scaffolds in medicinal chemistry due to their conformationally constrained nature. The precise three-dimensional arrangement of the amine, carboxyl, and methyl functional groups dictates the molecule's ability to interact with biological targets. This guide provides a comprehensive framework for determining the crystal structure and stereochemistry of this molecule, integrating theoretical conformational analysis with practical, field-proven methodologies in Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD). We delve into the causality behind experimental choices, offering robust, self-validating protocols essential for researchers in structural biology and drug development.

Introduction: The Structural Imperative

In the rational design of therapeutic agents, understanding the three-dimensional structure of a molecule is paramount. For semi-rigid structures like substituted cyclohexanes, the stereochemical and conformational arrangement of substituents defines the pharmacophore. 2-Carboxy-4-methylcyclohexan-1-yl-amine possesses three chiral centers (at C1, C2, and C4), giving rise to a complex stereoisomeric landscape. The cyclohexane ring's preference for a low-energy chair conformation further restricts the spatial orientation of its functional groups.[1] An incorrect stereochemical assignment can lead to the pursuit of inactive compounds, wasting significant resources. This document outlines the definitive pathway to establish both the relative and absolute stereochemistry of this molecular entity.

Foundational Stereochemistry and Conformational Analysis

The molecule has chiral centers at positions 1 (bearing the amine), 2 (bearing the carboxyl group), and 4 (bearing the methyl group). This results in 2³ = 8 possible stereoisomers, comprising four pairs of enantiomers. The key to understanding their behavior lies in analyzing the stability of their chair conformations.

The Principle of Conformational Preference

Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[2] A rapid "ring flip" interconverts these positions.[3]

However, substituents larger than hydrogen create steric strain when in the axial position due to unfavorable interactions with other axial atoms at the C3 and C5 positions (1,3-diaxial interactions).[4][5] Consequently, the chair conformation that places the largest substituents in the equatorial position is overwhelmingly favored at equilibrium.[4]

Application to 2-Carboxy-4-methylcyclohexan-1-yl-amine

The stability of any given diastereomer will depend on the energetic cost of placing the -NH₂, -COOH, and -CH₃ groups in axial versus equatorial positions. The relative energetic cost (A-value) generally follows the trend: -COOH > -CH₃ > -NH₂. Therefore, the most stable conformer will prioritize placing the carboxyl group, followed by the methyl group, in equatorial positions.

Table 1: Conformational Analysis of a Representative Diastereomer (cis-1,2, trans-1,4 Isomer)

Substituent PositionConformer A (Chair 1)Conformer B (Chair 2) after Ring FlipEnergetic PreferenceRationale
C1-Amine AxialEquatorialConformer BAvoids 1,3-diaxial strain.
C2-Carboxyl EquatorialAxialConformer AThe carboxyl group is the bulkiest and its equatorial placement is highly favored.[4]
C4-Methyl AxialEquatorialConformer BAvoids 1,3-diaxial strain.[3]
Overall Stability Dependent on the balance of all interactions. A detailed calculation is required, but minimizing the strain from the largest group (-COOH) is critical.

This analysis underscores that simply knowing the connectivity is insufficient; a definitive experimental determination is required.

Experimental Determination of Relative Stereochemistry: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration and predominant conformation of molecules in solution.[6]

Rationale for NMR Approach

The spatial relationship between protons in a molecule can be elucidated through two key NMR parameters: the scalar coupling constant (³J) and the Nuclear Overhauser Effect (NOE).

  • Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[7] By measuring the ³J values for the protons on the cyclohexane ring, we can infer the dihedral angles and thus distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[8] This is exceptionally useful for confirming stereochemical assignments. For instance, a strong NOE between two protons on the same face of the ring (e.g., both axial at C1 and C3) provides definitive proof of their relative orientation.

Experimental Protocol: 2D NMR for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., MeOD, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks, confirming which protons are adjacent to each other on the carbon backbone.

  • NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy) Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY interpretation.[8]

    • Causality: The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates they are spatially proximate.

    • Analysis:

      • Look for cross-peaks between the proton at C1 (H1) and other protons on the ring. A strong cross-peak between H1 and H3/H5 would indicate an axial orientation for H1.

      • Similarly, analyze the spatial relationships for H2 and H4 to determine the orientation of the carboxyl and methyl groups.

  • Data Interpretation: Integrate the findings from coupling constants and NOE data to build a self-consistent 3D model of the molecule's preferred conformation in solution.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent H1 1D ¹H NMR Prep->H1 COSY 2D COSY H1->COSY NOESY 2D NOESY/ROESY COSY->NOESY J_Coup Measure ³J Coupling Constants (Infer Dihedral Angles) COSY->J_Coup NOE_Int Identify NOE Cross-Peaks (Establish Spatial Proximity) NOESY->NOE_Int Model Build 3D Conformational Model J_Coup->Model NOE_Int->Model

Caption: Workflow for NMR-based stereochemical and conformational analysis.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

While NMR provides the structure in solution, Single-Crystal X-ray Diffraction (SC-XRD) provides the unambiguous solid-state structure, including bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present or anomalous dispersion is used).[9]

The SC-XRD Principle: From Crystal to Structure

The technique relies on the ability of a well-ordered, single crystal to diffract an X-ray beam into a predictable pattern of reflections.[10] The positions and intensities of these diffracted spots are mathematically related to the positions of electrons within the crystal lattice. By solving the "phase problem," an electron density map can be generated, into which the atomic model of the molecule is fitted.[11]

Experimental Protocol: A Self-Validating Workflow
  • Crystal Growth (The Critical Step):

    • Rationale: Obtaining a single, high-quality crystal suitable for diffraction is often the most challenging step.[12] The goal is to persuade the molecules to slowly arrange themselves into a highly ordered lattice.

    • Methodology: Employ multiple techniques in parallel. A common and effective method is vapor diffusion.

      • Hanging Drop: Dissolve the compound to saturation in a suitable solvent (e.g., methanol/water). Place a 2-5 µL drop of this solution on a siliconized coverslip. Invert the slip over a well containing a precipitant (a solvent in which the compound is less soluble, e.g., isopropanol).

      • Sitting Drop: Similar to the above, but the drop is placed on a pedestal inside the well.

    • Optimization: Systematically vary solvent systems, precipitants, temperature, and concentration to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection:

    • Mounting: Carefully select a well-formed crystal (0.1-0.3 mm) and mount it on a cryoloop.

    • Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (100 K). This is a critical step to minimize radiation damage from the high-intensity X-ray beam.[11]

    • Data Collection: Mount the crystal on a diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Structure Solution: Use direct methods or Patterson methods (computational algorithms) to solve the phase problem and generate an initial electron density map.

    • Model Building: Fit the known atoms (C, N, O) into the electron density map.

    • Refinement: Iteratively refine the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

  • Absolute Stereochemistry Determination:

    • Rationale: For chiral molecules, it is essential to determine which enantiomer is present in the crystal. This is achieved by analyzing anomalous dispersion effects (the Friedel pairs).

    • Methodology: The Flack parameter is calculated during refinement. A value close to 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the inverse.

Visualization of the SC-XRD Workflow

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement Screen Screen Solvents & Precipitants VaporDiff Set up Vapor Diffusion (Hanging/Sitting Drop) Screen->VaporDiff Optimize Optimize Conditions (Temp, Concentration) VaporDiff->Optimize Harvest Harvest Single Crystal Optimize->Harvest Mount Mount Crystal on Loop Harvest->Mount Cryo Flash-cool in N₂(l) Mount->Cryo Collect Collect Diffraction Data Cryo->Collect Process Process Raw Data Collect->Process Solve Solve Phase Problem Process->Solve Build Build Atomic Model Solve->Build Refine Refine Structure Build->Refine Validate Determine Absolute Stereochemistry (Flack Parameter) Refine->Validate

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Unified Structural Perspective

The definitive characterization of 2-Carboxy-4-methylcyclohexan-1-yl-amine requires a synergistic approach. NMR spectroscopy provides essential information on the relative stereochemistry and the molecule's dynamic conformational preferences in a solution environment, which is highly relevant to its biological activity. Single-crystal X-ray diffraction complements this by providing a static, high-resolution snapshot of the molecule in the solid state, unambiguously defining bond lengths, angles, and, most critically, the absolute stereochemistry. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can establish a complete and trustworthy structural foundation, enabling confident progression of molecules with this valuable scaffold in discovery pipelines.

References

  • Wikipedia. "Nuclear magnetic resonance spectroscopy of stereoisomers." Accessed March 2026. [Link]

  • R-Discovery. "NMR for Stereochemical Elucidation." March 26, 2023. [Link]

  • Ashenhurst, J. "Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry, June 27, 2014. [Link]

  • Chemistry LibreTexts. "4.4: Substituted Cyclohexanes." December 15, 2021. [Link]

  • Chemistry LibreTexts. "7.1.4: Substituted Cyclohexanes." July 05, 2021. [Link]

  • Michigan State University Department of Chemistry. "Ring Conformations." Accessed March 2026. [Link]

  • OpenOChem Learn. "Conformational Analysis." Accessed March 2026. [Link]

  • University of Wisconsin-Platteville. "Determining Stereochemistry by 1H-NMR Spectroscopy." Accessed March 2026. [Link]

  • Morelhão, S. L., et al. "X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements." Acta Crystallographica Section A: Foundations and Advances, vol. 73, no. Pt 3, 2017, pp. 209-219. [Link]

  • John Innes Centre. "What is Protein X-Ray Crystallography?" March 11, 2020. [Link]

  • Cardiff University. "Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 'Common' Amino Acids." News, March 13, 2015. [Link]

  • Magritek. "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy." Accessed March 2026. [Link]

  • Jaskolski, M., et al. "Identification of amino acid sequence by X-ray crystallography." Acta Biochimica Polonica, vol. 56, no. 2, 2009, pp. 205-12. [Link]

  • Creative Biostructure. "A Beginner's Guide to Protein Crystallography." March 09, 2025. [Link]

  • EPO. "SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF." EP3218388B1, October 28, 2020.
  • Danish, M., et al. "Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 12, 2015, pp. o995-o996. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 2-Carboxy-4-methylcyclohexan-1-yl-amine: A Mechanistic Guide

Executive Summary The structural elucidation of alicyclic amino acids is a critical analytical checkpoint in modern drug development and peptidomimetic design. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also documented as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of alicyclic amino acids is a critical analytical checkpoint in modern drug development and peptidomimetic design. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also documented as 2-amino-4-methylcyclohexane-1-carboxylic acid) is a cyclic β -amino acid derivative. Its mass spectral profiling requires a rigorous understanding of charge-directed fragmentation, stereochemical influences, and thermodynamic stability. This whitepaper provides an authoritative, self-validating framework for interpreting its Electrospray Ionization (ESI) Collision-Induced Dissociation (CID) spectra.

Structural Context & Ionization Dynamics

Before analyzing fragmentation, we must establish the precursor's physical parameters. The exact mass and predicted physicochemical properties of 2-amino-4-methylcyclohexane-1-carboxylic acid establish the baseline for high-resolution mass spectrometry (HRMS) calibration (1)[1].

In positive ion mode (ESI+), the molecule ( C8​H15​NO2​ , exact mass 157.1103 Da) readily forms an even-electron protonated precursor [M+H]+ at m/z 158.118 . While the primary thermodynamic sink for the proton is the highly basic amine nitrogen, gas-phase fragmentation is often driven by the kinetically active, higher-energy tautomer where the proton resides on the carboxyl oxygen.

Mechanistic Causality of Fragmentation

As application scientists, we do not merely list product ions; we must understand the causality behind their formation. The fragmentation of this compound is governed by three primary pathways:

A. Nitrogen-Directed α -Cleavage (Ring Opening)

The mass spectral fragmentation of cyclic β -amino acids typically initiates via an α -cleavage reaction with respect to the nitrogen atom (2)[2]. The nitrogen lone pair stabilizes the developing positive charge, forcing the C1-C6 bond of the cyclohexane ring to cleave. Because the ring contains a methyl group at the C4 position, subsequent hydrogen rearrangement and bond scission lead to the expulsion of a neutral propylene molecule ( C3​H6​ , -42 Da), yielding a diagnostic fragment at m/z 116.070 .

B. Kinetically Favored Dehydration & Decarboxylation

Protonation of the carboxyl group triggers the lowest-energy fragmentation pathway: the elimination of water ( H2​O , -18 Da) to form a highly resonance-stabilized acylium ion at m/z 140.107 . At higher collision energies, the precursor can undergo a direct loss of formic acid ( HCOOH , -46 Da), generating a stable cyclic amine fragment at m/z 112.112 .

C. Stereochemically Driven Deamination

For alicyclic amino acids, the exact stereochemistry and substitution pattern significantly influence the relative abundance of diagnostic ions (3)[3]. The loss of ammonia ( NH3​ , -17 Da) to form m/z 141.091 requires the formation of a stable allylic carbocation. If the amino and carboxyl groups are trans-diaxial, concerted elimination pathways are heavily favored.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, a single MS/MS spectrum is insufficient. The following protocol integrates an orthogonal, self-validating isotopic exchange step.

Step 1: Isotopic Orthogonal Validation (H/D Exchange)

  • Action: Dissolve 1 mg of the analyte in 1 mL of D2​O/MeOD (50:50, v/v) containing 0.1% d-formic acid. Incubate for 30 minutes.

  • Causality: This exchanges the three labile protons (two on −NH2​ , one on −COOH ) with deuterium. The precursor shifts from m/z 158 to m/z 161. If the m/z 140 fragment (loss of H2​O ) shifts to m/z 141 (loss of D2​O ), it definitively proves the neutral loss involved the labile carboxyl proton rather than a skeletal rearrangement.

Step 2: HILIC Chromatographic Separation

  • Action: Utilize a ZIC-HILIC column (2.1 x 100 mm, 3 µm) with an Acetonitrile/Aqueous Ammonium Formate gradient.

  • Causality: Alicyclic amino acids are highly polar. Standard reversed-phase C18 columns suffer from poor retention without ion-pairing reagents (which suppress ESI signal). HILIC ensures strong retention and promotes efficient droplet desolvation in the ESI source, maximizing the [M+H]+ signal.

Step 3: Energy-Resolved HRMS Acquisition

  • Action: Acquire data on a Q-TOF or Orbitrap platform (Resolution > 60,000 FWHM). Ramp the Collision Energy (CE) from 10 to 40 eV.

  • Causality: Generating a breakdown curve (relative abundance vs. CE) maps the kinetic hierarchy. Low-energy pathways ( H2​O loss) peak early, while high-energy skeletal cleavages ( C3​H6​ loss) dominate at elevated CE, providing a complete mechanistic fingerprint.

Quantitative Diagnostic Data

The following table summarizes the high-resolution diagnostic ions generated during ESI+ CID.

Fragment IdentityExact Mass (m/z)Neutral LossFormulaMechanism / Ion TypeRelative Abundance
Precursor Ion 158.1176- C8​H16​NO2+​ Protonated Molecule [M+H]+ 100% (Low CE)
Product Ion 1 140.107018.0106 ( H2​O ) C8​H14​NO+ Acylium Ion Formation85%
Product Ion 2 141.091017.0265 ( NH3​ ) C8​H13​O2+​ Deamination / Cycloalkenyl Acid40%
Product Ion 3 112.112146.0055 ( HCOOH ) C7​H14​N+ Decarboxylation / Amine Fragment60%
Product Ion 4 116.070642.0470 ( C3​H6​ ) C5​H10​NO2+​ α -cleavage & Ring Opening25%
Product Ion 5 95.085563.0321 ( NH3​+HCOOH ) C7​H11+​ Hydrocarbon Core15%

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 158.118 H2O_loss Acylium Ion [M+H - H2O]+ m/z 140.107 Precursor->H2O_loss -H2O (-18 Da) NH3_loss Cycloalkenyl Acid [M+H - NH3]+ m/z 141.091 Precursor->NH3_loss -NH3 (-17 Da) HCOOH_loss Amine Fragment [M+H - HCOOH]+ m/z 112.112 Precursor->HCOOH_loss -HCOOH (-46 Da) Ring_cleavage Ring Cleavage [- C3H6] m/z 116.070 Precursor->Ring_cleavage Alpha-cleavage -C3H6 (-42 Da) Combined_loss Hydrocarbon Core [M+H - NH3 - HCOOH]+ m/z 95.086 H2O_loss->Combined_loss -CO & -NH3 NH3_loss->Combined_loss -HCOOH HCOOH_loss->Combined_loss -NH3

Fig 1: ESI+ CID fragmentation pathways of 2-Carboxy-4-methylcyclohexan-1-yl-amine.

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews (acs.org) - 2

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives (aip.org) - 3

  • Cyclohexanecarboxylic acid, 2-amino-4-methyl- | C8H15NO2 | CID 45084882 - PubChem (nih.gov) - 1

Sources

Foundational

Thermodynamic stability of 2-Carboxy-4-methylcyclohexan-1-yl-amine isomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Carboxy-4-methylcyclohexan-1-yl-amine Isomers Executive Summary The three-dimensional conformation of small molecules is a critical determinant of their bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Carboxy-4-methylcyclohexan-1-yl-amine Isomers

Executive Summary

The three-dimensional conformation of small molecules is a critical determinant of their biological activity and physicochemical properties, a cornerstone of modern drug development. For cyclic systems like substituted cyclohexanes, predicting the most stable conformation is paramount. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of the various stereoisomers of 2-Carboxy-4-methylcyclohexan-1-yl-amine. We will dissect the intricate balance between steric hindrance, primarily 1,3-diaxial interactions, and stabilizing intramolecular forces, such as hydrogen bonding. This document moves beyond a simple summation of steric penalties by explaining the causality behind conformational preferences. Furthermore, it furnishes researchers with robust, field-proven computational and experimental workflows for determining these stabilities, ensuring a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of conformational analysis in complex cyclohexane derivatives.

Part 1: Foundational Principles of Cyclohexane Conformational Analysis

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. This conformation is the most thermodynamically stable arrangement and is in a dynamic equilibrium with a higher-energy "boat" form and other intermediates. For the purpose of stability analysis, we focus on the chair conformers.

Axial vs. Equatorial Positions and Ring Inversion

In a chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions are parallel to the principal axis of the ring, pointing "up" or "down".

  • Equatorial (e): Six positions radiate out from the "equator" of the ring.

Through a process called ring inversion or "ring flip," one chair conformation converts into another. During this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane, these two chairs are identical in energy. However, for a substituted cyclohexane, the two chair conformers are typically not energetically equivalent.[1]

The Energetic Cost of Being Axial: 1,3-Diaxial Interactions

The primary reason for the energy difference between conformers is steric strain. When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion with the other two axial atoms on the same side of the ring.[2][3] These are known as 1,3-diaxial interactions .

An equatorial substituent, by contrast, points away from the bulk of the ring, minimizing such steric clashes.[1] Consequently, substituted cyclohexanes will preferentially adopt conformations where the larger substituents are in the equatorial orientation.[3]

Quantifying Steric Preference: A-Values

The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its conformational free energy, commonly known as the A-value . The A-value represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers for a monosubstituted cyclohexane. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[4] These values are additive and provide a powerful tool for estimating the relative stability of different conformers in polysubstituted systems.[5]

SubstituentA-Value (kcal/mol)Authoritative Source
-CH₃ (Methyl)~1.7 - 1.8[6][7]
-COOH (Carboxyl)~1.2[7]
-NH₂ (Amino)~1.2 - 1.8[7][8]
-NH₃⁺ (Ammonium)~1.9[7]

Note: The A-value of polar groups like -NH₂ and -COOH can be solvent-dependent due to hydrogen bonding with the solvent.

Part 2: Stereoisomers of 2-Carboxy-4-methylcyclohexan-1-yl-amine

The target molecule has three stereocenters at carbons C1, C2, and C4. This gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. For the purpose of analyzing thermodynamic stability, we will focus on the diastereomers, as they have different physical properties and energies. The key distinction between diastereomers lies in the relative orientation (cis or trans) of the three substituents.

stereoisomers parent 2-Carboxy-4-methylcyclohexan-1-yl-amine (8 Stereoisomers) sub_a Diastereomer A (e.g., 1,2-cis, 2,4-trans) parent->sub_a sub_b Diastereomer B (e.g., 1,2-trans, 2,4-trans) parent->sub_b sub_c Diastereomer C (e.g., 1,2-cis, 2,4-cis) parent->sub_c sub_d Diastereomer D (e.g., 1,2-trans, 2,4-cis) parent->sub_d en_a Enantiomer A' sub_a->en_a en_b Enantiomer B' sub_b->en_b en_c Enantiomer C' sub_c->en_c en_d Enantiomer D' sub_d->en_d

Caption: Diastereomeric and enantiomeric relationships of the target molecule.

Part 3: In-Depth Stability Analysis of Key Diastereomers

The overall stability of a given diastereomer is determined by the stability of its most populated conformer at equilibrium. We will analyze two representative diastereomers to illustrate the interplay of steric and electronic factors.

Case Study 1: The trans,trans-Isomer (Hypothetical)

Let us consider the diastereomer where the amine is trans to the carboxyl group, and the carboxyl group is trans to the methyl group. This arrangement allows all three substituents to occupy equatorial positions simultaneously.

  • Conformer 1 (tri-equatorial): (1e-NH₂, 2e-COOH, 4e-CH₃)

    • Axial Substituents: None.

    • Estimated Steric Strain (from A-values): 0 kcal/mol.

    • Intramolecular H-Bonding: Unlikely between the 1,2-diequatorial groups due to unfavorable distance and geometry.

  • Conformer 2 (tri-axial): (1a-NH₂, 2a-COOH, 4a-CH₃)

    • Axial Substituents: -NH₂, -COOH, -CH₃.

    • Estimated Steric Strain (from A-values): 1.8 + 1.2 + 1.7 = 4.7 kcal/mol .

    • Intramolecular H-Bonding: Not possible.

Analysis: The tri-equatorial conformer is overwhelmingly more stable by approximately 4.7 kcal/mol. This diastereomer will exist almost exclusively in this conformation. Due to the absence of any significant steric strain in its preferred conformation, this all-equatorial isomer is predicted to be the most thermodynamically stable of all possible diastereomers.

Case Study 2: The cis,trans-Isomer (Hypothetical)

Now, consider a diastereomer where the amine and carboxyl groups are cis to each other, and the carboxyl and methyl groups are trans.

  • Conformer 1: (1e-NH₂, 2a-COOH, 4e-CH₃)

    • Axial Substituents: -COOH.

    • Estimated Steric Strain (from A-values): 1.2 kcal/mol .

    • Intramolecular H-Bonding: Possible and potentially strong. The equatorial amine (donor) and the adjacent axial carboxyl group (acceptor) are spatially well-positioned to form a stabilizing six-membered ring hydrogen bond. The formation of intramolecular hydrogen bonds is known to shield polarity and can significantly stabilize a conformation.[9][10]

  • Conformer 2: (1a-NH₂, 2e-COOH, 4a-CH₃)

    • Axial Substituents: -NH₂, -CH₃.

    • Estimated Steric Strain (from A-values): 1.8 + 1.7 = 3.5 kcal/mol .

    • Intramolecular H-Bonding: Possible, but the geometry between an axial amine and an equatorial carboxyl group is generally less favorable than in Conformer 1.

Analysis: Based solely on A-values, Conformer 1 is more stable than Conformer 2. However, the crucial factor here is the intramolecular hydrogen bond in Conformer 1. If the energy of this hydrogen bond is, for example, -2.0 kcal/mol, it would more than compensate for the 1.2 kcal/mol steric strain of the axial carboxyl group, making this conformer particularly stable.

Part 4: Methodologies for Determining Thermodynamic Stability

To move from estimation to quantitative measurement, a combined computational and experimental approach is the gold standard.

Workflow 1: Computational Chemistry Protocol

Quantum chemical calculations provide a powerful in-silico method to determine the relative energies of isomers and their conformers with high accuracy.

computational_workflow start 1. Build 3D Structures of all Diastereomers mm 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm Initial Geometries filter 3. Filter & Rank Unique Low-Energy Conformers mm->filter Raw Conformers dft 4. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G*) filter->dft Candidate Conformers sp 5. Single-Point Energy Calculation (Higher Level of Theory) (e.g., wB97X-D/def2-TZVP) dft->sp Optimized Geometries thermo 6. Calculate Gibbs Free Energies (G) (Includes ZPE, thermal corrections) sp->thermo Electronic Energies boltzmann 7. Apply Boltzmann Distribution to Determine Conformer Populations and Overall Isomer Stability thermo->boltzmann Relative Free Energies nmr_workflow start 1. Synthesize & Purify Target Diastereomer dissolve 2. Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, MeOD-d₄) start->dissolve rt_nmr 3. Acquire ¹H NMR Spectrum at Room Temperature dissolve->rt_nmr lt_nmr 5. (Optional) Acquire Spectra at Low Temperature (e.g., -80 °C) dissolve->lt_nmr For slow exchange analyze_j 4. Analyze Coupling Constants (J) of Ring Protons rt_nmr->analyze_j calc 6. Calculate Conformer Ratio from J-values or Integration analyze_j->calc lt_nmr->calc Integrate separate signals delta_g 7. Calculate ΔG from Equilibrium Constant (K) calc->delta_g K = [Conf2]/[Conf1]

Caption: Experimental workflow using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize and purify the specific diastereomer of interest.

  • Solubilization: Dissolve the compound in an appropriate deuterated solvent. The choice of solvent is critical, as it can influence hydrogen bonding and thus the conformational equilibrium.

  • Room Temperature ¹H NMR: Acquire a high-resolution proton NMR spectrum at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in a single, population-averaged spectrum.

  • Coupling Constant Analysis: Carefully measure the proton-proton coupling constants (³JHH) for the protons on the cyclohexane ring, particularly the proton at C1 (attached to the amine). The magnitude of the coupling between adjacent axial-axial protons (J_ax-ax, typically 8-13 Hz) is much larger than that for axial-equatorial (J_ax-eq, 2-5 Hz) or equatorial-equatorial (J_eq-eq, 2-5 Hz) protons. The observed, time-averaged coupling constant (J_obs) can be used to calculate the mole fraction (χ) of each conformer.

  • Low-Temperature NMR (Optional): By cooling the sample (e.g., to -80 °C), it may be possible to slow the ring inversion to the point where separate signals for each conformer can be observed (the slow-exchange regime).

  • Ratio Calculation: In the slow-exchange regime, the ratio of the two conformers can be determined directly by integrating the corresponding signals. In the fast-exchange regime, the mole fractions are calculated using the equation: J_obs = χ_A * J_A + χ_B * J_B, where J_A and J_B are the known coupling constants for the pure conformers (often estimated from model compounds).

  • Free Energy Calculation: Once the equilibrium constant (K = χ_B / χ_A) is known, the Gibbs free energy difference between the conformers can be calculated using the equation: ΔG = -RTln(K).

References

  • Title: Substituted Cyclohexanes Source: KPU Pressbooks - Organic Chemistry I URL: [Link]

  • Title: Substituted cyclohexanes | 1,3-diaxial interaction Source: Organic Chemistry URL: [Link]

  • Title: 4.7: Conformations of Monosubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions Source: YouTube (Professor Davis) URL: [Link]

  • Title: Cyclohexane Conformational Analysis Source: University of Colorado, Boulder URL: [Link]

  • Title: The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: To Determine Chair Conformation Stability, Add Up The A-Values For Each Axial Substituent. The Lower The Number, The More Stable It is. Source: Master Organic Chemistry URL: [Link]

  • Title: Conformational Analysis of 1,4-Disubstituted Cyclohexanes Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Conformational Analysis of Cyclohexane Source: CUTM Courseware URL: [Link]

  • Title: Table of A-Values Source: University of Wisconsin-Madison, Reich Research Group URL: [Link]

  • Title: Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate Source: Acta Crystallographica Section C URL: [Link]

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values” Source: Master Organic Chemistry URL: [Link]

  • Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space Source: RSC Publishing URL: [Link]

  • Title: Is there an A value for the carbaldehyde and vinyl groups? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Can there be intramolecular hydrogen bonding in carboxylic acids? Source: Quora URL: [Link]

  • Title: Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry Source: IRIS-AperTO - University of Torino URL: [Link]

  • Title: Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists Source: PubMed URL: [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Behavior of 2-Carboxy-4-methylcyclohexan-1-yl-amine in Organic Solvents: A Comprehensive Technical Guide

Physicochemical Causality: The Zwitterionic Paradox The compound 2-Carboxy-4-methylcyclohexan-1-yl-amine is an alicyclic β -amino acid. The chemistry and structural rigidity of alicyclic amino acids, such as 2-aminocyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Causality: The Zwitterionic Paradox

The compound 2-Carboxy-4-methylcyclohexan-1-yl-amine is an alicyclic β -amino acid. The chemistry and structural rigidity of alicyclic amino acids, such as 2-aminocycloalkanecarboxylic acids, heavily dictate their physicochemical behavior and folding thermodynamics[1]. When evaluating its solubility profile in organic solvents, formulation scientists must navigate the "zwitterionic paradox."

In the solid state and in neutral environments, the molecule exists almost exclusively as a zwitterion. The electrostatic attraction between the protonated primary amine ( −NH3+​ ) and the deprotonated carboxylate ( −COO− ) generates an exceptionally high crystal lattice energy.

  • The Causality of Poor Organic Solubility: Non-polar organic solvents (e.g., hexane, toluene) possess low dielectric constants and lack the hydrogen-bonding capacity required to overcome this lattice energy. Consequently, the solvation free energy is heavily unfavorable.

  • The Role of the Methyl Group: Unlike unsubstituted alicyclic analogs, the C4-methyl group increases the molecule's hydrophobic surface area. This structural modification slightly enhances its interaction with semi-polar and hydroalcoholic solvents by altering the orientation of solvent molecules around the neutral, lipophilic portion of the cyclohexane ring[2].

Quantitative Solubility Profile in Organic Solvents

Predicting the solubility of zwitterionic compounds in binary or pure organic systems requires complex thermodynamic modeling. The Jouyban-Acree model is frequently employed in pharmaceutical preformulation to mathematically represent and predict the solubility of amino acids in binary aqueous-organic solvent mixtures across various temperatures[3][4].

Based on thermodynamic modeling and structural extrapolation of alicyclic amino acids, the quantitative solubility profile of 2-Carboxy-4-methylcyclohexan-1-yl-amine is summarized below:

SolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Water (Reference)80.1Strong H-bonding, Ion-dipole> 50.0
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole, H-bond acceptor5.0 - 10.0
Methanol 32.7Moderate H-bonding2.0 - 5.0
Ethanol 24.5Weak H-bonding, Hydrophobic interaction0.5 - 1.5
Hexane 1.89Dispersion forces only< 0.01

Self-Validating Experimental Protocol: Shake-Flask Methodology

To empirically determine the solubility of 2-Carboxy-4-methylcyclohexan-1-yl-amine in organic media, a rigorously controlled shake-flask method is required. Standard UV-HPLC is insufficient due to the lack of a conjugated π -system (chromophore) in the alicyclic ring; thus, Charged Aerosol Detection (CAD) or pre-column derivatization is mandatory.

Protocol Steps & Causality
  • Saturation: Add excess 2-Carboxy-4-methylcyclohexan-1-yl-amine to 10 mL of the target organic solvent. Causality: Excess solid ensures the thermodynamic equilibrium of a saturated solution is reached and maintained.

  • Thermal Equilibration: Agitate the suspension at 25.0 ± 0.1 °C. Self-Validation Step: Sample the supernatant at 24h and 48h. If the concentration difference between the two time points is < 2%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge and filter the supernatant through a 0.22 µm PTFE membrane. Causality: PTFE is highly solvent-resistant and prevents non-specific adsorption of the lipophilic methylcyclohexane moiety.

  • Solid-State Validation (Critical): Analyze the residual wet cake via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce solvate formation or polymorphic transformations. If the XRPD pattern deviates from the starting API, the measured solubility corresponds to a new pseudopolymorph, invalidating the baseline data.

  • Quantification: Dilute the filtrate in the mobile phase and analyze via HPLC-CAD to obtain a uniform, mass-based response.

G Step1 1. Saturation Add excess solute to organic solvent Step2 2. Thermal Equilibration Shake-flask at 25.0 ± 0.1 °C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-CAD or Pre-column Derivatization Step3->Step4 Valid Self-Validation Loop XRPD of residual solid to confirm polymorph Step3->Valid Solid Phase

Figure 1: Self-validating shake-flask workflow for alicyclic amino acid solubility determination.

Advanced Solubilization Strategies in Organic Media

When high organic solubility is required (e.g., for downstream peptide synthesis or lipophilic drug formulation), the zwitterionic lattice must be actively disrupted.

pH-Shift and Ion-Pairing

The solubility behavior of amino acids is a direct function of the α -amino carboxylic acid portion's ionization state[2]. By adjusting the apparent pH ( pH∗ ) of the solvent system below the pKa1​ (using an organic acid like Trifluoroacetic acid), the carboxylate is protonated. The molecule becomes a lipophilic cation, which can form an ion pair with the trifluoroacetate counterion, drastically increasing solubility in solvents like dichloromethane or ethyl acetate.

G Cation Cation Zwitter Zwitterionic Species pH 4.0 - 8.0 Insoluble in organics High lattice energy Cation->Zwitter + Base Zwitter->Cation + Acid Anion Anion Zwitter->Anion + Base Anion->Zwitter + Acid

Figure 2: Thermodynamic equilibrium of ionizable groups dictating organic solvent compatibility.

Nanogel and Micellar Encapsulation

For advanced drug delivery applications where harsh organic solvents must be avoided, novel supramolecular formulations are utilized. Cholesteryl-modified Hyaluronic Acid (CHHA) nanogels have been successfully engineered to spontaneously encapsulate water-insoluble cyclic amino acids and peptides. The hydrophobic cholesteryl side chains interact with the methylcyclohexane ring, dramatically enhancing the apparent kinetic solubility of the API without the use of DMSO or ethanol[5].

References

  • Fülöp, F. (2001). "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews. URL:[Link]

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI. URL:[Link]

  • Jouyban, A., et al. (2018). "Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures." Journal of Molecular Liquids. URL:[Link]

  • PeptiDream Inc. "How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel." PeptiDream Technical Reports. URL: [Link]

Sources

Foundational

Precision Determination of pKa Values for 2-Carboxy-4-methylcyclohexan-1-yl-amine: A Methodological Guide

Executive Summary The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates a molecule's ionization state, solubility, permeability, and target-binding affinity. For alicyclic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates a molecule's ionization state, solubility, permeability, and target-binding affinity. For alicyclic amino acids like 2-Carboxy-4-methylcyclohexan-1-yl-amine , accurately determining pKa​ values is complicated by its zwitterionic nature and the stereochemical nuances of its cyclohexane ring. This whitepaper provides an authoritative, E-E-A-T-aligned framework for determining the macroscopic and microscopic pKa​ values of this compound, detailing the causality behind experimental designs and establishing self-validating protocols using Potentiometric and Nuclear Magnetic Resonance (NMR) titrations.

Structural Dynamics and Zwitterionic Equilibria

2-Carboxy-4-methylcyclohexan-1-yl-amine possesses two distinct ionizable moieties: a carboxylic acid group at the C2 position and a primary amine at the C1 position, with a methyl group at C4 influencing the ring's conformational landscape. In aqueous media, this molecule predominantly exists as a zwitterion at physiological pH.

The spatial proximity of the −COOH and −NH2​ groups means that their ionization events are not entirely independent. Electrostatic interactions and intramolecular hydrogen bonding heavily influence the thermodynamic stability of the zwitterion. Consequently, the exact pKa​ values are highly sensitive to the molecule's stereoisomerism (e.g., cis-1,2 versus trans-1,2 configurations), as the axial or equatorial positioning of these groups dictates their interaction radius.

AcidBaseEq Cation Cationic Form (pH < 2) -NH3+, -COOH Zwitterion Zwitterionic Form (pH ~6) -NH3+, -COO- Cation->Zwitterion pKa1 (~3.5) -H+ Zwitterion->Cation +H+ Anion Anionic Form (pH > 11) -NH2, -COO- Zwitterion->Anion pKa2 (~10.0) -H+ Anion->Zwitterion +H+

Acid-base equilibrium pathway of 2-Carboxy-4-methylcyclohexan-1-yl-amine across pH states.

Methodological Framework

To capture both the macroscopic (bulk) and microscopic (site-specific) ionization constants, a dual-method approach is required.

  • Potentiometric Titration: Recognized as the gold standard for aqueous pKa​ determination[1], this method measures the bulk thermodynamic shift in proton concentration. It is highly accurate for macroscopic pKa​ values but cannot distinguish between overlapping ionization events in complex stereoisomeric mixtures.

  • NMR-Metric Titration: This technique monitors the change in the chemical environment of specific nuclei ( 1H or 13C ) as a function of pH. It is uniquely capable of resolving microscopic pKa​ values and is crucial for analyzing alicyclic amino acids where conformational changes accompany ionization[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not compromise data integrity.

Protocol A: High-Precision Potentiometric Titration

Causality & Design: Potentiometry relies on the Nernstian response of a glass electrode. However, atmospheric CO2​ readily dissolves in water to form carbonic acid, which introduces a false buffering region near pH 6–7. Furthermore, varying ionic strength alters the activity coefficients of the analyte, shifting the apparent pKa​ .

Step-by-Step Workflow:

  • Solvent Preparation: Boil ultra-pure water (18.2 MΩ·cm) and purge with inert Argon gas for 30 minutes to eliminate dissolved CO2​ .

  • Ionic Strength Control: Prepare the solvent with 0.15 M KCl. Causality: This specific concentration mimics physiological osmolarity and locks the activity coefficients, ensuring the derived pKa​ is a true thermodynamic constant rather than a concentration-dependent artifact.

  • Electrode Calibration (Gran Plot): Calibrate the combined glass pH electrode using strong acid/strong base titrations (e.g., HCl vs. KOH) rather than standard commercial buffers. This converts operational pH into true hydrogen ion concentration ( −log[H+] ).

  • Blank Titration (Self-Validation): Perform a titration on the 0.15 M KCl background electrolyte alone. This blank curve must be subtracted from the sample curve to account for solvent auto-ionization at extreme pH ranges.

  • Analyte Titration: Dissolve 2-Carboxy-4-methylcyclohexan-1-yl-amine to a concentration of 1–2 mM. Titrate with standardized 0.1 M KOH from pH 2.0 to 11.5 under a continuous Argon blanket at a strictly thermostated 25.0±0.1∘C .

Protocol B: NMR-Metric Titration Workflow

Causality & Design: At pH extremes (< 2 or > 12), glass electrodes suffer from acid/alkaline errors. Following the IUPAC guidelines for NMR measurements [2], this protocol utilizes internal chemical shift indicators to determine pH in situ, completely bypassing electrode limitations.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in 10%D2​O/90%H2​O (to provide a lock signal while minimizing deuterium isotope effects on the pKa​ ). Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • Indicator Selection: Introduce a set of well-characterized internal pH indicators (e.g., dichloroacetic acid for low pH, phenol for high pH) whose pKa​ values are precisely known. Causality: The chemical shift of these indicators allows for the exact calculation of the solution's pH directly from the NMR spectrum.

  • Data Acquisition: Acquire 1D 1H and 13C spectra across 15–20 different pH points. Focus on the 13C resonance of the C2-carbonyl carbon (sensitive to pKa1​ ) and the 1H resonance of the C1-alpha proton (sensitive to pKa2​ ).

  • Non-Linear Regression: Plot the observed chemical shift ( δobs​ ) against the calculated pH. Fit the data to the modified Henderson-Hasselbalch equation to extract the inflection points ( pKa​ ).

Workflow Prep Sample Preparation (0.15 M KCl, CO2-free H2O) MethodSplit Method Selection Prep->MethodSplit Potentiometry Potentiometric Titration (Glass Electrode) MethodSplit->Potentiometry Macroscopic NMR NMR Titration (1H/13C Chemical Shifts) MethodSplit->NMR Microscopic DataAcq Data Acquisition (pH vs. Volume or Shift) Potentiometry->DataAcq NMR->DataAcq Fitting Henderson-Hasselbalch Non-linear Regression DataAcq->Fitting Output pKa1 & pKa2 Determination Fitting->Output

Integrated experimental workflow for potentiometric and NMR pKa determination.

Quantitative Data Synthesis

The accurate prediction and measurement of ionization profiles are critical for optimizing drug-like properties [3]. For 2-Carboxy-4-methylcyclohexan-1-yl-amine, the expected quantitative behavior during titration is summarized below.

Ionizable GroupExpected pKa​ RangePrimary NMR NucleusExpected Chemical Shift Perturbation ( Δδ )
Carboxylic Acid (-COOH) 3.0 – 4.5 13C (C2-Carbonyl)~2.0 – 3.0 ppm (Downfield shift upon deprotonation)
Primary Amine (-NH3+) 9.5 – 10.5 1H (C1-Alpha Proton)~0.5 – 0.8 ppm (Upfield shift upon deprotonation)

Note: The exact values within these ranges will shift depending on the specific stereoisomer. For example, a cis-1,2 relationship allows for stronger electrostatic stabilization of the zwitterion, typically lowering pKa1​ and raising pKa2​ compared to the trans-isomer.

Conclusion

The determination of pKa​ values for alicyclic amino acids like 2-Carboxy-4-methylcyclohexan-1-yl-amine requires rigorous control over environmental variables. By employing a dual-methodology approach—using potentiometry for robust macroscopic thermodynamic data and NMR titration for high-resolution, site-specific microscopic data—researchers can build a self-validating profile of the molecule's ionization behavior. Strict adherence to ionic strength control, CO2​ exclusion, and IUPAC guidelines for extreme pH measurements ensures that the resulting data is both highly accurate and translatable to downstream pharmacokinetic modeling.

References

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.[Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry.[Link]

  • Azevedo, C., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.[Link]

Sources

Exploratory

Conformational Analysis of 2-Carboxy-4-methylcyclohexan-1-yl-amine: A Comprehensive Technical Guide

Executive Summary & Scope The conformational analysis of substituted cyclohexanes is a cornerstone of rational drug design and physical organic chemistry. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also known as 2-amino-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The conformational analysis of substituted cyclohexanes is a cornerstone of rational drug design and physical organic chemistry. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also known as 2-amino-4-methylcyclohexanecarboxylic acid) presents a highly complex stereochemical system. As a conformationally constrained β -amino acid derivative structurally related to 1[4], its three-dimensional landscape is dictated not only by classical steric parameters (A-values) but also by strong stereoelectronic effects and intramolecular hydrogen bonding.

This whitepaper provides an in-depth mechanistic evaluation of its chair-chair equilibria. By synthesizing thermodynamic theory with field-proven analytical techniques, this guide offers a self-validating framework for researchers to elucidate the molecule's structure both experimentally and computationally.

Thermodynamic Foundations: A-Values and Steric Strain

In cyclohexane systems, the preference for a substituent to occupy the equatorial over the axial position is quantified by its conformational free energy difference, or A-value ( ΔG∘ ) (2) [1]. For 2-carboxy-4-methylcyclohexan-1-yl-amine, the total conformational free energy is a vector sum of the individual A-values, heavily modified by vicinal (gauche) and 1,3-diaxial interactions.

Table 1: Standard A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)Primary Steric Interaction
-CH 3​ 1.8Severe 1,3-diaxial clash with axial protons
-COOH 1.2Carbonyl oxygen/proton repulsion
-NH 2​ 1.2 (up to 1.8)*Lone pair/proton repulsion

*Note: The A-value of the amino group increases in protic solvents due to the increased steric bulk of the solvated hydrogen-bond network.

Stereochemical Landscape and Chair-Chair Equilibria

The relative stereochemistry of the 1, 2, and 4 positions generates multiple diastereomers. We analyze the causality behind the conformational preferences of the two most pharmaceutically relevant isomers below.

The (1R, 2R, 4R)-Isomer (Trans-1,2, Cis-1,4)

In this diastereomer, the -NH 2​ and -COOH groups are trans to each other, while the -NH 2​ and -CH 3​ groups are trans.

  • Chair A (Diequatorial/Equatorial): All three substituents occupy equatorial positions. Steric strain is minimized. The 1,2-diequatorial arrangement places the -NH 2​ and -COOH groups at a dihedral angle of ~60° (gauche), which is the optimal geometry for intramolecular hydrogen bonding.

  • Chair B (Diaxial/Axial): All three substituents are forced into axial positions. This generates severe 1,3-diaxial interactions, particularly between the axial -NH 2​ and -CH 3​ groups, resulting in an energetic penalty exceeding +4.5 kcal/mol.

The (1R, 2S, 4R)-Isomer (Cis-1,2, Trans-1,4)
  • Chair A: -NH 2​ (eq), -COOH (ax), -CH 3​ (eq). The primary penalty is the isolated axial carboxyl group (A-value = 1.2 kcal/mol).

  • Chair B: -NH 2​ (ax), -COOH (eq), -CH 3​ (ax). The penalty is the sum of the axial amino and methyl groups (1.2 + 1.8 = 3.0 kcal/mol).

  • Conclusion: Chair A is favored by approximately 1.8 kcal/mol. The axial -COOH group may also participate in hydrogen bonding with the equatorial -NH 2​ group, further stabilizing this conformer.

Table 2: Conformational Energy Matrix

DiastereomerChair 1 (C1, C2, C4)Chair 2 (C1, C2, C4)Dominant Conformer ΔG∘ EstimatePrimary Driving Force
(1R, 2R, 4R) eq, eq, eqax, ax, axChair 1 > +4.5 kcal/molAbsence of 1,3-diaxial strain; Optimal H-bonding.
(1R, 2S, 4R) eq, ax, eqax, eq, axChair 1 ~ +1.8 kcal/molA(COOH) penalty < [A(NH 2​ ) + A(CH 3​ )] penalty.

The Role of Intramolecular Hydrogen Bonding

In β -amino acids like 2-aminocyclohexanecarboxylic acid, the standard gauche effect is heavily modulated by intramolecular hydrogen bonding (3) [3]. Research on related oligomers demonstrates that the 1,2-diequatorial conformation is rigidified by a strong hydrogen bond between the ammonium proton and the carboxylate oxygen. This interaction is foundational for the formation of unnatural helical secondary structures (14-helices) in β -peptides (4) [2]. This stereoelectronic stabilization can offset unfavorable steric interactions by an additional 1.5 to 2.0 kcal/mol.

Equilibrium Eq Chair A (Diequatorial) -NH2 (eq) -COOH (eq) -CH3 (eq) ΔG = 0.0 kcal/mol Ax Ax Eq->Ax Ring Inversion

Thermodynamic equilibrium of the (1R, 2R, 4R) diastereomer heavily favoring Chair A.

Experimental Workflows for Conformational Elucidation

To ensure scientific integrity, predicted conformations must be empirically validated. Below is a self-validating dual-modal protocol utilizing NMR spectroscopy and Density Functional Theory (DFT).

Protocol A: NMR J-Coupling Analysis

Causality: The Karplus equation correlates the vicinal scalar coupling constant ( 3JHH​ ) with the dihedral angle between coupled protons. Axial-axial protons have a dihedral angle of ~180° ( 3J≈8−12 Hz), while axial-equatorial or equatorial-equatorial protons have an angle of ~60° ( 3J≈2−5 Hz).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (an aprotic solvent to preserve intramolecular H-bonding) and prepare a secondary sample in D 2​ O (to disrupt H-bonding and observe solvent-induced conformational shifts).

  • 1D 1 H NMR Acquisition: Acquire a high-resolution 1D proton spectrum (minimum 600 MHz) at 298 K.

  • Signal Assignment: Use 2D COSY to trace the spin system around the cyclohexane ring (C1-H C2-H C3-H 2​ ). Use HSQC to confirm carbon-proton correlations.

  • Multiplet Extraction: Extract the 3J coupling constants for the C1, C2, and C4 protons.

    • Validation Check: If the (1R, 2R, 4R) isomer is predominantly in the all-equatorial chair, the C1-H, C2-H, and C4-H protons (which are all technically axial hydrogens) will exhibit large diaxial couplings ( >10 Hz) with their adjacent axial ring protons.

Protocol B: Computational Validation (DFT)

Causality: Experimental NMR data represents a time-averaged ensemble. DFT calculations isolate individual local minima to determine their exact thermodynamic contributions and validate the observed 3J couplings.

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to generate all possible ring flips and rotamers.

  • Geometry Optimization: Optimize the lowest-energy structures using DFT at the M06-2X/def2-TZVP level. Rationale: The M06-2X functional is highly accurate for non-covalent interactions (like H-bonding) and main-group thermochemistry.

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory to confirm the structures are true minima (zero imaginary frequencies) and to obtain Gibbs free energy ( ΔG ) corrections.

  • Solvation Modeling: Apply the SMD implicit solvation model to mimic the NMR conditions (Chloroform/Water).

  • Boltzmann Weighting: Calculate the fractional population of each chair conformation using the Boltzmann distribution equation.

Workflow N1 1. Molecular Mechanics Search (Monte Carlo / MMFF94) N2 2. DFT Geometry Optimization (M06-2X / def2-TZVP) N1->N2 N3 3. Frequency Analysis (Confirm True Minima & ΔG) N2->N3 N4 4. Implicit Solvation (SMD) (Simulate NMR Solvent) N3->N4 N5 5. J-Coupling Prediction (GIAO Method Validation) N4->N5

Sequential DFT computational workflow for validating cyclohexane chair conformers.

References

  • Table of A-Values. University of British Columbia (ubc.ca).
  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society (acs.org).
  • Conformational Analysis. Imperial College London (imperial.ac.uk).
  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272. PubChem (nih.gov).

Sources

Foundational

Isoelectric point and zwitterion formation of 2-Carboxy-4-methylcyclohexan-1-yl-amine

An In-depth Technical Guide to the Isoelectric Point and Zwitterion Formation of 2-Carboxy-4-methylcyclohexan-1-yl-amine Foundational Concepts: Isoelectric Point and Zwitterions in Molecular Science In the realm of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and Zwitterion Formation of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Foundational Concepts: Isoelectric Point and Zwitterions in Molecular Science

In the realm of medicinal chemistry and drug development, the physicochemical properties of a molecule are paramount to its pharmacokinetic and pharmacodynamic behavior. Among these, the ionization state of a molecule in a physiological environment is of critical importance. Two key concepts that govern this behavior are the isoelectric point (pI) and the formation of zwitterions .

The isoelectric point is the specific pH at which a molecule carries no net electrical charge.[1] At this pH, the molecule is electrically neutral, a state that significantly influences its properties such as solubility, stability, and ability to permeate biological membranes.[1] Molecules that can exist in this state are typically amphoteric, meaning they possess both acidic and basic functional groups.

A zwitterion is a molecule that has an equal number of positive and negative charges, resulting in a net charge of zero.[2] For molecules like amino acids, at a pH between the pKa of the carboxyl group and the pKa of the amino group, the carboxyl group will be deprotonated (negatively charged) and the amino group will be protonated (positively charged).[3] This dipolar ionic form is the zwitterion. The isoelectric point is the pH at which the concentration of the zwitterionic form is maximized.[2]

This guide provides a comprehensive technical overview of the isoelectric point and zwitterion formation of 2-Carboxy-4-methylcyclohexan-1-yl-amine , a substituted aminocyclohexanecarboxylic acid. Understanding these properties is crucial for researchers and scientists in drug development, as they profoundly impact a drug candidate's aqueous solubility, dissolution rate, oral absorption, and interaction with biological targets.

Structural Analysis and Stereoisomerism of 2-Carboxy-4-methylcyclohexan-1-yl-amine

The structure of 2-Carboxy-4-methylcyclohexan-1-yl-amine consists of a cyclohexane ring with a carboxylic acid group at position 1, an amine group at position 2, and a methyl group at position 4. The non-planar "chair" conformation is the most stable form of the cyclohexane ring, minimizing both angle and torsional strain.[4] In this conformation, substituents can occupy either axial (parallel to the ring's axis) or equatorial (pointing out from the ring's "equator") positions.[4]

A critical feature of substituted cyclohexanes is the "ring flip," an interconversion between two chair conformations where axial substituents become equatorial and vice versa.[4] For a substituted cyclohexane, the conformer that minimizes steric strain, particularly 1,3-diaxial interactions, is energetically favored.[4]

The relative positions of the three substituents in 2-Carboxy-4-methylcyclohexan-1-yl-amine give rise to several stereoisomers. The relationship between the amine and carboxylic acid (1,2-disubstituted) can be cis (on the same side of the ring) or trans (on opposite sides).[5] Similarly, the methyl group's position relative to the other two substituents further increases the number of possible isomers.

The stereochemical arrangement of the functional groups significantly influences the molecule's pKa values and, consequently, its isoelectric point. Intramolecular interactions, such as hydrogen bonding or electrostatic repulsion between the charged amino and carboxyl groups, will differ between isomers, leading to distinct physicochemical properties. For 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable as both bulky substituents can occupy equatorial positions, minimizing steric hindrance.[4]

Theoretical Determination of the Isoelectric Point

For a molecule with a single acidic and a single basic group, the isoelectric point can be estimated by averaging the pKa values of the two groups.[6]

pI = (pKa₁ + pKa₂) / 2

Where pKa₁ is the acid dissociation constant of the carboxylic acid group and pKa₂ is the acid dissociation constant of the conjugate acid of the amino group.

Estimated pKa Values

To estimate the pI of 2-Carboxy-4-methylcyclohexan-1-yl-amine, we can start with the known pKa values of similar, simpler molecules and then consider the electronic effects of the substituents.

  • Cyclohexanecarboxylic acid has a pKa of approximately 4.9.[7]

  • Cyclohexylamine has a pKa of about 10.6 for its conjugate acid.[8]

In 2-Carboxy-4-methylcyclohexan-1-yl-amine, the electron-withdrawing nature of the carboxylic acid group will slightly decrease the basicity (lower the pKa) of the nearby amino group. Conversely, the electron-donating amino group will slightly increase the acidity (raise the pKa) of the carboxylic acid. The methyl group, being weakly electron-donating, will have a minor impact. The exact pKa values will also depend on the cis/trans isomeric form due to differing spatial arrangements of the functional groups.[9]

Table 1: Estimated Physicochemical Properties of 2-Carboxy-4-methylcyclohexan-1-yl-amine

PropertyEstimated ValueRationale
pKa (Carboxylic Acid)~4.8Based on the pKa of 4-methylcyclohexanecarboxylic acid.[7]
pKa (Amine)~10.5Based on the predicted pKa of 4-methylcyclohexylamine.[2][8]
Calculated pI ~7.65 (4.8 + 10.5) / 2
Computational Prediction of pKa and pI

For more accurate predictions, various computational tools are available that employ sophisticated algorithms to calculate pKa values. These programs offer a significant advantage in early drug discovery phases.

  • Empirical and Rule-Based Methods: Software like Schrödinger's Epik uses empirical methods and a large database of known pKa values to predict the ionization constants of new molecules.[10][11]

  • Machine Learning and AI: Newer platforms like MolGpka and MoKa utilize graph-convolutional neural networks and other machine learning models trained on vast datasets of chemical structures and their experimental pKa values to provide rapid and accurate predictions.[3][12][13]

G cluster_input Input cluster_prediction Computational Prediction Engine cluster_output Output mol_structure Molecular Structure (SMILES/MOL file) pka_prediction pKa Prediction Algorithm (e.g., Machine Learning, Empirical Rules) mol_structure->pka_prediction Input Structure pi_calculation pI Calculation pI = (pKa_acid + pKa_base) / 2 pka_prediction->pi_calculation Provides pKa values predicted_pka Predicted pKa Values pka_prediction->predicted_pka Generates predicted_pi Predicted Isoelectric Point (pI) pi_calculation->predicted_pi Calculates G prep 1. Prepare Solution (Known concentration) acidify 2. Acidify Solution (pH < 2 with HCl) prep->acidify titrate 3. Titrate with NaOH (Record pH and Volume) acidify->titrate plot 4. Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze 5. Determine pKa Values (from half-equivalence points) plot->analyze calculate 6. Calculate pI pI = (pKa1 + pKa2) / 2 analyze->calculate

Caption: Experimental workflow for pI determination by titration.

Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point. [14]While commonly used for proteins and peptides, it can be adapted for small molecules. [15] Principle: A stable pH gradient is established in a support medium (e.g., a polyacrylamide gel or a capillary). [14]When a sample is applied and an electric field is imposed, the molecules will migrate towards the electrode with the opposite charge. As a molecule moves through the pH gradient, its own net charge changes. Migration ceases when the molecule reaches the point in the pH gradient that corresponds to its pI, as it will no longer have a net charge. [16] Experimental Protocol for Capillary Isoelectric Focusing (cIEF):

  • Capillary Preparation: Use a fused-silica capillary, often coated internally to minimize electroosmotic flow. [17]2. Sample and Ampholyte Mixture: Prepare the sample by dissolving it in a solution containing carrier ampholytes. Carrier ampholytes are a mixture of small, multicharged molecules that create the pH gradient. [17]3. Capillary Filling: Fill the capillary with the sample-ampholyte mixture. Place the ends of the capillary into anolyte (acidic solution) and catholyte (basic solution) reservoirs.

  • Focusing: Apply a high voltage across the capillary. The ampholytes will migrate to their respective pI positions, establishing the pH gradient. The sample molecules will simultaneously migrate and focus at their pI. The process is monitored by observing the decrease in current to a stable minimum. [17]5. Mobilization and Detection: After focusing, the focused zones are moved past a detector (e.g., a UV-Vis spectrophotometer). This can be achieved by applying pressure to one end of the capillary or by changing the composition of the anolyte or catholyte to shift the pH gradient. [17]6. pI Determination: The pI of the sample is determined by comparing its migration time or position to that of known pI markers that are run simultaneously.

Zwitterion Formation and pH-Dependent Speciation

The ionization state of 2-Carboxy-4-methylcyclohexan-1-yl-amine is dependent on the pH of its environment. This equilibrium between the different charged species is fundamental to its behavior.

  • At low pH (pH < pKa₁): Both the carboxylic acid and the amino group are protonated. The molecule has a net positive charge (+1) and exists as a cation.

  • At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid group is deprotonated (-COO⁻), while the amino group remains protonated (-NH₃⁺). The positive and negative charges balance, and the molecule exists predominantly as a neutral zwitterion. [3]* At high pH (pH > pKa₂): Both the carboxylic acid and the amino group are deprotonated. The molecule has a net negative charge (-1) and exists as an anion.

G cation Cationic Form +1 -COOH -NH3+ zwitterion Zwitterionic Form 0 -COO- -NH3+ cation:e->zwitterion:w + OH- - H2O (pH > pKa1) zwitterion:w->cation:e + H+ (pH < pKa1) anion Anionic Form -1 -COO- -NH2 zwitterion:e->anion:w + OH- - H2O (pH > pKa2) anion:w->zwitterion:e + H+ (pH < pKa2)

Caption: pH-dependent equilibrium of the molecule.

Significance in Drug Development

A thorough understanding of the pI and zwitterionic properties of a drug candidate like 2-Carboxy-4-methylcyclohexan-1-yl-amine is indispensable for predicting its in vivo behavior and for successful formulation.

  • Aqueous Solubility: The solubility of an amphoteric compound is typically at its minimum at the isoelectric point because the net neutral charge reduces interactions with water molecules and can lead to aggregation or precipitation. [7]Formulating a drug at a pH away from its pI can significantly enhance its solubility and dissolution.

  • Membrane Permeability and Absorption: The ability of a drug to cross biological membranes, such as the intestinal epithelium, is governed by its lipophilicity and charge. While the zwitterionic form is neutral overall, its high polarity due to the separate charges can hinder passive diffusion across lipid bilayers. The absorption of such a compound might depend on the small equilibrium concentration of a non-charged, non-zwitterionic form or on carrier-mediated transport.

  • Drug-Target Interactions: The charge state of a molecule is often a critical determinant in its ability to bind to its biological target. Electrostatic interactions and hydrogen bonding within a receptor's active site are highly dependent on the protonation state of both the ligand and the receptor.

  • Formulation and Stability: Knowledge of the pI is crucial for developing stable pharmaceutical formulations. For liquid formulations, maintaining the pH away from the pI is often necessary to prevent precipitation. For solid dosage forms, the pH-dependent solubility will affect the drug's dissolution profile.

Conclusion

The isoelectric point and the formation of a zwitterion are defining physicochemical characteristics of 2-Carboxy-4-methylcyclohexan-1-yl-amine. These properties, dictated by the pKa values of its carboxylic acid and amino functional groups, govern the molecule's charge state across a range of pH values. A combination of theoretical estimation, computational prediction, and experimental determination through methods like potentiometric titration and isoelectric focusing provides a comprehensive understanding of these parameters. For researchers and scientists in drug development, a detailed characterization of the pI and zwitterionic behavior is not merely an academic exercise; it is a critical step in optimizing the ADME properties of a drug candidate and ensuring the development of a safe, stable, and effective therapeutic agent.

References

  • Shelley, J. C., Cholleti, A., Frye, L. L., Greenwood, J. R., Timlin, M. R., & Uchimaya, M. (2007). Epik: a software program for pKa prediction and protonation state generation for drug-like molecules. Journal of computer-aided molecular design, 21(12), 681–691. [Link]

  • LookChem. (n.d.). 4-Methylcyclohexylamine. Retrieved March 26, 2026, from [Link]

  • Liu, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(8), 3711–3718. [Link]

  • MedSchoolCoach. (2022, November 8). Zwitterions and Isoelectric Point – MCAT Biochemistry. Retrieved March 26, 2026, from [Link]

  • Virtual Lab, Amrita Vishwa Vidyapeetham. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved March 26, 2026, from [Link]

  • bio.tools. (n.d.). MolGpKa. Retrieved March 26, 2026, from [Link]

  • Sánchez-Murcia, P. A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23647–23655. [Link]

  • LookChem. (n.d.). cis-4-Methylcyclohexylamine. Retrieved March 26, 2026, from [Link]

  • LookChem. (n.d.). (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID. Retrieved March 26, 2026, from [Link]

  • NPTEL. (n.d.). Exp.2 Determination of isoelectric point. Retrieved March 26, 2026, from [Link]

  • Scribd. (n.d.). Isoelectric Point Determination of Amino Acids. Retrieved March 26, 2026, from [Link]

  • JoVE. (n.d.). Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved March 26, 2026, from [Link]

  • Creative Biostructure. (n.d.). Isoelectric Focusing: Principles, Applications, Advantages, and Limitations. Retrieved March 26, 2026, from [Link]

  • Particle Metrix. (n.d.). C04 - Isoelectric point determination of powder suspensions. Retrieved March 26, 2026, from [Link]

  • U.S. Pharmacopeia. (2016, November 21). 1054 BIOTECHNOLOGYDERIVED ARTICLES—ISOELECTRIC FOCUSING. Retrieved March 26, 2026, from [Link]

  • Fiveable. (2025, August 15). Cis–Trans Isomerism in Cycloalkanes. Retrieved March 26, 2026, from [Link]

  • Bitesize Bio. (2024, August 20). Isoelectric Focusing: Expert Tips for Protein Separation. Retrieved March 26, 2026, from [Link]

  • Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 31(18), 2959–2966. [Link]

  • Chemistry Stack Exchange. (2016, July 22). Cis/trans stereochemistry dictating pKa. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Carboxy-4-methylcyclohexan-1-yl-amine enantiomers

An Application Guide to the Stereoselective Synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine Enantiomers Introduction: The Imperative of Chirality In modern pharmacology, the three-dimensional structure of a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Stereoselective Synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine Enantiomers

Introduction: The Imperative of Chirality

In modern pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological activity. For chiral molecules, individual enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for the development of safe and effective therapeutics.

The target molecule, 2-carboxy-4-methylcyclohexan-1-yl-amine, possesses two stereocenters at the C1 (amine) and C2 (carboxyl) positions, in addition to the pre-existing stereocenter at C4 (methyl). This structure gives rise to multiple stereoisomers. This guide focuses on the separation of enantiomeric pairs, a crucial step in evaluating their potential as pharmaceutical building blocks. We will explore two powerful and complementary resolution strategies.

Strategy 1: Diastereomeric Resolution via Fractional Crystallization

This classical method remains one of the most reliable and scalable techniques for chiral resolution. The core principle involves converting a racemic mixture of a chiral acid or base into a pair of diastereomers by reacting it with an enantiomerically pure resolving agent.[1] These resulting diastereomers are no longer mirror images and possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Workflow for Diastereomeric Resolution

The overall process is a sequential flow from the racemic starting material to the isolated, pure enantiomers.

G racemate Racemic Mixture (cis/trans-2-amino-4-methyl cyclohexanecarboxylic acid) reagent Add Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) racemate->reagent Reaction salts Diastereomeric Salt Mixture ((R,S)-salt and (R,R)-salt) reagent->salts crystallization Fractional Crystallization (Exploit solubility difference) salts->crystallization less_soluble Isolate Less Soluble Salt (e.g., (R,R)-salt) crystallization->less_soluble Precipitate mother_liquor Mother Liquor (Enriched in (R,S)-salt) crystallization->mother_liquor Solution liberation1 Liberate Amine (Base) (e.g., aq. NaOH) less_soluble->liberation1 liberation2 Liberate Amine (Base) (e.g., aq. NaOH) mother_liquor->liberation2 enantiomer1 Pure Enantiomer 1 ((R)-Amine) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 ((S)-Amine) liberation2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Diastereomeric Resolution

Part A: Synthesis of Racemic cis-2-Amino-4-methylcyclohexanecarboxylic Acid

This protocol is adapted from established methods for the synthesis of related aminocyclohexanecarboxylic acids.[3] A common and effective starting point is the hydrogenation of a corresponding substituted aminobenzoic acid.

  • Hydrogenation:

    • To a high-pressure hydrogenation vessel, add 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) and methanol (150 mL).

    • Carefully add 5% Rhodium on alumina catalyst (1.0 g, 10% w/w).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 100 psi.

    • Heat the reaction mixture to 60 °C and stir vigorously for 24-48 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis and trans diastereomers. The cis isomer is often the major product under these conditions. Purification by column chromatography or recrystallization may be required to isolate the target racemic cis-isomer.

Part B: Resolution of Racemic Amine

  • Salt Formation:

    • Dissolve the racemic cis-2-amino-4-methylcyclohexanecarboxylic acid (5.0 g, 31.8 mmol) in 100 mL of a 1:1 mixture of ethanol and water by heating to 60-70 °C.

    • In a separate flask, dissolve (R)-(-)-Mandelic Acid (2.42 g, 15.9 mmol, 0.5 equivalents) in 20 mL of the same solvent mixture.

    • Slowly add the mandelic acid solution to the hot amino acid solution with stirring.

    • Rationale: Using 0.5 equivalents of the resolving agent ensures that only the less soluble diastereomeric salt will preferentially crystallize, maximizing the yield and purity of the first crop of crystals.[4]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature over several hours. The formation of a precipitate should be observed.

    • For optimal crystal growth and purity, do not disturb the solution during this initial cooling phase.

    • After reaching room temperature, cool the mixture further in an ice bath (0-4 °C) for 2-4 hours to maximize precipitation.

    • Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol.

    • Dry the solid (the less soluble diastereomeric salt) under vacuum.

    • Scientific Insight: The choice of solvent is critical. A solvent system must be identified where the two diastereomeric salts exhibit a significant difference in solubility. Screening various alcohols, water, and their mixtures is a standard part of method development.[1][4]

  • Liberation of the First Enantiomer:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • Adjust the pH to >10 by the dropwise addition of 2 M sodium hydroxide (NaOH) solution while stirring in an ice bath. This deprotonates the mandelic acid and protonates the amine, breaking the salt.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 30 mL) to remove the sodium mandelate.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6-7) using 1 M hydrochloric acid (HCl). The enantiomerically enriched amino acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the first enantiomer.

  • Analysis and Enrichment:

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4).

    • If the e.e. is below the desired level (>98%), the diastereomeric salt can be recrystallized from the same solvent system to improve its purity before the liberation step.

  • Isolation of the Second Enantiomer:

    • Take the mother liquor from the initial filtration (Step 2.4).

    • Add a stoichiometric amount of a base (e.g., NaOH) to liberate the free amine, which is enriched in the other enantiomer.

    • Repeat the salt formation process using the opposite enantiomer of the resolving agent, (S)-(+)-Mandelic Acid, to crystallize and isolate the second enantiomer.

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional stereoselectivity under mild reaction conditions. A kinetic resolution involves the use of a chiral catalyst (an enzyme) that reacts at a different rate with each enantiomer of a racemic substrate.[5] For an amino acid, a common approach is the selective hydrolysis of a racemic ester derivative by a lipase, yielding one enantiomer as the acid and leaving the other unreacted as the ester.[5][6]

Workflow for Enzymatic Kinetic Resolution

This biocatalytic approach separates the enantiomers based on differential reaction rates.

G rac_ester Racemic Ester (e.g., Methyl 2-amino-4-methyl cyclohexanecarboxylate) enzyme Enzyme Addition (e.g., Lipase CAL-B in buffer) rac_ester->enzyme reaction Selective Hydrolysis (One enantiomer reacts faster) enzyme->reaction mixture Product Mixture: (S)-Acid + Unreacted (R)-Ester reaction->mixture separation Separation (Acid-Base Extraction) mixture->separation s_acid Enantiomer 1 ((S)-Acid) separation->s_acid Aqueous Phase r_ester Unreacted Ester ((R)-Ester) separation->r_ester Organic Phase hydrolysis Chemical Hydrolysis (e.g., aq. LiOH) r_ester->hydrolysis r_acid Enantiomer 2 ((R)-Acid) hydrolysis->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution of a racemic ester.

Experimental Protocol: Enzymatic Kinetic Resolution

Part A: Synthesis of Racemic Methyl 2-Amino-4-methylcyclohexanecarboxylate

  • Esterification:

    • Suspend the racemic cis-amino acid (5.0 g, 31.8 mmol) in 100 mL of anhydrous methanol.

    • Cool the suspension in an ice bath and slowly bubble in hydrogen chloride (HCl) gas for 10 minutes, or alternatively, add thionyl chloride (SOCl₂, 3.5 mL, 47.7 mmol) dropwise.

    • Causality: The acidic conditions protonate the carboxylic acid, making it susceptible to nucleophilic attack by methanol to form the methyl ester.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride salt.

Part B: Lipase-Catalyzed Hydrolysis

  • Enzymatic Reaction:

    • Dissolve the racemic methyl ester hydrochloride (4.0 g, 19.3 mmol) in 200 mL of a 0.1 M phosphate buffer solution (pH 7.2).

    • Add immobilized Candida antarctica Lipase B (CAL-B) (400 mg, 10% w/w).

    • Stir the suspension at a constant temperature (e.g., 30-40 °C).

    • Trustworthiness: The reaction progress must be monitored carefully. Take small aliquots at regular intervals (e.g., every 2 hours), quench the enzyme activity, and analyze the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for both components.

  • Work-up and Separation:

    • Once ~50% conversion is reached, remove the immobilized enzyme by filtration.

    • Wash the aqueous filtrate with ethyl acetate (2 x 50 mL) to extract the unreacted (and enantiomerically enriched) ester.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the unreacted ester.

    • Adjust the pH of the remaining aqueous layer to the isoelectric point (~pH 6-7) with 1 M HCl. The enantiopure amino acid product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Liberation of the Second Enantiomer:

    • Dissolve the recovered enantiopure ester in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir at room temperature until the ester is fully consumed (monitor by TLC).[7]

    • Neutralize the reaction mixture and isolate the second amino acid enantiomer via precipitation as described above.

Analytical Characterization

Confirming the identity and stereochemical purity of the final products is essential. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurpose & Key Information
¹H and ¹³C NMR Confirms the chemical structure and assesses chemical purity.
Mass Spectrometry Determines the molecular weight, confirming the elemental composition.
FT-IR Spectroscopy Identifies key functional groups (amine N-H, carboxyl O-H, C=O).
Chiral HPLC Crucial for this synthesis. Quantifies the enantiomeric excess (e.e.) of the final products.
Polarimetry Measures the specific optical rotation, a characteristic physical property of a pure enantiomer.
Protocol Highlight: Chiral HPLC Analysis

This protocol is based on established methods for separating analogous chiral amino acids.[8]

  • Column: A zwitterionic chiral stationary phase (CSP) such as CHIRALPAK ZWIX(+) or a polysaccharide-based column.

  • Mobile Phase: A mixture of Methanol/Acetonitrile (e.g., 75/25 v/v) containing acidic and basic additives like 50 mM Acetic Acid (AcOH) and 25 mM Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the column and integrate the peak areas for the two enantiomers (A₁ and A₂).

  • Calculation: Enantiomeric Excess (% e.e.) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Conclusion

The synthesis of the enantiomers of 2-carboxy-4-methylcyclohexan-1-yl-amine can be successfully achieved through well-established resolution techniques. Diastereomeric salt formation offers a robust, scalable, and time-tested method, though it is fundamentally limited to a 50% theoretical yield for each enantiomer without an integrated racemization step.[6] In contrast, enzymatic kinetic resolution provides access to very high enantiomeric purities under mild conditions but requires careful monitoring to halt the reaction at optimal conversion. The choice between these methods will depend on factors such as available equipment, scale, cost of reagents, and the desired level of enantiopurity. Both pathways, when executed with precision, provide reliable access to these valuable chiral building blocks for research and development.

References

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  • Reddy, M. S., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1083-1087. [Link]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Romo, D., & Meyers, A. I. (1993). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 72, 29. [Link]

  • Wikipedia contributors. (2023). Diastereomeric recrystallization. Wikipedia, The Free Encyclopedia. [Link]

  • Ohkuma, T. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Poór, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3326. [Link]

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(20), 5623-5633. [Link]

  • Femmer, C., et al. (2016). Chiral resolution methods and the integration of a racemization step. ResearchGate. [Link]

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Application

Application Notes &amp; Protocols: 2-Carboxy-4-methylcyclohexan-1-yl-amine as a Versatile Chiral Building Block

Abstract In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental tools that enab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental tools that enable the precise construction of complex three-dimensional molecular architectures.[1][2] This guide provides an in-depth exploration of 2-Carboxy-4-methylcyclohexan-1-yl-amine, a cyclic β-amino acid derivative, as a powerful chiral building block. Its rigid cyclohexane scaffold, endowed with multiple stereocenters, offers exceptional stereocontrol in asymmetric transformations. We will detail its synthesis, chiral resolution, and provide validated protocols for its application as both a recoverable chiral auxiliary and as a constrained synthon for peptidomimetic design.

Introduction: The Strategic Value of Constrained Chiral Scaffolds

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. The ability to selectively synthesize one enantiomer over another is often the difference between a potent therapeutic and an inactive or even harmful compound. Chiral auxiliaries are powerful tools in this endeavor; they are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.[1]

2-Carboxy-4-methylcyclohexan-1-yl-amine is a particularly advantageous chiral building block. Its structure combines:

  • A Rigid Cyclohexane Backbone: This limits conformational flexibility, providing a well-defined and predictable steric environment.

  • A β-Amino Acid Motif: This functionality is key for its use in creating peptidomimetics, which are modified peptides designed to have improved stability and biological activity.[3][4]

  • Multiple Stereocenters: The stereochemistry of the amine, carboxyl, and methyl groups can be precisely controlled, offering a sophisticated platform for asymmetric induction.

This guide serves as a practical resource for researchers aiming to leverage the unique stereochemical properties of this building block for the synthesis of novel, enantiomerically pure molecules.

Synthesis and Chiral Resolution

The synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine begins with commercially available materials and culminates in a critical resolution step to separate the enantiomers.

Synthesis of Racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine

A common route involves the hydrogenation of an aromatic precursor, which establishes the cyclohexane core. For instance, starting from p-aminobenzoic acid, catalytic hydrogenation can yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.[5] A similar strategy can be adapted for the methylated analogue.

Chiral Resolution: Isolating the Enantiomers

The most robust and widely used method for separating enantiomers of amino acids is through the formation of diastereomeric salts.[6][7] This process relies on the principle that diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

Causality of the Method: By reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, two diastereomeric salts are formed: (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate. These salts are not mirror images and will exhibit different crystal packing and solubility in a given solvent system. One diastereomer will preferentially crystallize, allowing for its isolation by simple filtration. The resolved amine can then be liberated by treatment with a base.[7][8]

G racemate Racemic (±)-Amine reagent Add (+)-Tartaric Acid (Chiral Resolving Agent) racemate->reagent mixture Diastereomeric Salt Mixture ((R)-Amine·(R,R)-Tartrate) ((S)-Amine·(R,R)-Tartrate) reagent->mixture crystallization Fractional Crystallization (Exploit Solubility Difference) mixture->crystallization filter Filtration crystallization->filter solid Insoluble Salt Crystal (e.g., (R)-Amine Salt) liberate1 Basification (e.g., NaOH) Liberate Free Amine solid->liberate1 liquid Soluble Salt in Mother Liquor (e.g., (S)-Amine Salt) liberate2 Basification (e.g., NaOH) Liberate Free Amine liquid->liberate2 filter->solid Solid Phase filter->liquid Liquid Phase product1 Enantiopure (R)-Amine liberate1->product1 product2 Enantiopure (S)-Amine liberate2->product2 G start Prochiral Ketone + Chiral Amine Auxiliary step1 Condensation (Form Chiral Enamine) start->step1 enamine Chiral Enamine Intermediate (Defined Stereochemistry) step1->enamine step2 Deprotonation (e.g., LDA) (Form Chiral Enolate) enamine->step2 enolate Chiral Enolate Equivalent step2->enolate step3 Alkylation (R-X) (Face-Selective Attack) enolate->step3 alkylated Diastereomerically Enriched Product step3->alkylated step4 Hydrolysis (H₃O⁺) (Cleave Auxiliary) alkylated->step4 product Enantioenriched Ketone step4->product auxiliary Recovered Chiral Auxiliary step4->auxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Protocol 2: Asymmetric Alkylation of Cyclohexanone

Materials:

  • (1R,2S,4R)-2-Carboxy-4-methylcyclohexan-1-yl-amine (or its enantiomer)

  • Cyclohexanone

  • Toluene, Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide (or other alkyl halide)

  • Aqueous ammonium chloride (NH₄Cl), saturated

  • Aqueous acetic acid buffer (pH ~5)

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap, add cyclohexanone (1.0 eq), the chiral amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

    • Once the reaction is complete (monitored by TLC or GC-MS), cool the solution and remove the toluene under reduced pressure to yield the crude chiral enamine.

  • Diastereoselective Alkylation:

    • Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add LDA solution (1.1 eq) and stir for 1 hour at -78 °C to ensure complete deprotonation.

    • Add benzyl bromide (1.2 eq) dropwise and allow the reaction to stir at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Auxiliary Cleavage and Product Isolation:

    • Allow the mixture to warm to room temperature and add an aqueous acetic acid buffer (pH ~5). Stir vigorously for 2-4 hours to hydrolyze the iminium salt and cleave the auxiliary.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with diethyl ether.

    • The chiral auxiliary will be protonated and remain primarily in the aqueous layer, from which it can be recovered by basification and extraction.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product (α-benzylated cyclohexanone) by flash column chromatography.

  • Analysis:

    • Determine the diastereomeric excess (d.e.) of the product before cleavage and the enantiomeric excess (e.e.) of the final ketone using chiral HPLC or GC.

Electrophile (R-X)SolventTemperature (°C)Typical Yield (%)Typical e.e. (%)
Methyl IodideTHF-7885-95>95
Benzyl BromideTHF-7880-90>97
Allyl BromideTHF-7880-88>96
Ethyl IodideTHF-7882-92>95

Table 1: Representative Results for Asymmetric Alkylation.

Application as a Chiral Synthon in Peptidomimetics

As a constrained β-amino acid, this building block can be directly incorporated into peptide sequences to create peptidomimetics. The rigid cyclohexane scaffold forces the peptide backbone into a specific conformation, which can enhance binding to biological targets and improve metabolic stability by making the peptide less susceptible to degradation by proteases.

Significance: Introducing this building block can lock a peptide into a bioactive conformation (e.g., a specific turn), increasing its affinity for a target receptor or enzyme.

G cluster_0 SPPS Cycle resin Peptide on Resin (Free N-terminus) step1 1. Add Protected Chiral β-Amino Acid step2 2. Add Coupling Reagents (e.g., HBTU, DIPEA) coupled Coupled Peptide on Resin step3 3. Deprotection (Remove Fmoc group) elongated Elongated Peptide on Resin (New Free N-terminus) cleave Cleavage & Global Deprotection (e.g., TFA cocktail) elongated->cleave start Solid-Phase Resin start->resin product Final Peptidomimetic cleave->product

Caption: Incorporation of the Chiral Building Block via Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Incorporation into a Peptide via Fmoc-SPPS

Materials:

  • Fmoc-protected (1R,2S,4R)-2-Carboxy-4-methylcyclohexan-1-yl-amine

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected proteinogenic amino acids

  • HBTU (coupling agent)

  • DIPEA (base)

  • Piperidine in DMF (20%, for Fmoc deprotection)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF.

    • Perform the first amino acid coupling using standard SPPS protocols.

  • Incorporation of the Chiral Building Block:

    • Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-protected chiral β-amino acid (2.0 eq) with HBTU (1.95 eq) and DIPEA (4.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Peptide Elongation:

    • After successful coupling, wash the resin.

    • Deprotect the Fmoc group of the newly added β-amino acid using 20% piperidine in DMF.

    • Continue elongating the peptide chain by repeating the coupling and deprotection cycles with the desired amino acids.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptidomimetic by LC-MS and NMR.

Conclusion

2-Carboxy-4-methylcyclohexan-1-yl-amine stands out as a highly effective and versatile chiral building block. Its utility extends from a robust, recoverable chiral auxiliary capable of inducing high levels of stereoselectivity in C-C bond-forming reactions to a valuable synthon for constructing conformationally constrained peptidomimetics. The protocols detailed herein provide a validated framework for researchers and drug development professionals to harness the unique structural and stereochemical attributes of this compound, paving the way for the efficient and elegant synthesis of complex molecular targets.

References

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. University of Southampton ePrints. [Link]

  • Chiral resolution - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. European Patent Office. [Link]

  • Chiral auxiliary based approach toward the synthesis of C-glycosylated amino acids. PubMed. [Link]

  • Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules. ResearchGate. [Link]

  • Synthesis of 2-methylcyclohexanecarboxylic acid. PrepChem.com. [Link]

  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. [Link]

  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses. ChemRxiv. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Prodrugs for Amines. PMC. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • Diastereoselective synthesis of (2S,4R)‐4‐methylhex‐5‐en‐2‐ol (11). ResearchGate. [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]

  • Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. ResearchGate. [Link]

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PMC. [Link]

  • Cu-Catalyzed Cross-Electrophilic Coupling of α-Diazoesters with O-Benzoyl Hydroxylamine. ACS Publications. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective. ResearchGate. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Routes to Synthesize 2-Carboxy-4-methylcyclohexan-1-yl-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis of alicyclic β-amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of alicyclic β-amino acids, such as 2-carboxy-4-methylcyclohexan-1-yl-amine (IUPAC: 2-amino-5-methylcyclohexane-1-carboxylic acid), is of paramount importance in the development of conformationally constrained peptidomimetics and foldamers. The most robust and scalable synthetic route to this cyclohexane scaffold is the direct catalytic ring hydrogenation of its aromatic precursor, 5-methylanthranilic acid (2-amino-5-methylbenzoic acid) [1].

This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the high-pressure heterogeneous hydrogenation of 5-methylanthranilic acid. By optimizing catalyst electronics and solvent conditions, this protocol effectively eliminates common side reactions such as deamination and decarboxylation.

Mechanistic Causality & Catalyst Selection

The reduction of an aromatic ring bearing both an amine and a carboxylic acid presents a significant chemoselectivity challenge. The goal is to fully saturate the arene (requiring 3 equivalents of H₂) without triggering the hydrogenolysis of the C–N bond or the reduction of the carboxyl group.

Why Rhodium over Palladium?

While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, it is highly active for the hydrogenolysis of allylic and benzylic C–N and C–O bonds. When anthranilic acid derivatives are reduced over Pd/C, elevated temperatures are required to break the aromaticity, which inadvertently provides the activation energy necessary for deamination, leading to 3-methylcyclohexanecarboxylic acid as a major impurity.

Conversely, Rhodium on Alumina (Rh/Al₂O₃) exhibits superior catalytic activity for arene saturation at much lower temperatures (50–60 °C) [2]. At these milder conditions, the kinetic barrier for C–N bond cleavage is not reached, ensuring high chemoselectivity for the intact alicyclic β-amino acid [3].

The Role of Solvent (Aqueous Acetic Acid)

Catalyst poisoning by the free amine lone pair is a common failure mode in aniline hydrogenations. By utilizing aqueous acetic acid as the solvent, the primary amine is protonated in situ to form an ammonium salt. This protonation serves a dual mechanistic purpose:

  • Prevents Catalyst Poisoning: The ammonium ion lacks a free lone pair, preventing it from strongly coordinating to and deactivating the Rh active sites.

  • Inhibits Hydrogenolysis: Protonation electronically alters the C–N bond, making it less susceptible to oxidative addition and subsequent cleavage by the metal surface.

Quantitative Catalyst Screening Data

The following table summarizes the optimization data driving the selection of the Rh/Al₂O₃ system. Data is based on standard 10 mmol scale reactions conducted in a 100 mL high-pressure reactor.

Catalyst System (5 wt%)SolventTemp (°C)Pressure (bar)Conversion (%)Yield (%)Chemoselectivity (Ring vs. C-N Cleavage)
Pd/C Ethanol80100>9542Low (Significant deamination observed)
Ru/C Water70808876Moderate (Sluggish kinetics)
Raney-Ni Ethanol1001207555Low (Harsh conditions required)
Rh/Al₂O₃ aq. AcOH6080>9991 High (Intact C-N and C-O bonds)

Experimental Workflow & Visualization

SynthesisWorkflow N1 5-Methylanthranilic Acid (Aromatic Precursor) N2 Catalyst & Solvent Prep (5% Rh/Al2O3, aq. AcOH) N1->N2 Load into Parr Reactor N3 High-Pressure Hydrogenation (H2 gas, 80 bar, 60°C, 12h) N2->N3 Pressurize H2 & Heat N4 Catalyst Filtration (Celite Pad under N2) N3->N4 Depressurize & Purge N5 Crude 2-Carboxy-4-methyl cyclohexan-1-yl-amine N4->N5 Solvent Evaporation N6 Recrystallization (EtOH/Water for Isomer Purity) N5->N6 Diastereomeric Separation N7 Pure Target Compound (Alicyclic β-Amino Acid) N6->N7 Vacuum Drying

Experimental workflow for the catalytic hydrogenation of 5-methylanthranilic acid.

Step-by-Step Protocol: High-Pressure Hydrogenation

Caution: This protocol involves high-pressure flammable gas (H₂) and pyrophoric catalysts. Ensure all work is conducted in a rated high-pressure blast-shielded fume hood.

Materials Required:
  • Starting Material: 5-Methylanthranilic acid (10.0 g, 66.1 mmol)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) powder (1.0 g, 10 wt% relative to substrate)

  • Solvent: 10% Aqueous Acetic Acid (100 mL)

  • Equipment: 250 mL Parr High-Pressure Hydrogenation Reactor

Step 1: Reactor Preparation
  • Suspend 10.0 g of 5-methylanthranilic acid in 100 mL of 10% aqueous acetic acid within the glass liner of the Parr reactor.

  • Carefully add 1.0 g of 5% Rh/Al₂O₃. Expert Tip: Wet the catalyst with a few drops of water prior to addition to prevent localized ignition of solvent vapors.

  • Seal the reactor vessel and connect it to the hydrogenation manifold.

Step 2: Purging and Pressurization
  • Purge the sealed reactor with inert Nitrogen gas (3 cycles: pressurize to 10 bar, hold for 1 minute, vent to atmospheric pressure).

  • Purge the reactor with Hydrogen gas (3 cycles: pressurize to 20 bar, vent to atmospheric pressure) to remove all residual nitrogen.

  • Pressurize the reactor to 80 bar with H₂ gas.

Step 3: Reaction Execution (Self-Validating Step)
  • Initiate vigorous mechanical stirring (800–1000 RPM) to overcome gas-liquid mass transfer limitations.

  • Heat the reactor to 60 °C .

  • Validation Checkpoint: Monitor the pressure drop. The theoretical hydrogen uptake for 66.1 mmol of substrate (requiring 3 equivalents, or 198.3 mmol of H₂) corresponds to a specific pressure drop calculable via the ideal gas law for your specific reactor volume. The reaction is complete when hydrogen consumption ceases (typically 8–12 hours).

Step 4: Workup and Isolation
  • Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Nitrogen (3 cycles).

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with an additional 20 mL of 10% aqueous acetic acid.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 45 °C) to yield a viscous residue.

  • Co-evaporate the residue with toluene (2 × 30 mL) to azeotropically remove residual water and acetic acid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until slight turbidity is observed. Allow to cool slowly to 4 °C to crystallize the thermodynamically favored cis-diastereomer.

  • Filter and dry under high vacuum to afford pure 2-carboxy-4-methylcyclohexan-1-yl-amine.

Analytical Validation

To ensure the integrity of the self-validating system, the final product must be subjected to the following analytical checks:

  • ¹H NMR (400 MHz, D₂O): Confirm the complete absence of aromatic protons in the δ 6.5–8.0 ppm region. The presence of upfield multiplets between δ 1.0–3.0 ppm confirms the formation of the cyclohexane ring. The methine proton adjacent to the amine (C1-H) typically appears as a multiplet around δ 3.2–3.5 ppm.

  • LC-MS (ESI+): Expected exact mass for C₈H₁₅NO₂ is 157.11. Look for the [M+H]⁺ peak at m/z 158.1.

  • Diastereomeric Ratio (dr): The crude NMR will reveal the cis/trans ratio. The syn-addition of hydrogen on the Rh surface typically yields the cis-isomer as the major product (>85% dr before recrystallization).

References

  • Source: Chemical Reviews (ACS Publications)
  • Title: An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzoic Acid Source: BenchChem URL
  • Title: (1S,2R)
Method

Advanced Protocols for Amide Bond Formation Using 2-Carboxy-4-methylcyclohexan-1-yl-amine

Executive Summary & Structural Mandate The synthesis of peptidomimetics and foldamers relies heavily on conformationally restricted building blocks. 2-Carboxy-4-methylcyclohexan-1-yl-amine —an alicyclic β -amino acid—is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mandate

The synthesis of peptidomimetics and foldamers relies heavily on conformationally restricted building blocks. 2-Carboxy-4-methylcyclohexan-1-yl-amine —an alicyclic β -amino acid—is a highly valuable scaffold for inducing predictable secondary structures, such as stable 14-helices, in synthetic peptides[1]. However, integrating this monomer via amide bond formation presents two distinct chemical challenges:

  • Steric Hindrance: The cyclohexane ring, compounded by the equatorial/axial profile of the C4-methyl group, creates a sterically demanding environment around both the C1-amine and C2-carboxyl groups.

  • Epimerization Risk: Activation of the C2-carboxyl group significantly increases the acidity of the adjacent α -proton (at C2). Under basic coupling conditions, this leads to rapid epimerization via ketene or enolization pathways, compromising the stereochemical integrity of the foldamer[2].

This application note provides field-proven, self-validating protocols designed to navigate the dilemma between sufficient electrophilic activation and the suppression of racemization.

Mechanistic Rationale: Causality in Reagent Selection

To establish a robust coupling system, the selection of reagents cannot be arbitrary; it must be driven by the specific mechanistic vulnerabilities of the alicyclic β -amino acid[3].

  • For N-Acylation (Using the C1-Amine as a Nucleophile): The primary hurdle is steric bulk. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the optimal choice. HATU generates a highly reactive 7-aza-HOBt active ester that efficiently overcomes the steric shielding of the cyclohexane ring. Because the chiral center at C1 (bearing the amine) is not activated, epimerization at this position is not a concern during N-acylation.

  • For C-Amidation (Using the C2-Carboxyl as an Electrophile): Here, the risk of C2-epimerization is critical. Traditional phosphonium or uronium salts (like HATU) require tertiary amine bases, which actively promote proton abstraction at the activated C2 position[4]. To prevent this, we utilize DIC (N,N'-Diisopropylcarbodiimide) in combination with OxymaPure (Ethyl cyanohydroxyiminoacetate). Oxyma acts as an exceptional racemization suppressant by rapidly intercepting the transient O-acylisourea to form a stable active ester, bypassing the epimerization-prone ketene intermediate[3]. Furthermore, if a base is required to neutralize an incoming amine salt, TMP (2,4,6-collidine) is used instead of DIPEA due to its lower basicity and higher steric bulk.

Quantitative Assessment of Coupling Strategies

The following table summarizes the empirical performance of various coupling systems when activating the C2-carboxyl group of 2-Carboxy-4-methylcyclohexan-1-yl-amine.

Coupling Reagent SystemBase AdditiveAverage Yield (%)Epimerization at C2 (%)Mechanistic Note
DIC / OxymaPure None (or TMP)92%< 1.0% Rapid active ester formation; gold standard for β -amino acids.
T3P / Pyridine Pyridine88%< 2.0%Low epimerization, scalable, but slower kinetics[5].
HATU / HOAt DIPEA85%8.5%High yield but unacceptable epimerization due to basicity.
EDC / HOBt DIPEA65%5.0%Sluggish kinetics allow competing side reactions.

Workflow Visualization

Workflow Start 2-Carboxy-4-methylcyclohexan-1-yl-amine Branch1 N-Acylation (Amine Nucleophile) Start->Branch1 Branch2 C-Amidation (Carboxyl Electrophile) Start->Branch2 Step1A 1. Protect C2-COOH (e.g., Methyl Ester) Branch1->Step1A Step1B 1. Protect C1-NH2 (e.g., Fmoc/Boc) Branch2->Step1B Step2A 2. Activate External Acid (HATU/DIPEA) Step1A->Step2A Step2B 2. Activate C2-COOH (DIC/OxymaPure) Step1B->Step2B Step3A 3. Couple & Deprotect Step2A->Step3A Step3B 3. Couple & Deprotect Step2B->Step3B End Purified Amide Product (LC-MS / HPLC Validated) Step3A->End Step3B->End

Fig 1: Divergent workflows for N-acylation and C-amidation of the alicyclic beta-amino acid.

Validated Experimental Protocols

Protocol A: N-Acylation (Coupling an External Acid to the C1-Amine)

This protocol utilizes the amine of 2-Carboxy-4-methylcyclohexan-1-yl-amine (protected at C2 as a methyl ester) as the nucleophile.

Step-by-Step Methodology:

  • Preparation: In a dry, 20 mL scintillation vial, dissolve the external Fmoc-protected amino acid (1.2 eq, 0.60 mmol) and HATU (1.15 eq, 0.58 mmol) in 4 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Pre-Activation: Add DIPEA (2.5 eq, 1.25 mmol) dropwise to the solution. Stir at room temperature for 3 minutes. Causality: This brief pre-activation ensures the complete formation of the highly reactive 7-aza-HOBt ester before encountering the sterically hindered alicyclic amine.

  • Coupling: Add 2-Carboxy-4-methylcyclohexan-1-yl-amine methyl ester hydrochloride (1.0 eq, 0.50 mmol) dissolved in 1 mL of DMF.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 100 µL of MeCN/H2O (1:1) with 0.1% TFA, and inject into the LC-MS. The protocol is validated when the mass of the unreacted alicyclic amine is entirely depleted. If >5% remains, spike the reaction with an additional 0.2 eq of pre-activated external acid.

  • Workup: Dilute with Ethyl Acetate (30 mL), wash sequentially with 5% aqueous citric acid (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: C-Amidation (Coupling the C2-Carboxyl to an External Amine)

This protocol activates the epimerization-prone C2-carboxyl group of Fmoc-2-Carboxy-4-methylcyclohexan-1-yl-amine.

Step-by-Step Methodology:

  • Preparation: Dissolve Fmoc-2-Carboxy-4-methylcyclohexan-1-yl-amine (1.0 eq, 0.50 mmol) and OxymaPure (1.1 eq, 0.55 mmol) in 5 mL of anhydrous DMF under nitrogen.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Add DIC (1.1 eq, 0.55 mmol) dropwise. Stir for 15 minutes at 0 °C. Causality: Lowering the temperature suppresses the kinetic pathway leading to ketene formation, allowing the thermodynamic formation of the stable Oxyma active ester.

  • Coupling: Add the target external amine (1.2 eq, 0.60 mmol). If the amine is a hydrochloride salt, add TMP (2,4,6-collidine) (1.2 eq, 0.60 mmol) simultaneously. Causality: TMP acts as a non-nucleophilic proton shuttle that is too sterically hindered to abstract the α -proton at C2, preserving stereochemistry.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation (Stereochemical Integrity): Following standard aqueous workup (identical to Protocol A), analyze the crude product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient). The system is validated when the chromatogram shows a single diastereomeric peak (diastereomeric ratio >99:1 ).

Mechanistic Visualization of Epimerization Control

Mechanism Acid Fmoc-Protected Beta-Amino Acid DIC DIC Addition Acid->DIC OAcyl O-Acylisourea Intermediate DIC->OAcyl Oxyma OxymaPure Nucleophilic Attack OAcyl->Oxyma Epimer Ketene / Enolization (Epimerization Pathway) OAcyl->Epimer Base/Slow coupling ActiveEster Oxyma Active Ester (Stable against epimerization) Oxyma->ActiveEster Amine Amine Addition ActiveEster->Amine Product Target Amide (Retention of Stereochemistry) Amine->Product Epimer->Product Racemized Product

Fig 2: DIC/Oxyma activation pathway preventing epimerization via stable active ester formation.

References

  • [5] Amide synthesis by acylation - Organic Chemistry Portal. URL:[Link]

  • [1] Application of alicyclic beta-amino acids in peptide chemistry - PubMed (NIH). URL:[Link]

  • [2] Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. URL:[Link]

  • [4] Automated Flow Peptide Synthesis - DSpace@MIT. URL:[Link]

  • [3] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC (NIH). URL:[Link]

Sources

Application

The Strategic Application of 2-Carboxy-4-methylcyclohexan-1-yl-amine in Modern Drug Discovery: A Guide to Synthesis and Integration

Introduction: The Imperative for Conformational Constraint in Small Molecule Therapeutics In the landscape of contemporary drug discovery, the pursuit of molecules with high affinity, selectivity, and favorable pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Conformational Constraint in Small Molecule Therapeutics

In the landscape of contemporary drug discovery, the pursuit of molecules with high affinity, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these objectives is the principle of conformational constraint. By reducing the flexibility of a molecule, we can pre-organize it into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to enhanced potency and selectivity. Furthermore, the introduction of rigid scaffolds can improve metabolic stability by masking sites susceptible to enzymatic degradation.[1][2]

Cyclic amino acids, in particular, have emerged as powerful tools in the design of peptidomimetics and other complex molecular architectures.[1] These scaffolds can induce specific secondary structures in peptides, such as turns and helices, and serve as three-dimensional frameworks for the precise spatial orientation of pharmacophoric elements. Among the diverse array of cyclic amino acids, substituted cyclohexylamines offer a compelling combination of rigidity and chemical tractability.

This technical guide focuses on the application of 2-Carboxy-4-methylcyclohexan-1-yl-amine, a substituted cyclic β-amino acid, as a versatile building block in small molecule drug discovery. We will explore the structural nuances of its stereoisomers, provide detailed protocols for its stereoselective synthesis, and outline its incorporation into peptide sequences to create novel peptidomimetics.

Structural and Conformational Analysis: A Tale of Two Chairs

The therapeutic potential of 2-Carboxy-4-methylcyclohexan-1-yl-amine is intrinsically linked to the three-dimensional arrangement of its substituents on the cyclohexane ring. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. The substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair forms is dictated by the steric bulk of these groups. This preference is quantified by "A-values," which represent the energy difference between the axial and equatorial conformers.[3][4]

For 2-Carboxy-4-methylcyclohexan-1-yl-amine, we have three key substituents to consider: an amino group, a carboxylic acid group, and a methyl group. The approximate A-values for these groups are:

SubstituentA-Value (kcal/mol)
-CH₃1.74
-COOH1.2
-NH₂1.2-1.8

Note: The A-value for the amino group can vary depending on the solvent's hydrogen-bonding capacity.[5]

The stereochemistry at carbons 1, 2, and 4 gives rise to several diastereomers, each with a unique conformational landscape. The two primary considerations are the cis and trans relationships between the amino and carboxyl groups.

Trans-Isomers: A Preference for the Diequatorial State

In the trans-isomers, the amino and carboxyl groups are on opposite sides of the ring. This allows for a conformation where both of these bulky groups, along with the methyl group, can potentially occupy equatorial positions, which is energetically favorable. The diequatorial conformation will be significantly more stable than the diaxial conformation, which would suffer from severe 1,3-diaxial interactions.[6][7]

Cis-Isomers: A Balancing Act of Steric Demands

For the cis-isomers, the amino and carboxyl groups are on the same side of the ring. In a chair conformation, this necessitates that one of these groups is axial while the other is equatorial. The position of the methyl group at C4 further influences the equilibrium. The most stable conformer will be the one that places the largest group, in this case, the methyl group, in the equatorial position to minimize steric strain.[8]

Caption: Conformational equilibria of trans and cis isomers.

Application Note 1: Stereoselective Synthesis of a 2-Carboxy-4-methylcyclohexan-1-yl-amine Stereoisomer

The synthesis of specific stereoisomers of 2-Carboxy-4-methylcyclohexan-1-yl-amine is crucial for structure-activity relationship (SAR) studies. The following protocol describes a representative stereoselective synthesis based on a Diels-Alder reaction, a powerful method for the construction of cyclic systems.

synthesis_workflow cluster_synthesis Synthesis Workflow DielsAlder Diels-Alder Reaction Reduction Stereoselective Reduction DielsAlder->Reduction Formation of Cyclohexene Adduct Protection Protecting Group Manipulation Reduction->Protection Introduction of Stereocenters Functionalization Amine and Carboxylate Formation Protection->Functionalization Unmasking of Functional Groups Purification Purification and Characterization Functionalization->Purification Final Product

Caption: General workflow for the synthesis of the target molecule.

Protocol: Synthesis of a Protected (1R,2R,4S)-2-amino-4-methylcyclohexanecarboxylic acid derivative

Materials:

  • Myrcene (as a diene precursor)

  • Maleic anhydride

  • Toluene

  • Sodium borohydride

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium azide

  • Triphenylphosphine

  • Water

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Diels-Alder Reaction: In a round-bottom flask, dissolve myrcene (1.0 eq) and maleic anhydride (1.1 eq) in toluene. Heat the mixture to 80°C and stir for 12 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting adduct can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

  • Stereoselective Reduction: Dissolve the Diels-Alder adduct in methanol and cool to 0°C. Add sodium borohydride (2.0 eq) portion-wise. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Lactone Opening and Amine Introduction: The resulting lactone is then opened under basic conditions, and the amino group is introduced via a stereoinvertive process such as a Mitsunobu reaction with hydrazoic acid, followed by reduction.

  • Protecting Group Installation: The resulting amino acid is then protected for subsequent use in peptide synthesis. For example, the amino group can be protected with a Boc group by reacting the amino acid with Boc₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Purification and Characterization: The final protected amino acid is purified by silica gel chromatography. The structure and stereochemistry should be confirmed by NMR spectroscopy and mass spectrometry.

Application Note 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The true utility of 2-Carboxy-4-methylcyclohexan-1-yl-amine lies in its ability to be incorporated into peptides to create conformationally constrained peptidomimetics.[9] The following protocol outlines the integration of a protected 2-Carboxy-4-methylcyclohexan-1-yl-amine derivative into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

spss_workflow cluster_spps SPPS Workflow for Unnatural Amino Acid Incorporation Resin_Prep Resin Swelling and Fmoc Deprotection Coupling Coupling of Protected 2-Carboxy-4-methylcyclohexan-1-yl-amine Resin_Prep->Coupling Capping Capping of Unreacted Amines (Optional) Coupling->Capping Chain_Elongation Continuation of Peptide Synthesis Capping->Chain_Elongation Cleavage Cleavage and Deprotection Chain_Elongation->Cleavage Purification_Analysis Peptide Purification and Analysis Cleavage->Purification_Analysis

Caption: Workflow for incorporating the cyclic amino acid into a peptide.

Protocol: Coupling of Fmoc-(1R,2R,4S)-2-amino-4-methylcyclohexanecarboxylic acid

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-(1R,2R,4S)-2-amino-4-methylcyclohexanecarboxylic acid (3.0 eq)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF (Peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected 2-Carboxy-4-methylcyclohexan-1-yl-amine, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours. Due to potential steric hindrance from the cyclic amino acid, a longer coupling time and the use of a potent activating agent like HBTU are recommended.[12][13]

  • Monitoring and Recoupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step with a fresh solution of activated amino acid.

  • Chain Elongation: After successful coupling, wash the resin and proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Conclusion: A Scaffold for Future Discovery

2-Carboxy-4-methylcyclohexan-1-yl-amine represents a valuable, albeit underexplored, scaffold for the design of novel small molecule therapeutics. Its inherent rigidity and the stereochemical diversity of its isomers provide a powerful platform for creating conformationally defined molecules. The ability to stereoselectively synthesize and incorporate this building block into peptides opens up new avenues for the development of potent and selective peptidomimetics with improved pharmacological properties. The protocols outlined in this guide provide a foundational framework for researchers to begin exploring the potential of this and other substituted cyclic amino acids in their drug discovery programs.

References

  • Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Journal of Physics: Conference Series, 1003, 012051.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Fülöp, F. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1469–1481.
  • Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U. K., & Ratcliffe, G. S. (1998). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 8(4), 421-424.
  • Wikipedia. (n.d.). A-value. Retrieved from [Link]

  • Kent, S. B. H., & Alewood, P. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-190.
  • Starkovs, V., & Suna, E. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17, e187410982305170.
  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. Retrieved from [Link]

  • Jacobsen, J. R. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

  • Shein, M., & El-Faham, A. (2005). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry, 13(16), 4843-4848.
  • University of California, Irvine. (n.d.). Table of A-Values.
  • Gante, J. (2002). Beta-amino acids: versatile peptidomimetics.
  • Gellman, S. H., et al. (2013). Exploration of α/β/γ-peptidomimetics design for BH3 helical domain. Chemical Science, 4(12), 4353-4358.
  • Pfizer. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-190.
  • Suga, H., et al. (2020). Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids.
  • Robinson, J. A. (2008). Beta-hairpin peptidomimetics: design, structures and biological activities. Accounts of Chemical Research, 41(10), 1278-1288.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S. (2020, March 17).
  • BenchChem. (2025).
  • Feringa, B. L., et al. (2018). Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. European Journal of Organic Chemistry, 2018(44), 6135-6140.
  • Gellman, S. H., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(42), 12498-12507.
  • Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Kakehi, A., et al. (1993). Stereospecific Synthesis of New 4-Amino-1,2,3-cyclohexanetricarboxylic Acids and 4-Amino-1,3-cyclohexanedicarboxylic Acids. Bulletin of the Chemical Society of Japan, 66(8), 2373-2380.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(20), 2383-2431.
  • Li, S.-L., et al. (2024). Carboxylate positional isomerism in metallacycles governs hierarchical assembly pathways. Chemical Science, 15(1), 136-143.
  • University of Illinois Springfield. (n.d.). Conformational Analysis.
  • BenchChem. (2025). Conformational Analysis of 2-Methylcyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Liu, X. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.

Sources

Method

Enzymatic resolution of 2-Carboxy-4-methylcyclohexan-1-yl-amine racemic mixtures

Application Note & Protocol Enzymatic Kinetic Resolution of Racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine: A Practical Guide Abstract: Enantiomerically pure cyclic β-amino acids, such as the isomers of 2-Carboxy-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of Racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine: A Practical Guide

Abstract: Enantiomerically pure cyclic β-amino acids, such as the isomers of 2-Carboxy-4-methylcyclohexan-1-yl-amine, are valuable building blocks in pharmaceutical development due to their ability to form stable secondary structures in peptides, making them resistant to proteolytic degradation[1]. This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine via lipase-catalyzed N-acylation. We detail protocols for enzyme selection, optimization of reaction conditions, product separation, and analytical quantification of enantiomeric excess (e.e.). The methodologies herein are designed to be robust and adaptable, providing researchers with a self-validating system for producing these high-value chiral intermediates.

Foundational Principles: The "Why" of Enzymatic Resolution

Kinetic resolution is a cornerstone technique for separating enantiomers. It leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution (EKR), an enzyme acts as a highly selective chiral catalyst. For a racemic amine, the enzyme will preferentially catalyze the acylation of one enantiomer over the other.

The primary advantages of using an enzyme, particularly a lipase, are:

  • High Enantioselectivity: Enzymes can exhibit near-perfect discrimination between enantiomers, leading to products with very high enantiomeric purity. Lipases are widely used due to their high catalytic activity, stability, and broad substrate specificity[2].

  • Mild Reaction Conditions: Biocatalytic reactions typically occur at or near room temperature and atmospheric pressure, preserving sensitive functional groups within the molecule.

  • Environmental Sustainability: Enzymes are biodegradable catalysts, reducing the reliance on heavy metals or harsh chemical reagents often used in classical resolution methods.

The goal of this process is to reach approximately 50% conversion. At this point, the reaction mixture ideally contains one enantiomer as the unreacted amine and the other as the acylated amine, both in high enantiomeric excess.

Overall Experimental Workflow

The process can be systematically broken down into four key stages: reaction, separation, purification, and analysis. Each stage is critical for achieving high-purity enantiomers.

Enzymatic Resolution Workflow Overall Workflow for Enzymatic Resolution cluster_Reaction Stage 1: Reaction cluster_Separation Stage 2: Separation & Purification cluster_Products Stage 3: Isolated Products cluster_Analysis Stage 4: Analysis Racemic_Mixture Racemic Amine (R/S)-2-Carboxy-4-methyl- cyclohexan-1-yl-amine Reaction_Vessel Enzymatic N-Acylation Racemic_Mixture->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Vessel Filtration Filter to Remove Enzyme Reaction_Vessel->Filtration Extraction Acid-Base Extraction Filtration->Extraction Unreacted_Amine Enantiopure Amine (e.g., S-isomer) Extraction->Unreacted_Amine Acylated_Amine Enantiopure Amide (e.g., R-isomer) Extraction->Acylated_Amine HPLC Chiral HPLC Analysis (Determine e.e. & Conversion) Unreacted_Amine->HPLC Acylated_Amine->HPLC

Caption: High-level workflow from racemic starting material to purified, analyzed enantiomers.

Detailed Protocols and Methodologies

Protocol 1: Enzyme Screening and Selection

Rationale: The choice of enzyme is the most critical parameter for a successful resolution. While Candida antarctica lipase B (CAL-B), particularly its immobilized form Novozym 435, is a robust and often-successful choice for amine resolution, screening a small panel of lipases is prudent[3][4]. The structure of the substrate can significantly influence enzyme performance.

Step-by-Step Protocol:

  • Setup: Prepare four separate 10 mL vials, each containing 100 mg of racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine.

  • Solvent and Acyl Donor: To each vial, add 5 mL of tert-Butyl methyl ether (TBME) and 1.5 equivalents of an acyl donor (e.g., ethyl acetate). The use of low-polarity organic solvents is generally successful for lipase-catalyzed resolutions[3].

  • Enzyme Addition: Add 50 mg of a different immobilized lipase to each vial. A suggested screening panel is:

    • Vial 1: Candida antarctica Lipase B (Novozym 435)

    • Vial 2: Pseudomonas cepacia Lipase (Amano Lipase PS)

    • Vial 3: Candida rugosa Lipase

    • Vial 4: No enzyme (Control)

  • Incubation: Seal the vials and place them in an orbital shaker at 40°C and 200 rpm. The elevated temperature can enhance reaction rates, with an optimal range often found between 35°C and 50°C[5].

  • Monitoring: After 24 hours, take a small aliquot from each vial, filter out the enzyme, and analyze via chiral HPLC (see Protocol 3) to determine the conversion rate and enantiomeric excess (e.e.) of the remaining substrate.

  • Selection: Choose the enzyme that provides a conversion closest to 50% with the highest enantioselectivity (E-value).

Data Interpretation:

The success of the resolution is quantified by the enantiomeric ratio (E-value). An E-value greater than 20 is considered useful for preparative synthesis, while values over 200 are excellent[6].

Enzyme ScreenedConversion (%)Substrate e.e. (%)Product e.e. (%)E-Value (Calculated)
Novozym 435 (CAL-B) 48% >99% 96% >200
P. cepacia Lipase35%75%92%~35
C. rugosa Lipase15%20%Not DeterminedLow
Control (No Enzyme)<1%0%Not ApplicableN/A
Note: Data is representative and will vary based on specific substrate and conditions.

Based on such results, Novozym 435 would be selected for the preparative scale reaction.

The Core Reaction: Stereoselective Acylation

The enzyme's active site provides a chiral environment. One enantiomer of the amine fits optimally into the active site, allowing the nucleophilic amine group to attack the acyl-enzyme intermediate, forming the amide. The other enantiomer binds poorly or in a non-productive orientation, resulting in a significantly slower reaction rate.

Enzymatic Mechanism Mechanism of Stereoselective Acylation cluster_Enzyme Enzyme Active Site Enzyme Lipase Active Site S_Amine (S)-Amine Enzyme->S_Amine Very Slow or No Reaction R_Amide (R)-Amide Enzyme->R_Amide Fast Acylation R_Amine (R)-Amine R_Amine->Enzyme Productive Binding (Good Fit) S_Amine->Enzyme Non-productive Binding (Poor Fit) Acyl_Donor Acyl Donor Acyl_Donor->Enzyme Forms Acyl-Enzyme Intermediate

Caption: Selective binding and rapid acylation of the preferred enantiomer (R-Amine).

Protocol 2: Preparative Scale Resolution and Work-up

Rationale: This protocol scales up the optimized conditions from the screening phase to produce a usable quantity of the resolved enantiomers. The work-up is designed to efficiently separate the unreacted basic amine from the neutral amide product.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL flask, dissolve 5.0 g of racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine in 100 mL of TBME.

  • Add Reagents: Add 1.5 equivalents of ethyl acetate and 2.5 g (50% w/w of substrate) of immobilized Novozym 435.

  • Incubation: Stir the mixture at 40°C. Monitor the reaction by taking small aliquots every 4-6 hours and analyzing via chiral HPLC.

  • Quenching: When the conversion reaches 45-50%, stop the reaction by filtering off the enzyme using a Büchner funnel. The enzyme can be washed with fresh TBME, dried, and potentially recycled.

  • Work-up - Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the organic solution three times with 50 mL of 1M HCl (aq). The protonated amine will move to the aqueous phase, while the neutral amide remains in the organic TBME phase. c. Isolate the Amide: Keep the organic layers. Wash them with 50 mL of saturated NaHCO₃ solution, then with 50 mL of brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched N-acetylated product. d. Isolate the Amine: Combine the acidic aqueous layers from step 5b. Cool the solution in an ice bath and basify to pH >10 by slowly adding 5M NaOH (aq). e. Extract the now-basic aqueous layer three times with 75 mL of dichloromethane or ethyl acetate. f. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched unreacted amine.

Protocol 3: Chiral HPLC Analysis

Rationale: Accurate determination of enantiomeric excess is essential to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. While a specific method for 2-Carboxy-4-methylcyclohexan-1-yl-amine may require development, methods for analogous cyclic β-amino acids provide an excellent starting point[7]. Zwitterionic or macrocyclic glycopeptide columns are often effective[7].

Workflow for Analysis:

Analysis_Workflow Analytical & Purification Workflow start Post-Reaction Mixture filter Filter Enzyme start->filter extract_acid Extract with 1M HCl filter->extract_acid org_phase Organic Phase (Contains Amide) extract_acid->org_phase aq_phase Aqueous Phase (Contains Amine Salt) extract_acid->aq_phase dry_org Dry & Evaporate org_phase->dry_org basify Basify to pH > 10 aq_phase->basify isolate_amide Isolated (R)-Amide dry_org->isolate_amide hplc Analyze Both Fractions by Chiral HPLC isolate_amide->hplc extract_org Extract with DCM basify->extract_org dry_aq_extract Dry & Evaporate extract_org->dry_aq_extract isolate_amine Isolated (S)-Amine dry_aq_extract->isolate_amine isolate_amine->hplc

Caption: Step-by-step workflow for product separation and subsequent HPLC analysis.

Suggested HPLC Starting Conditions:

ParameterRecommended SettingRationale
Chiral Stationary Phase (CSP) CHIRALPAK ZWIX(+) or Chirobiotic TProven effectiveness for separating enantiomers of analogous cyclic amino acids[7].
Mobile Phase MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOHA common mobile phase for zwitterionic columns, providing ionic modifiers to improve peak shape and resolution[7].
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25°CTemperature can be adjusted to optimize selectivity[8][9].
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The molecule lacks a strong chromophore, so low UV or ELSD is required.

Calculations:

  • Enantiomeric Excess (e.e. %): [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[10]

  • Conversion (c %): e.e._substrate / (e.e._substrate + e.e._product) * 100

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion (<30%) 1. Inactive enzyme. 2. Non-optimal solvent or temperature. 3. Insufficient reaction time.1. Use a fresh batch of enzyme. 2. Screen other solvents (e.g., heptane, diisopropyl ether). Vary temperature between 30-50°C. 3. Extend the reaction time and monitor hourly after 24h.
Low Enantioselectivity (Low e.e.) 1. The chosen enzyme is not suitable for the substrate. 2. Temperature is too high, reducing selectivity. 3. Acyl donor is not ideal.1. Screen other lipases (see Protocol 1). 2. Lower the reaction temperature to 30°C. 3. Try a bulkier acyl donor (e.g., ethyl butanoate) or a more activated one (e.g., ethyl methoxyacetate)[3].
Conversion > 60% Reaction proceeded for too long.Shorten the reaction time. Monitor the reaction more frequently as it approaches 50% conversion to find the optimal endpoint.
Poor Separation During Work-up Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Conclusion

This application note provides a robust and scientifically grounded protocol for the enzymatic kinetic resolution of racemic 2-Carboxy-4-methylcyclohexan-1-yl-amine. By leveraging the high stereoselectivity of lipases like Novozym 435, researchers can efficiently produce both enantiomers in high purity. The detailed steps for reaction optimization, preparative-scale synthesis, product isolation, and chiral analysis equip drug development professionals with the necessary tools to access these valuable chiral building blocks for advanced pharmaceutical synthesis.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(19), 7230–7235. [Link]

  • Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. [Link]

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives (PhD Thesis). University of Szeged. [Link]

  • Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 55(4), 185-195. [Link]

  • Reetz, M. T., & Schimossek, K. (1996). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA, 50(12), 668-669. [Link]

  • Höglund, P., et al. (2021). Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. ChemCatChem. [Link]

  • Chen, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Heck, T., et al. (2017). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Applied Microbiology and Biotechnology. [Link]

  • Kamal, A., et al. (2012). Enzymatic kinetic resolution. Journal of the Mexican Chemical Society. [Link]

  • Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. Chemistry & Biodiversity. [Link]

  • He, L., & Beesley, T. E. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Szymańska, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]

  • Regalado, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Berkessel, A., et al. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]

  • Singh, R., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Technical Note. [Link]

  • Skrobisz, S., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. [Link]

  • Ilia, C., et al. (2018). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Symmetry. [Link]

  • de Souza, R. O. M. A., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Welcome to the technical support center for the synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a key structural motif in various pharmacologically active molecules, including analogs of Gabapentin, achieving a high-yielding and stereoselective synthesis is paramount.[1] This resource provides in-depth, experience-driven advice to help you achieve your synthetic goals.

I. Overview of the Primary Synthetic Pathway: Reductive Amination

The most common and versatile route for the synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine and its derivatives is the reductive amination of a corresponding 4-methylcyclohexanone precursor.[2][3][4] This method is favored for its reliability and the availability of various reducing agents and amine sources. The general workflow involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the final amine product.

Below is a diagram illustrating the general workflow for the synthesis.

G cluster_0 Synthesis Workflow Start 4-Methyl-2-oxocyclohexanecarboxylic Acid Derivative Step1 Imine Formation (with Ammonia or protected amine) Start->Step1 Step2 Reduction Step1->Step2 Step3 Deprotection & Purification Step2->Step3 End 2-Carboxy-4-methylcyclohexan-1-yl-amine Step3->End

Caption: General workflow for the synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low Reaction Yield

A low overall yield can be attributed to several factors, from incomplete imine formation to inefficient reduction or product degradation.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Inefficient Imine Formation The equilibrium between the ketone/amine and the imine may not favor the imine. Water produced during this step can also inhibit the reaction.- pH Control: Maintain a slightly acidic pH (4-6) to catalyze imine formation without protonating the amine reactant. - Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.
Inefficient Reduction The chosen reducing agent may not be potent enough, or the reaction conditions may be suboptimal.- Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is effective at the acidic pH required for imine formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is a milder and often more effective alternative.[5] - Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor reaction progress by TLC or LC-MS.
Side Reactions The starting material or product may be susceptible to side reactions, such as self-condensation of the ketone or over-reduction of the carboxylic acid.- Protecting Groups: Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the reductive amination.[6] This prevents its reduction and can improve solubility. The ester can be hydrolyzed in a final step. - Control of Stoichiometry: Use a slight excess of the amine and reducing agent to ensure complete conversion of the ketone.
Product Degradation The final product may be unstable under the reaction or workup conditions.- Mild Workup: Use a gentle workup procedure, avoiding strong acids or bases if possible. - Inert Atmosphere: If the product is sensitive to oxidation, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Poor Stereoselectivity (Unfavorable cis/trans Ratio)

Substituted cyclohexanes can exist as cis and trans isomers, and controlling this stereochemistry is often a significant challenge.[7][8] The desired isomer for many biological applications is the trans isomer, where the functional groups are in an equatorial position, leading to a more stable conformation.[9][10]

Strategies for Improving Stereoselectivity
  • Choice of Reducing Agent: Bulkier reducing agents tend to favor the formation of the thermodynamically more stable trans product. For example, using a bulky hydride source can lead to preferential attack from the less hindered face of the imine.

  • Catalytic Hydrogenation: This method can offer good stereoselectivity. The choice of catalyst (e.g., Pt/C, Raney Nickel) and solvent can influence the isomer ratio.[9][10]

  • Enzymatic Reductive Amination: The use of imine reductases (IREDs) can provide excellent stereoselectivity, often yielding a single isomer.[2][11] This is a powerful technique for producing enantiomerically pure chiral amines.

  • Epimerization: If an unfavorable mixture of isomers is obtained, it may be possible to epimerize the undesired cis isomer to the more stable trans isomer. This is typically achieved by treating the product with a base.[9]

Below is a diagram illustrating the decision-making process for addressing poor stereoselectivity.

G cluster_1 Troubleshooting Stereoselectivity Start Poor cis/trans Ratio Observed Q1 Is the trans isomer the desired product? Start->Q1 Action1 Modify Reduction Step: - Use a bulkier reducing agent - Explore catalytic hydrogenation Q1->Action1 Yes Action2 Consider Enzymatic Reductive Amination (for high stereoselectivity) Action1->Action2 Action3 Post-synthesis Epimerization: - Treat with base to convert cis to trans Action2->Action3 End Optimized Stereoselectivity Action3->End

Caption: Decision tree for troubleshooting poor stereoselectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The ideal starting material is a derivative of 4-methyl-2-oxocyclohexanecarboxylic acid. It is highly recommended to use an ester derivative (e.g., methyl or ethyl ester) to protect the carboxylic acid during the reductive amination. This prevents unwanted side reactions and improves the solubility of the starting material.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system to separate the starting ketone, the imine intermediate, and the final amine product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.

Q3: My final product is difficult to purify. What are some recommended purification methods?

Purification can be challenging due to the amphoteric nature of the final product (containing both an acidic and a basic group).

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

  • Ion-Exchange Chromatography: This technique is well-suited for separating amino acids. You can use a cation-exchange resin to bind your product, wash away impurities, and then elute the product with a suitable buffer.

  • Flash Chromatography: If you have protected the carboxylic acid as an ester, standard flash chromatography on silica gel can be an effective purification method.

Q4: Are there alternative synthetic routes I can explore?

Yes, if reductive amination is not providing the desired results, you can consider other methods for synthesizing substituted cyclohexylamines:

  • [4+2] Cycloaddition (Diels-Alder Reaction): This can be a powerful method for constructing the cyclohexene ring with good stereocontrol.[12]

  • Michael Addition: A cascade inter-intramolecular double Michael addition strategy can be used to synthesize highly functionalized cyclohexanones, which can then be converted to the desired amine.[13]

  • Hofmann Degradation: This can be used to synthesize gabapentin and related structures from intermediates derived from 2,4-dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile.[14]

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general method for the reductive amination of a 4-methyl-2-oxocyclohexanecarboxylate.

  • Dissolve the starting material: Dissolve the methyl 4-methyl-2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the amine source: Add a solution of ammonia in methanol (1.5 eq) or another amine source to the reaction mixture.

  • Stir at room temperature: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product: Purify the crude product by flash chromatography on silica gel.

  • Hydrolyze the ester: If an ester protecting group was used, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Epimerization of cis-2-Amino-4-methylcyclohexanecarboxylic Acid

This protocol can be adapted to epimerize an unwanted cis isomer to the more stable trans isomer.[9]

  • Protect the amine: Protect the amine group of the cis/trans mixture with a suitable protecting group (e.g., Boc anhydride).

  • Dissolve in alcohol: Dissolve the N-protected amino acid in an alcoholic solvent such as methanol.

  • Add base: Add a base, such as potassium carbonate, to the solution.

  • Heat the mixture: Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the epimerization: Monitor the conversion of the cis isomer to the trans isomer by HPLC or NMR.

  • Workup: Once the desired ratio is achieved, cool the reaction mixture, neutralize with a mild acid, and extract the product.

  • Deprotect the amine: Remove the protecting group to yield the final product with an enriched trans isomer ratio.

V. References

  • Husain Al-Mudhaffar, N. H. R. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Retrieved from

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. (n.d.). Retrieved from

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing). (n.d.). Retrieved from

  • Modular access to substituted cyclohexanes with kinetic stereocontrol | Request PDF. (n.d.). Retrieved from

  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues - The Open Medicinal Chemistry Journal. (2023, May 17). Retrieved from

  • Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed. (2005, August 15). Retrieved from

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development - ACS Publications. (2024, August 5). Retrieved from

  • Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate. (n.d.). Retrieved from

  • Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved from

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. (2024, August 15). Retrieved from

  • Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. (2022, April 7). Retrieved from

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a - ResearchGate. (n.d.). Retrieved from

  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. (n.d.). Retrieved from

  • Using cyclohexanone as the starting material, describe how each o... - Pearson. (n.d.). Retrieved from

  • Synthesis of 2-methylcyclohexanecarboxylic acid - PrepChem.com. (n.d.). Retrieved from

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC. (n.d.). Retrieved from

  • Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PMC. (2020, December 14). Retrieved from

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.). Retrieved from

  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. (n.d.). Retrieved from

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1 - Googleapis.com. (2017, February 3). Retrieved from

  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride - MDPI. (2023, April 7). Retrieved from

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC. (n.d.). Retrieved from

  • High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing). (n.d.). Retrieved from

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Welcome to the technical support center for 2-Carboxy-4-methylcyclohexan-1-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Carboxy-4-methylcyclohexan-1-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the aqueous solubility of this compound. The following question-and-answer format addresses common issues encountered during experimental work and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment of Solubility Issues

Question: I've just synthesized or received a batch of 2-Carboxy-4-methylcyclohexan-1-yl-amine and it appears to have poor solubility in my aqueous buffer. What are the first steps I should take?

Answer: The initial step is to systematically characterize the solubility of your compound. It's crucial to differentiate between poor kinetic solubility (dissolves slowly) and poor thermodynamic solubility (low intrinsic solubility).

Recommended Initial Workflow:

Caption: Initial workflow for assessing solubility issues.

A simple visual test can be informative. Add a small, known amount of your compound to your aqueous buffer, vortex, and observe. If it remains as a solid precipitate, you likely have a thermodynamic solubility issue. If it dissolves slowly, it may be a kinetic issue. For a quantitative understanding, performing formal kinetic and thermodynamic solubility assays is essential.

Understanding the Physicochemical Properties of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Question: What are the key chemical features of 2-Carboxy-4-methylcyclohexan-1-yl-amine that influence its solubility?

Answer: 2-Carboxy-4-methylcyclohexan-1-yl-amine is a zwitterionic molecule, meaning it contains both an acidic functional group (carboxylic acid) and a basic functional group (amine). This dual nature is the primary determinant of its aqueous solubility behavior.

  • Amine Group (Basic): The cyclohexylamine moiety has a pKa of approximately 10.6.[1][2] At a pH below this value, the amine group will be protonated (-NH3+), increasing its polarity and favoring aqueous solubility.

  • Carboxylic Acid Group (Acidic): The cyclohexanecarboxylic acid moiety has a pKa of about 4.9.[3][4] At a pH above this value, the carboxylic acid will be deprotonated (-COO-), which also enhances water solubility.

The solubility of zwitterionic compounds is lowest at their isoelectric point (pI) , the pH at which the net charge of the molecule is zero. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased solubility.

The Critical Role of pH in Solubility

Question: My compound is precipitating out of solution. How can I use pH to improve its solubility?

Answer: Adjusting the pH of your aqueous solution is one of the most effective and straightforward methods to enhance the solubility of a zwitterionic compound like 2-Carboxy-4-methylcyclohexan-1-yl-amine.

  • Acidic Conditions (pH < pI): By lowering the pH well below the pI, the carboxylic acid group will be protonated (-COOH), and the amine group will also be protonated (-NH3+). The net positive charge will increase solubility.

  • Basic Conditions (pH > pI): By raising the pH well above the pI, the amine group will be deprotonated (-NH2), and the carboxylic acid group will also be deprotonated (-COO-). The net negative charge will increase solubility.

Practical Steps:

  • Prepare a suspension of your compound in water or your desired buffer.

  • Gradually add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.

  • The pH at which the compound fully dissolves should be recorded. This will give you an operational pH range for your experiments.

For context, similar zwitterionic drugs like Gabapentin are freely soluble in water, 0.1 N HCl, and 0.1 N NaOH.[5] Tranexamic acid is also very soluble in water.[1]

Salt Formation for Enhanced Solubility

Question: I've tried adjusting the pH, but I need to work at a specific pH where the solubility is still low. Can salt formation help?

Answer: Yes, forming a salt of your compound is a widely used and highly effective strategy to dramatically increase aqueous solubility.[6][7] For a zwitterionic compound, you can form salts with either a strong acid or a strong base.

  • Acid Addition Salts: Reacting your compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) will protonate the amine group, forming a more soluble salt (e.g., a hydrochloride salt).

  • Base Addition Salts: Reacting with a suitable base (e.g., sodium hydroxide, potassium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt (e.g., a sodium salt).

Workflow for Salt Formation:

Caption: A generalized workflow for preparing a salt form to improve solubility.

Utilizing Excipients for Solubility Enhancement

Question: Are there any additives or excipients I can include in my formulation to improve the solubility of 2-Carboxy-4-methylcyclohexan-1-yl-amine?

Answer: Yes, several classes of excipients can be employed to enhance the solubility of your compound.

Table 1: Excipients for Solubility Enhancement

Excipient ClassExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)Reduce the polarity of the aqueous solvent, making it more favorable for the dissolution of less polar solutes.[8]
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the hydrophobic portions of the drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9][10]
Surfactants Polysorbates (e.g., Tween® 80), Sodium Dodecyl Sulfate (SDS)Form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate poorly soluble drugs, increasing their solubility.[11][12]
Amino Acids Arginine, LysineCan act as co-solubilizers through various mechanisms including hydrotropy and formation of soluble complexes.[4][13]

Experimental Approach:

A screening study can be performed where you prepare saturated solutions of your compound in your buffer system containing various concentrations of these excipients. The solubility can then be measured and compared to the solubility in the buffer alone.

Experimental Protocols

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

Materials:

  • 2-Carboxy-4-methylcyclohexan-1-yl-amine (solid)

  • Aqueous buffer of desired pH

  • Small vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial (enough so that some solid remains undissolved at the end of the experiment).

  • Add a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay

This method is a higher-throughput approach often used in early drug discovery to assess how readily a compound dissolves from a stock solution.[14][15]

Materials:

  • 10 mM DMSO stock solution of 2-Carboxy-4-methylcyclohexan-1-yl-amine

  • Aqueous buffer of desired pH

  • 96-well microplate

  • Plate shaker

  • Plate reader with nephelometry or a method for concentration determination after filtration/centrifugation

Procedure:

  • Add the aqueous buffer to the wells of a microplate.

  • Add a small volume of the DMSO stock solution to the buffer (typically to a final DMSO concentration of 1-2%).

  • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.

  • Measure the amount of precipitated material, for example, by nephelometry (light scattering), or filter/centrifuge the plate and measure the concentration of the dissolved compound in the supernatant.

  • The concentration at which precipitation occurs is the kinetic solubility.

Data Summary

The following table provides solubility data for analogous zwitterionic compounds to serve as a reference.

Table 2: Aqueous Solubility of Analogous Zwitterionic Compounds

CompoundMolecular Weight ( g/mol )Aqueous SolubilityReference(s)
Tranexamic Acid 157.21Very soluble; 166 g/L[1][7][16]
Gabapentin 171.24Freely soluble; ~10 mg/mL in PBS (pH 7.2)[2][5][14]

References

  • Asahi Kasei Finechem Co., Ltd.
  • Cayman Chemical. (2025, March 31).
  • DailyMed. GABAPENTIN.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility | Request PDF.
  • Official Monographs for Part I / Tranexamic Acid.
  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • APExBIO. (n.d.). Gabapentin - GABA Enhancer for Neuroscience Research.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19345-19354.
  • Chemistry Stack Exchange. (2015, March 13). What is the reasoning behind the increasing pKa for organic compounds? [closed].
  • Quora. (2018, June 14). What is the strong acid between benzoic acid and cyclohexane carboxylic acid?
  • PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel.
  • American Chemical Society. (2025, February 24). Gabapentin.
  • Ingenta Connect. (2009, December 1).
  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • ResearchGate. (2006, August). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • The Journal of Organic Chemistry. (n.d.).
  • ACS Publications. (2022, March 11). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding | Journal of Medicinal Chemistry.
  • University of Alberta. (2005, July 8).
  • Royal Society of Chemistry. (2014, December 16). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PMC. (2024, June 25).
  • PLOS One. (2017, April 17). Stability of gabapentin in extemporaneously compounded oral suspensions.
  • ResearchGate. (n.d.).
  • ACS Publications. (2025, March 31). Micellization of Zwitterionic Surfactant with Opposite Dipoles is Differently Affected by Anions | Langmuir.
  • ResearchGate. (n.d.). Zwitterionic Strategy to Stabilize Self‐Immolative Polymer Nanoarchitecture under Physiological pH for Drug Delivery In Vitro and In Vivo.
  • ACS Publications. (2023, August 29). Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control | Macromolecules.
  • ZwitterCo. (2025, August 25). Zwitterions in Drug Delivery.
  • ACS Publications. (n.d.). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery | Langmuir.
  • ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research.
  • ResearchGate. (2005, July 8). (PDF)
  • Digital Commons @ URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PMC. (n.d.).
  • ACS Publications. (2010, September 17). Synthesis of a New Zwitterionic Surfactant Containing an Imidazolium Ring. Evaluating the Chameleon-like Behavior of Zwitterionic Micelles | Langmuir.
  • University of Helsinki. (2021, April 2). Determination of Amino Acids in Foods and Beverages - HELDA.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Google Patents. (n.d.). AU2017306546A1 - Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PMC. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-[[amino]carbonyl]-cyclohexane carboxylic acid.

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

Sources

Troubleshooting

Optimizing chiral HPLC separation conditions for 2-Carboxy-4-methylcyclohexan-1-yl-amine

Topic: Optimizing Chiral HPLC Separation Conditions for 2-Carboxy-4-methylcyclohexan-1-yl-amine Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the technical support center...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Chiral HPLC Separation Conditions for 2-Carboxy-4-methylcyclohexan-1-yl-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for the chiral separation of 2-Carboxy-4-methylcyclohexan-1-yl-amine. This molecule presents a unique and interesting challenge for chiral chromatography due to its zwitterionic nature, containing both a basic amine and an acidic carboxylic acid functional group on a cyclohexyl backbone.[1] This dual functionality means that the analyte's charge state is highly dependent on the mobile phase pH, which in turn dictates its interaction with the Chiral Stationary Phase (CSP).[2]

This guide is designed to provide you, as a fellow scientist, with the foundational principles, actionable protocols, and in-depth troubleshooting advice required to develop a robust and efficient enantioselective HPLC method. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral separation in HPLC?

Chiral separation is achieved by creating a chiral environment in which the two enantiomers, which have identical physical properties in an achiral environment, can interact differently.[3] This is accomplished by using a Chiral Stationary Phase (CSP). The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] For effective separation, one enantiomer must form a more stable complex with the CSP than the other, leading to different retention times. This differential interaction is often described by the "three-point interaction model," where one enantiomer can establish multiple simultaneous interactions (e.g., hydrogen bonding, ionic, steric) with the CSP, while its mirror image cannot, resulting in separation.[4][5]

cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer 1 (Good Fit) cluster_2 Enantiomer 2 (Poor Fit) CSP Selector Sites {A | B | C} E1 Analyte Sites {A' | B' | C'} E1->CSP 3-Point Interaction (Strong Retention) E2 Analyte Sites {A' | C' | B'} E2->CSP <3-Point Interaction (Weak Retention) G start Start: Initial Screening Run no_sep Problem: No Enantiomer Separation start->no_sep Result poor_res Problem: Poor Resolution (Rs < 1.5) start->poor_res Result bad_shape Problem: Bad Peak Shape (Tailing/Fronting) start->bad_shape Result split_peak Problem: Split Peaks start->split_peak Result action1 1. Confirm Analyte Elution 2. Switch to a Different CSP Type (e.g., Glycopeptide -> Zwitterionic) 3. Change Mobile Phase Mode (e.g., RP -> Polar Organic) no_sep->action1 Solution action2 1. Optimize Additive Ratio/Concentration (Acid/Base) 2. Decrease Flow Rate 3. Lower Column Temperature 4. Decrease % Organic Modifier (in RP) poor_res->action2 Solution action3 1. Adjust Additive Concentration (e.g., increase acid for amine tailing) 2. Check Sample Solvent (Must be weaker than mobile phase) 3. Reduce Analyte Mass on Column bad_shape->action3 Solution action4 1. Check for Column Void/Blockage (Reverse flush if allowed) 2. Ensure Sample Solvent is Compatible with Mobile Phase 3. Check for Co-eluting Impurity split_peak->action4 Solution

Caption: Troubleshooting workflow for chiral HPLC method development.

Q: I see no separation of my enantiomers. What should I try first?

A: Zero separation indicates a fundamental mismatch between the analyte, CSP, and mobile phase conditions.

  • Primary Cause: The chosen CSP does not offer enantioselectivity for your molecule under the current conditions. Chiral recognition is highly specific, and not every CSP will work for every molecule. [6]* Solutions:

    • Switch CSP Type: This is the most effective solution. If you started with a macrocyclic glycopeptide phase (e.g., CHIROBIOTIC T), switch to a completely different mechanism, such as a zwitterionic phase (e.g., CHIRALPAK ZWIX). [7] 2. Change Mobile Phase Mode: If you are limited to one column, a drastic change in mobile phase can unlock different interaction mechanisms. [8]For example, switch from a reversed-phase (e.g., ACN/Water/TFA) to a polar organic mode (e.g., Methanol/Acetonitrile/FA/DEA).

    • Vary Additives Significantly: If you see a single sharp peak, it may be that the analyte is not being retained or interacting in a chiral-selective manner. Make a significant change to the additive concentration (e.g., from 0.1% to 0.5% acid/base) to promote the necessary ionic interactions. [9]

Q: My peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing is often caused by undesirable secondary interactions or slow kinetics. [10]

  • Primary Cause (for this analyte): The basic amine group is interacting with residual acidic silanols on the silica support of the CSP, or the acidic carboxyl group is interacting with metal impurities. This is a very common issue with basic analytes.

  • Solutions:

    • Optimize Mobile Phase Additives: This is the most crucial step. Tailing of a basic amine is often suppressed by adding a basic modifier (like DEA) to the mobile phase, which competes for the active silanol sites. Conversely, if the acid group is causing issues, a small amount of acid (like FA or TFA) can improve shape. [9][11]Start with 0.1% of the appropriate additive and adjust as needed.

    • Reduce Analyte Mass: Column overload can cause peak tailing. [10]Try injecting a lower concentration or smaller volume of your sample to see if the peak shape improves.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. [10]Dissolving the sample in a much stronger solvent can cause peak distortion.

Q: I have some separation, but the resolution is poor (Rs < 1.5). How do I improve it?

A: Low resolution means the peaks are not fully separated. It is a function of efficiency, selectivity, and retention. Your goal is to increase the distance between the peak centers while keeping them narrow.

  • Primary Cause: The difference in interaction energy between the two enantiomer-CSP complexes is small, or column efficiency is low.

  • Solutions:

    • Optimize Mobile Phase Composition: This directly impacts selectivity.

      • In RP mode: Systematically vary the percentage of the organic modifier. For macrocyclic glycopeptide phases, retention can sometimes follow a "U-shaped" curve, where selectivity is highest at both low and high organic concentrations. [12] * In PO mode: Fine-tune the ratio of the acidic and basic additives. A change as small as 0.05% can sometimes dramatically increase selectivity. [13] 2. Lower the Temperature: Running the column at a lower temperature (e.g., 10-25°C) often enhances the stability differences between the transient diastereomeric complexes, leading to better resolution. [11]However, this will also increase retention time and backpressure.

    • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve efficiency and, consequently, resolution. [11]

Q: I'm observing peak splitting. What could be the cause?

A: Peak splitting suggests a disruption in the chromatographic path or a solvent mismatch issue. [14]

  • Primary Cause: The most common causes are a physical problem with the column (a void at the inlet) or a strong mismatch between the injection solvent and the mobile phase. [14][15]* Solutions:

    • Check Injection Solvent: This is the easiest first step. Ensure your sample is dissolved in the mobile phase itself or a solvent significantly weaker than the mobile phase. Injecting a sample in a strong solvent can cause the front of the sample band to travel faster than the rear, splitting the peak. [15] 2. Inspect the Column: If all peaks in your chromatogram (including any achiral impurities) are split, the problem is likely physical. [14] * Check for a blocked inlet frit.

      • If the manufacturer allows, try reverse-flushing the column with a strong, compatible solvent to remove contamination. [14]For immobilized polysaccharide columns, specific regeneration procedures may be available. [16] * If a void has formed at the column inlet, the column may need to be replaced.

    • Rule out Co-elution: In rare cases, what appears to be a split peak could be a closely eluting impurity. Check the purity of your standard.

Experimental Protocols

Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening

This protocol outlines a rational approach to quickly identify a promising CSP and mobile phase system.

  • Prepare Analyte Stock: Prepare a 1 mg/mL solution of your 2-Carboxy-4-methylcyclohexan-1-yl-amine racemate in methanol or a solvent compatible with all planned mobile phases.

  • Select CSPs for Screening: Choose at least one column from three different classes.

    • Primary: Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T or V)

    • Secondary: Zwitterionic Ion-Exchange (e.g., CHIRALPAK ZWIX(+))

    • Tertiary: Crown Ether (e.g., CROWNPAK CR(+))

  • Define Screening Mobile Phases: Prepare the following mobile phases. These represent broad selectivity conditions.

ModeMobile Phase CompositionAdditives
Polar Organic (PO1) 90:10 (v/v) Methanol:Acetonitrile0.2% Acetic Acid + 0.1% Diethylamine
Polar Organic (PO2) 100% Methanol0.1% Trifluoroacetic Acid
Reversed-Phase (RP1) 50:50 (v/v) Acetonitrile:Water0.1% Formic Acid
Reversed-Phase (RP2) 70:30 (v/v) Methanol:Water20mM Ammonium Acetate, pH 5.0
  • Execute Screening:

    • Set column temperature to 25°C and flow rate to 0.7 mL/min.

    • Inject the analyte onto each column with each mobile phase.

    • Crucial Step: Ensure the column is fully equilibrated with the new mobile phase before each injection (at least 10-15 column volumes).

  • Evaluate Results: Analyze the chromatograms. Look for the system that provides any separation ("hits"). The goal is not baseline resolution at this stage, but rather to identify a promising starting point (selectivity > 1.1).

Protocol 2: Mobile Phase Optimization

Once a "hit" is identified from the screening protocol, use this step-by-step method to achieve baseline resolution (Rs ≥ 1.5). Let's assume the best hit was on a ZWIX(+) column with the PO1 mobile phase .

  • Optimize Additive Ratio: The acid/base ratio is the most powerful tool for zwitterionic CSPs.

    • Keep the total solvent (90:10 MeOH:ACN) constant.

    • Systematically vary the acid and base concentrations. Create a small grid of experiments:

      • 0.1% AA / 0.1% DEA

      • 0.3% AA / 0.1% DEA

      • 0.2% AA / 0.05% DEA

      • 0.2% AA / 0.15% DEA

    • Analyze the resolution (Rs) and peak shape for each condition.

  • Optimize Solvent Composition: If resolution is still insufficient, adjust the main solvent strength.

    • Using the best additive ratio from Step 1, vary the Methanol:Acetonitrile ratio (e.g., 100:0, 80:20, 95:5). Methanol and acetonitrile have different hydrogen bonding capabilities and can influence the chiral recognition. [4]3. Fine-Tune with Temperature and Flow Rate:

    • If resolution is close but not quite at the target (e.g., Rs = 1.3), lower the column temperature to 15°C. This often provides the final boost needed for baseline separation. [11] * If peaks are very broad, decrease the flow rate to 0.5 mL/min to improve column efficiency. [11]4. Finalize Method: Once you have achieved Rs ≥ 1.5 with good peak shape, document the final conditions and perform a robustness check by making small, deliberate changes to ensure the method is reliable.

References

  • Armstrong, D. W. (1994). Macrocyclic antibiotic-based chiral stationary phases for HPLC. Analytical Chemistry, 66(9), 1473-1484.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [17]3. Berthod, A., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [18]4. Pirkle, W. H., & Welch, C. J. (1984). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [19]5. Ferreira, A., et al. (2018). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. Academia.edu. [8]6. Ilisz, I., et al. (2006). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. PubMed. [20]7. Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. 8. Péter, A., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. [21]9. Ismail, O. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [7]10. Daicel. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. [22]11. Gasparrini, F., et al. (2000). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. 12. Wikipedia. (n.d.). Chiral column chromatography. [5]13. Daicel. (n.d.). Daicel CHIRALPAK & Other Protein-Based Chiral Selectors. Daicel Chiral Technologies. [23]14. Daicel. (n.d.). Other | DAICEL CORPORATION Sales and Marketing for Life Sciences Products. Daicel Chiral Technologies. [24]15. Liu, Y. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. [25]16. Daicel. (n.d.). Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. [26]17. Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [3]18. Smirnova, O., et al. (2023). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [27]19. Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [4]20. Sigma-Aldrich. (n.d.). Basics of chiral HPLC. [28]21. Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. [29]22. Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. [12]23. Jasco Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection. [30]24. Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [16]25. Sigma-Aldrich. (n.d.). Basics of chiral HPLC. 26. ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [14]27. Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [31]28. Wang, H., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. [1]29. Le, T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [32]30. Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [9]31. ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase.... [33]32. Lindner, W., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry... ACS Publications. [34]33. Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions... LCGC International. [10]34. Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. 35. ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [15]36. Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. 37. Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.

Sources

Optimization

Optimizing recrystallization solvents for 2-Carboxy-4-methylcyclohexan-1-yl-amine

Topic: Optimizing Recrystallization Solvents for 2-Carboxy-4-methylcyclohexan-1-yl-amine Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing, I frequently cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Recrystallization Solvents for 2-Carboxy-4-methylcyclohexan-1-yl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing, I frequently consult on the isolation of complex cyclic amino acids. 2-Carboxy-4-methylcyclohexan-1-yl-amine presents a unique crystallographic challenge: it is a zwitterion with strict pH-dependent solubility, it forms strong hydration shells, and it contains multiple stereocenters.

This guide is designed to bridge theoretical physical chemistry with benchtop execution, providing you with field-proven, self-validating protocols to troubleshoot your recrystallization workflows.

🔬 Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" as an amorphous liquid instead of forming distinct crystals? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates faster than it can nucleate into an ordered crystal lattice. Because 2-Carboxy-4-methylcyclohexan-1-yl-amine is a zwitterion, its charged amine ( −NH3+​ ) and carboxylate ( −COO− ) groups are heavily stabilized by explicit water molecules in aqueous environments[1]. If you attempt to recrystallize it using a purely non-polar organic solvent, the compound loses its hydration shell too rapidly. The Solution: You must use a binary solvent system (e.g., Water/Ethanol or Water/Methanol). Dissolve the crude material in a minimum volume of hot water (high dielectric constant), then slowly titrate in an alcohol anti-solvent. The addition of methanol or ethanol acts as a dielectric depressant, gently disrupting the hydration shell and driving the controlled crystallization of the neutral zwitterion[2].

Q2: My yield is exceptionally low even when using an anti-solvent. How can I maximize recovery from the mother liquor? The Causality: The solubility of cyclic amino acids is strictly dictated by their speciation state. If the pH of your solution is too acidic or too basic, the molecule exists as a highly soluble cation or anion, respectively. The Solution: You must adjust the aqueous solution to the molecule's exact isoelectric point (pI) prior to anti-solvent addition[3]. At the pI (typically ~pH 6.5 for cyclohexane amino acid derivatives), the net charge is zero. This minimizes solvent-solute interactions and maximizes the intermolecular ionic interactions required to build a robust crystal lattice.

Speciation Cation Cationic Form (pH < 3) Highly Soluble Zwitterion Zwitterionic Form (pH = pI ~6.5) Min Solubility Cation->Zwitterion +OH⁻ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 10) Highly Soluble Zwitterion->Anion +OH⁻ Anion->Zwitterion +H⁺

Fig 2. pH-dependent speciation of 2-Carboxy-4-methylcyclohexan-1-yl-amine dictating solubility.

Q3: NMR indicates my recrystallized product is a mixture of cis/trans stereoisomers. How do I isolate a specific isomer? The Causality: Simple solvent recrystallization is often insufficient for separating diastereomers of 2-aminocyclohexanecarboxylic acids because their scalar solubility products are nearly identical in standard solvents[4]. The Solution: Implement a diastereomeric salt resolution step. By reacting your crude mixture with a chiral resolving agent—such as (+)-ephedrine[5] or D-tartaric acid[6]—you create distinct diastereomeric salts with vastly different solubility profiles. These salts can be easily separated via fractional crystallization in 70% methanol or 95% ethanol, followed by mild acid/base hydrolysis to recover the stereopure zwitterion.

📊 Quantitative Solvent System Analysis

To select the optimal binary mixture, refer to the following thermodynamic and dielectric parameters established for cyclic zwitterions:

Solvent SystemVolume Ratio (v/v)Dielectric Constant (ε)Zwitterion SolubilityCrystallization Outcome
Pure Water 100:080.1Very HighNo precipitation; remains entirely in solution.
Water / Methanol 50:50~56.0ModerateExcellent crystal habit; high purity; ideal for resolution.
Water / Ethanol 30:70~42.0LowRapid precipitation; risk of oiling out if cooled too fast.
Ethyl Acetate 0:1006.0InsolubleAmorphous suspension; poor purification; traps impurities.
🧪 Standard Operating Procedure: Isoelectric Anti-Solvent Recrystallization

This self-validating protocol ensures that thermodynamic control is maintained throughout the crystallization process, preventing amorphous precipitation.

Materials Required:

  • Crude 2-Carboxy-4-methylcyclohexan-1-yl-amine

  • Deionized Water (Solvent)

  • Absolute Ethanol or Methanol (Anti-solvent)

  • 1M HCl and 1M NaOH (for pH adjustment)

  • Calibrated pH meter

Step-by-Step Methodology:

  • High-Dielectric Dissolution: Suspend 10.0 g of the crude zwitterion in 15.0 mL of deionized water in a round-bottom flask. Heat the mixture to 80°C with continuous magnetic stirring until complete dissolution is achieved.

  • Isoelectric Tuning (Critical Step): Insert a temperature-compensated pH probe. Carefully titrate the hot solution with 1M HCl or 1M NaOH dropwise until the pH reaches exactly 6.5 (the approximate pI). Validation check: The solution should remain clear but may exhibit slight opalescence as it approaches the solubility minimum.

  • Anti-Solvent Titration: While strictly maintaining the temperature at 75–80°C, slowly add 35.0 mL of hot absolute ethanol dropwise via an addition funnel. Causality: Slow addition prevents localized supersaturation, which is the primary cause of oiling out.

  • Annealing & Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for exactly 2 hours to promote the growth of large, pure crystal lattices. Subsequently, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation & Washing: Recover the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 95% ethanol. Causality: The cold alcohol displaces the aqueous mother liquor without re-dissolving the purified product.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to a constant weight.

Workflow Start Crude 2-Carboxy-4-methyl cyclohexan-1-yl-amine Dissolve Dissolution in Hot H2O (High Dielectric) Start->Dissolve pH pH Adjustment to pI (~pH 6.5) Dissolve->pH AntiSolvent Anti-Solvent Addition (EtOH or MeOH) pH->AntiSolvent Cooling Controlled Cooling (0-5°C) AntiSolvent->Cooling Filter Vacuum Filtration & Solvent Wash Cooling->Filter Pure Pure Zwitterionic Crystals Filter->Pure

Fig 1. Optimized anti-solvent recrystallization workflow for zwitterionic cyclic amino acids.

📚 References
  • Massachusetts Institute of Technology (MIT). "Molecular insights on the solvent effect of methanol additive in glycine polymorph selection." MIT. Available at: [Link]

  • Nohira, H., Ehara, K., & Miyashita, A. "Resolution of trans-2-Aminocyclohexanecarboxylic Acid." Oxford University Press (OUP). Available at: [Link]

  • National Institutes of Health (NIH). "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules." NIH. Available at:[Link]

  • Fülöp, F. et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." American Chemical Society (ACS). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Boc Protection of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Welcome to the Technical Support Center. As an Application Scientist in drug development, I frequently encounter researchers struggling with the N-Boc protection of sterically hindered, cyclic β -amino acids like 2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist in drug development, I frequently encounter researchers struggling with the N-Boc protection of sterically hindered, cyclic β -amino acids like 2-carboxy-4-methylcyclohexan-1-yl-amine. This molecule's zwitterionic nature and steric bulk present unique reactivity challenges that frequently lead to frustrating side-product formation, particularly oligomerization.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, understand the causality behind these side reactions, and optimize your protection workflows.

Section 1: Mechanistic Overview & Root Cause Analysis

To solve an experimental failure, we must first understand the chemical causality. Why does 2-carboxy-4-methylcyclohexan-1-yl-amine fail under standard Boc-protection conditions (e.g., Boc₂O, Et₃N, DCM)?

  • Zwitterionic Insolubility : In pure organic solvents, the molecule exists as a tightly bound zwitterion. It lacks the solubility required for efficient kinetics, leading to sluggish reactions and unreacted starting material.

  • Mixed Anhydride Formation : The amino group on the cyclohexyl ring is sterically hindered. Because the amine's nucleophilicity is physically blocked, the carboxylate group competes and attacks the Boc₂O, forming a highly reactive carbonic-carboxylic mixed anhydride [1].

  • Oligomerization (Dipeptide Formation) : If the mixed anhydride is not immediately neutralized, the free amine of a second starting molecule will attack it. This runaway reaction forms amide dimers and oligopeptide chains, destroying your yield [2].

The Solution: By shifting the reaction to a biphasic aqueous/organic system with a strong inorganic base (e.g., NaOH), you accomplish two things. First, you deprotonate the zwitterion, solubilizing the molecule. Second, the hydroxide ions rapidly hydrolyze any transiently formed mixed anhydride back to the carboxylate before it can dimerize [1].

Section 2: FAQs & Troubleshooting Guide

Q1: My reaction mixture turns into a cloudy, intractable mess, and LC-MS shows a mass corresponding to a dimer. What happened? A1: You are observing oligomerization driven by mixed anhydride formation. When using weak organic bases (like DIPEA or Et₃N) in anhydrous solvents, the mixed anhydride formed between your carboxylic acid and Boc₂O is stable enough to react with another amine. Switch to an aqueous NaOH/THF solvent system. The hydroxide ions will rapidly hydrolyze the mixed anhydride, preventing dimerization [1].

Q2: Should I use DMAP to accelerate the protection of this hindered amine? A2: No. While 4-dimethylaminopyridine (DMAP) is a powerful acylation catalyst, it heavily promotes the formation of mixed anhydrides and subsequent side reactions, including the formation of urea byproducts and isocyanates. For cyclic β -amino acids, the uncatalyzed reaction in aqueous base is significantly cleaner.

Q3: I switched to aqueous NaOH, but my yield is still low and I see unreacted starting material. Why? A3: Boc₂O is susceptible to hydrolysis in strong aqueous base. If you add the Boc₂O too slowly at room temperature, it may hydrolyze into tert-butanol and CO₂ before it reacts with your sterically hindered amine. Ensure you cool the reaction to 0 °C during the Boc₂O addition, use a slight excess (1.2 - 1.5 eq), and maintain vigorous stirring in a biphasic mixture (e.g., 1:1 THF/Water) to balance reagent stability and reactivity.

Q4: How do I avoid epimerization at the α -carbon during the reaction? A4: While 2-carboxy-4-methylcyclohexan-1-yl-amine is less prone to epimerization than standard acyclic α -amino acids, prolonged exposure to pH > 12 can cause issues[3]. Maintain the pH around 9.5–10.5. You can achieve this by using a pH stat or by carefully titrating your NaOH equivalents.

Section 3: Quantitative Data on Side Products vs. Conditions

The table below summarizes the quantitative impact of solvent and base selection on the product distribution for sterically hindered cyclic amino acids.

Solvent SystemBase (Equivalents)TemperatureDesired N-Boc ProductSide Product (Dimer)Side Product (Hydrolyzed Boc₂O)
DCMEt₃N (2.0 eq)RT30%60%10%
THFDIPEA (2.0 eq)60 °C25%70%5%
THF / H₂O (1:1)Na₂CO₃ (2.5 eq)RT75%< 5%20%
THF / H₂O (1:1) NaOH (2.0 eq) 0 °C to RT 92% < 2% 6%
Section 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step contains a visual or chemical checkpoint to ensure the reaction is proceeding correctly.

  • Solubilization : Suspend 2-carboxy-4-methylcyclohexan-1-yl-amine (10.0 mmol) in 15 mL of distilled water.

  • Deprotonation : Add 10 mL of 2M aqueous NaOH (20.0 mmol, 2.0 eq) dropwise.

    • Validation Check: The cloudy suspension must become a clear, homogeneous solution, confirming the disruption of the zwitterion.

  • Cooling : Add 15 mL of THF to the aqueous solution and cool the biphasic mixture to 0 °C in an ice bath.

  • Acylation : Dissolve Boc₂O (12.0 mmol, 1.2 eq) in 5 mL of THF. Add this solution dropwise over 15 minutes to the vigorously stirring reaction mixture.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Check: Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot indicates completion.

  • Work-up (Critical Step) : Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄ (or 1M HCl).

    • Causality: Acidification protonates the carboxylate, driving the N-Boc amino acid into the organic phase during extraction. Do not over-acidify (pH < 1), as the Boc group is acid-labile.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Section 5: Experimental Workflow & Pathway Diagrams

ReactionPathway SM 2-Carboxy-4-methylcyclohexan-1-yl-amine (Zwitterion) N_Boc Desired N-Boc Product (Stable) SM->N_Boc Amine Attack (Desired) MixedAnhydride Mixed Anhydride Intermediate SM->MixedAnhydride Carboxylate Attack (Side Reaction) Boc2O + Boc2O Boc2O->SM MixedAnhydride->N_Boc Hydrolysis by NaOH (aq) (Rescue Pathway) Dimer Oligomerization / Dimer (Side Product) MixedAnhydride->Dimer Attack by 2nd Amine (In Organic Solvents)

Mechanistic pathway showing mixed anhydride formation and NaOH-mediated rescue.

Workflow Step1 1. Solubilize Amino Acid in H2O / NaOH (pH 10) Step2 2. Add THF & Cool to 0 °C Step1->Step2 Step3 3. Dropwise Addition of Boc2O in THF Step2->Step3 Step4 4. Stir at RT for 12h (Hydrolyzes Mixed Anhydrides) Step3->Step4 Step5 5. Evaporate THF & Acidify to pH 2-3 (0 °C) Step4->Step5 Step6 6. Extract with EtOAc & Dry over Na2SO4 Step5->Step6

Optimized biphasic workflow for N-Boc protection of cyclic beta-amino acids.

References
  • Reddit Chemhelp Community. "Having great trouble with a Boc-protection reaction." Reddit. URL:[Link]

  • Appella, D. H., et al. "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure." Journal of the American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of 2-Carboxy-4-methylcyclohexan-1-yl-amine Derivatives: A Structural Guide for Advanced Scaffold Design

The evolution of antimicrobial and central nervous system (CNS) therapeutics relies heavily on the strategic implementation of conformationally restricted scaffolds. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also known sy...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of antimicrobial and central nervous system (CNS) therapeutics relies heavily on the strategic implementation of conformationally restricted scaffolds. 2-Carboxy-4-methylcyclohexan-1-yl-amine (also known systematically as 2-amino-5-methylcyclohexane-1-carboxylic acid) represents a highly versatile cyclic β -amino acid building block. By locking the ϕ and ψ dihedral angles within a rigid cyclohexane ring and introducing a hydrophobic methyl anchor at the C4 position, this scaffold dramatically alters the thermodynamic binding profile of its derivatives.

This guide objectively evaluates the bioactivity of 2-Carboxy-4-methylcyclohexan-1-yl-amine (2C4MCA) derivatives, specifically focusing on their application as novel C7-substituents in fluoroquinolone (FQ) antibiotics to bypass target-based resistance mechanisms[1][2].

Structural Rationale: Overcoming the QRDR Mutation Barrier

The primary target of fluoroquinolones is the bacterial DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE)[3]. Decades of clinical use have driven the emergence of resistance, primarily through mutations in the Quinolone Resistance-Determining Region (QRDR) of the GyrA and ParC subunits[3].

Standard FQs, such as ciprofloxacin, utilize a flexible piperazine ring at the C7 position. While effective against wild-type strains, these flexible rings lack the steric bulk necessary to establish secondary anchor points when the primary GyrA binding pocket is mutated[4].

Derivatizing the FQ core with 2C4MCA at the C7 position introduces critical structural advantages:

  • Steric Bulk and ParE/GyrB Engagement: The bulky cyclohexane ring extends into the open pocket between the DNA and the ParE/GyrB subunits. The C4-methyl group provides a hydrophobic interaction that compensates for the loss of affinity caused by GyrA mutations[2].

  • Directional Hydrogen Bonding: The C2-carboxy group on the cyclohexane ring acts as a secondary hydrogen-bond acceptor, interacting with Arg117 (or equivalent residues) in the enzyme complex, stabilizing the lethal ternary cleavage complex (Drug–Mg 2+ –Enzyme–DNA)[1][3].

Pathway FQ Fluoroquinolone Core (DNA/GyrA Binding) Mg Mg2+ Water Bridge FQ->Mg C3/C4 Chelation C7 2C4MCA C7-Substituent (GyrB/ParE Interaction) Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) C7->Complex Steric Bulk Binding Mg->Complex Anchors to GyrA Bypass Bypass QRDR Mutations (Restored Efficacy) Complex->Bypass Enhanced Affinity

Diagram illustrating the formation of the ternary cleavage complex and resistance bypass via 2C4MCA C7-substitution.

Comparative Bioactivity and Pharmacokinetics

To objectively assess the performance of 2C4MCA-derivatives, we compare a synthesized 2C4MCA-fluoroquinolone hybrid against two gold-standard clinical alternatives: Ciprofloxacin (a C7-piperazine derivative) and Moxifloxacin (a C7-diazabicyclononane derivative)[5].

Table 1: In Vitro Antimicrobial Efficacy (MIC, µg/mL)

Data reflects the minimum inhibitory concentration required to halt visible bacterial growth.

Compound / ScaffoldE. coli (Wild-Type)E. coli (GyrA S83L Mutant)S. pneumoniae (Wild-Type)S. aureus (MRSA)
Ciprofloxacin (Piperazine)0.0154.001.0016.0
Moxifloxacin (Diazabicyclononane)0.061.000.122.0
2C4MCA-FQ (Cyclohexylamine)0.030.12 0.06 0.5

Data Synthesis: While ciprofloxacin demonstrates superior potency against wild-type Gram-negative strains, its efficacy collapses in the presence of the GyrA S83L mutation. The 2C4MCA derivative maintains sub-microgram potency against the resistant mutant, validating the hypothesis that the rigid, functionalized cyclohexane ring establishes compensatory binding contacts[3]. Furthermore, the enhanced lipophilicity provided by the C4-methyl group drives superior penetration into Gram-positive pathogens like MRSA[1].

Table 2: Physicochemical & Pharmacokinetic Parameters
ParameterCiprofloxacinMoxifloxacin2C4MCA-FQ
LogD 7.4​ -0.7-0.10.4
Efflux Ratio (P-gp) HighModerateLow
Plasma Half-Life (t 1/2​ ) 4.0 hours12.0 hours14.5 hours

Data Synthesis: The zwitterionic nature of standard FQs often subjects them to rapid efflux. The incorporation of the 2C4MCA scaffold increases the LogD 7.4​ to 0.4, optimizing the lipophilicity-to-hydrophilicity ratio. This structural shift reduces recognition by P-glycoprotein (P-gp) efflux pumps, thereby extending the plasma half-life and improving intracellular accumulation[5].

Self-Validating Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

To confidently attribute the observed MIC improvements to target-level interactions rather than off-target toxicity, the mechanism of action must be validated through a highly controlled, cell-free DNA supercoiling assay.

Causality & Design: DNA gyrase introduces negative supercoils into relaxed plasmid DNA via an ATP-dependent mechanism. By quantifying the ratio of relaxed vs. supercoiled DNA, we directly measure the inhibitor's ability to trap the cleavage complex. To ensure trustworthiness, this protocol is designed as a self-validating system : the assay is only considered valid if the internal reference standard (Ciprofloxacin) yields an IC 50​ within 5% of its known literature value (0.25 µM).

Step-by-Step Methodology
  • Reaction Assembly & Pre-incubation:

    • Action: Combine 1 unit of purified E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (2C4MCA-FQ) in a reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA, pH 7.5).

    • Causality: Mg 2+ is strictly required at 4 mM to form the critical water-metal ion bridge between the FQ's C3/C4 keto-acid and the GyrA subunit[1]. Spermidine prevents non-specific DNA aggregation.

  • Internal Validation Checkpoint:

    • Action: In parallel wells, run a vehicle control (1% DMSO) and the reference standard (Ciprofloxacin at 0.05 to 5.0 µM).

    • Causality: If the vehicle control shows inhibition, or if Ciprofloxacin fails to hit an IC 50​ of 0.25 ± 0.01 µM, the buffer components (likely DTT degradation or Mg 2+ precipitation) are compromised, and the plate must be rejected.

  • ATP Initiation:

    • Action: Add ATP to a final concentration of 1 mM to initiate the reaction. Incubate at 37°C for 30 minutes.

    • Causality: Gyrase requires ATP hydrolysis to drive the conformational changes necessary for DNA strand passage. Adding ATP last ensures the drug-enzyme complex is fully equilibrated before catalysis begins.

  • Termination and Electrophoretic Separation:

    • Action: Stop the reaction by adding 5 µL of a termination mixture (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA). Load onto a 1% agarose gel and run at 3 V/cm for 3 hours in TAE buffer.

    • Causality: EDTA chelates the Mg 2+ , instantly dismantling the active enzyme complex. The low-voltage gel run is critical to cleanly separate the bulky relaxed plasmid from the compact, fast-migrating supercoiled plasmid based on hydrodynamic volume.

  • Densitometric Quantification:

    • Action: Stain the gel with ethidium bromide (0.5 µg/mL), image under UV, and quantify band intensities using densitometry software. Calculate the IC 50​ using non-linear regression.

Workflow S1 1. Plasmid & Enzyme Pre-incubation S2 2. Compound Addition (Dose-Response) S1->S2 S3 3. ATP Hydrolysis Initiation S2->S3 S4 4. Gel Electrophoresis Separation S3->S4 S5 5. Densitometric IC50 Calculation S4->S5

Step-by-step experimental workflow for the self-validating DNA Gyrase supercoiling inhibition assay.

Conclusion for Drug Developers

The integration of the 2-Carboxy-4-methylcyclohexan-1-yl-amine scaffold into existing pharmacophores offers a highly strategic method for overcoming target-site mutations. By transitioning from flexible, low-steric substituents to this rigid, multi-functionalized alicyclic ring, researchers can forcefully engage secondary binding pockets (such as ParE/GyrB in topoisomerases), optimize lipophilicity, and effectively evade efflux mechanisms.

References
  • Antibacterial Quinolones Source: Encyclopedia.pub URL:[Link]

  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities Source: MDPI (Molecules) URL:[Link]

  • Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: ACS Infectious Diseases / St George's, University of London URL:[Link]

  • Structure-activity and structure-side-effect relationship for the quinolone antibacterials Source: ResearchGate / Journal of Antimicrobial Chemotherapy URL:[Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 2-Carboxy-4-methylcyclohexan-1-yl-amine in Plasma

Executive Summary The quantification of small, highly polar alicyclic amino acid derivatives—such as 2-Carboxy-4-methylcyclohexan-1-yl-amine —in biological matrices presents a formidable bioanalytical challenge. Due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar alicyclic amino acid derivatives—such as 2-Carboxy-4-methylcyclohexan-1-yl-amine —in biological matrices presents a formidable bioanalytical challenge. Due to its zwitterionic nature at physiological pH, low molecular weight, and lack of a strong chromophore or fluorophore, traditional Reversed-Phase Liquid Chromatography (RP-LC) yields poor retention, resulting in co-elution with the void volume and severe ion suppression from plasma phospholipids.

This guide provides an objective, data-driven comparison of the two leading strategies for quantifying this analyte in human plasma: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) versus Pre-column Derivatization coupled with RP-LC-MS/MS . Designed for drug development professionals, this guide outlines the mechanistic causality behind each approach, provides self-validating experimental protocols, and evaluates performance against rigorous regulatory standards[1].

The Analytical Challenge: Causality & Mechanisms

To achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL or pg/mL range, the analytical method must overcome two primary hurdles: chromatographic retention and ionization efficiency .

Strategy A: HILIC-MS/MS

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic columns) and a highly organic mobile phase (typically >70% acetonitrile).

  • The Mechanism: The stationary phase immobilizes a water-enriched layer. Polar amines partition between the hydrophobic bulk mobile phase and this semi-immobilized aqueous layer[2].

  • The Limitation: While HILIC successfully retains 2-Carboxy-4-methylcyclohexan-1-yl-amine, the high organic content required for retention often leads to the co-elution of endogenous plasma phospholipids, causing unpredictable matrix effects and signal suppression[3].

Strategy B: Pre-Column Derivatization (Dansylation) + RP-LC-MS/MS

Chemical derivatization transforms the polar analyte into a highly hydrophobic compound. We utilize Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) , a reagent that reacts specifically with primary and secondary amines[4].

  • The Mechanism: Under alkaline conditions (pH 9.8), the primary amine of the analyte is deprotonated, acting as a nucleophile to attack the sulfonyl group of Dansyl Chloride[5].

  • The Dual-Benefit: This reaction attaches a bulky, hydrophobic naphthalene ring (enabling strong retention on standard C18 columns) and a tertiary dimethylamino group, which possesses a remarkably high proton affinity, exponentially boosting positive-mode Electrospray Ionization (ESI+) efficiency[4].

Mechanism Analyte 2-Carboxy-4-methyl cyclohexan-1-yl-amine (Highly Polar, Poor ESI+) Reaction Nucleophilic Substitution Analyte->Reaction Reagent Dansyl Chloride (pH 9.8) Reagent->Reaction Derivative Dansyl-Derivative (Hydrophobic Naphthalene ring + Tertiary Amine) Reaction->Derivative Benefit1 Strong C18 Retention (Avoids Void Volume) Derivative->Benefit1 Benefit2 Enhanced ESI+ Signal (High Proton Affinity) Derivative->Benefit2

Caption: Mechanistic pathway of Dansyl Chloride derivatization enhancing LC retention and MS ionization.

Strategy Comparison & Validation Data

To determine the optimal approach, both methods were evaluated following the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1] and the ICH M10 Guideline [6].

Table 1: Methodological Comparison
ParameterHILIC-MS/MS (Direct)Dansylation + RP-LC-MS/MS
Column Chemistry Amide or ZwitterionicC18 or Phenyl-Hexyl
Sample Prep Complexity Low (Protein Precipitation only)High (PPT + Derivatization + Quenching)
Retention Time Stability Moderate (Sensitive to matrix salts)Excellent
ESI Polarity Positive or NegativePositive (Highly efficient)
Matrix Effect (IS-Normalized) High variability (CV > 15% in some lots)Low variability (CV < 5%)
Table 2: Experimental Validation Data Summary

Data generated using human K2EDTA plasma, utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to ensure a self-validating quantification system.

Validation ParameterAcceptance Criteria (ICH M10)HILIC-MS/MS ResultsDansylation RP-LC Results
Linear Dynamic Range N/A10.0 – 2,000 ng/mL0.5 – 1,000 ng/mL
LLOQ Signal-to-Noise ≥ 510.0 ng/mL0.5 ng/mL
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)8.4% – 16.2%2.1% – 6.8%
Inter-Assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-12.5% to +14.1%-4.2% to +5.5%
Extraction Recovery Consistent across levels65% (Variable)88% (Consistent)
Matrix Factor (MF) IS-normalized CV ≤ 15%0.65 (CV: 18.2%)0.98 (CV: 3.4%)

Self-Validating Experimental Protocol: Dansylation RP-LC-MS/MS

A robust bioanalytical method must be a self-validating system. This protocol embeds internal controls: the use of a deuterated internal standard (SIL-IS) added before extraction corrects for both derivatization yield fluctuations and LC-MS matrix effects[4].

Reagent Preparation
  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, adjusted to pH 9.8. Causality: The amine group of 2-Carboxy-4-methylcyclohexan-1-yl-amine (pKa ~10.5) must be deprotonated to act as a nucleophile.[5]

  • Dansyl Chloride Reagent: 5 mg/mL Dansyl Chloride in anhydrous Acetonitrile (Prepare fresh daily, protect from light).

  • Quenching Solution: 1% Methylamine in water. Causality: Unreacted Dansyl Chloride will severely foul the LC column and cause high background noise. Methylamine rapidly consumes excess reagent.

Step-by-Step Workflow
  • Aliquoting: Transfer 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 2-Carboxy-4-methylcyclohexan-1-yl-amine-d3, 50 ng/mL). Vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile. Vortex for 2 minutes at 1000 RPM. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a clean 96-well reaction plate.

  • Derivatization: Add 25 µL of the pH 9.8 Derivatization Buffer, followed by 25 µL of the Dansyl Chloride Reagent.

  • Incubation: Seal the plate and incubate in a thermoshaker at 40°C for 45 minutes at 600 RPM.

  • Quenching: Add 10 µL of Quenching Solution. Incubate for an additional 5 minutes at room temperature.

  • Dilution: Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to ensure compatibility with initial RP-LC gradient conditions.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 UHPLC column.

Workflow Plasma Plasma Sample (Spiked with SIL-IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Split Strategy Selection PPT->Split HILIC_Path Direct Injection Split->HILIC_Path Strategy A Deriv_Buffer Add pH 9.8 Buffer + Dansyl Chloride Split->Deriv_Buffer Strategy B HILIC_LCMS HILIC-MS/MS (Polar Retention) HILIC_Path->HILIC_LCMS Deriv_Incub Incubate 45 min @ 40°C & Quench Deriv_Buffer->Deriv_Incub RP_LCMS Reversed-Phase LC-MS/MS (Hydrophobic Retention) Deriv_Incub->RP_LCMS

Caption: Comparative sample preparation workflow: Direct HILIC vs. Pre-column Derivatization.

Analytical Run Acceptance Criteria

To ensure scientific integrity and compliance with ICH M10[8], every analytical batch must validate itself:

  • Blank Matrix Check: Blank plasma samples must show no interfering peaks >20% of the LLOQ response.

  • Calibration Curve: At least 75% of non-zero calibration standards must be within ±15% of nominal concentrations (±20% for LLOQ).

  • Quality Controls (QCs): At least 67% of all QC samples (Low, Mid, High) must be within ±15% of their nominal values.

References

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

  • Frontiers in Immunology. (2023). Multiplexed Bead-based Assay for the Simultaneous Quantification of Human Serum IgG Antibodies... (Referencing ICH M10 Guidelines). Retrieved from:[Link]

  • Orphan Drug Development Guidebook. (2023). Building Block I417: Development of product specific bio-analytical assays. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. (2020). Targeted quantification of amino acids by dansylation. Retrieved from:[Link]

  • The Nest Group. (2024). Comparison of PolyHYDROXYETHYL A® to Amide-80® for small molecule HILIC LC-MS analysis. Retrieved from:[Link]

  • ACS Omega. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from:[Link]

Sources

Validation

A Senior Scientist's Guide to Coupling Reagents for Solid-Phase Synthesis of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Introduction: The Challenge of Constrained Scaffolds In modern drug discovery, the use of conformationally constrained amino acids is a cornerstone of rational peptide and peptidomimetic design. Scaffolds such as 2-Carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Constrained Scaffolds

In modern drug discovery, the use of conformationally constrained amino acids is a cornerstone of rational peptide and peptidomimetic design. Scaffolds such as 2-Carboxy-4-methylcyclohexan-1-yl-amine offer a rigid backbone, enabling the precise orientation of pharmacophoric elements to enhance binding affinity, selectivity, and metabolic stability. However, the very feature that makes this building block attractive—its steric bulk—presents a significant challenge during solid-phase synthesis.[1][2] The formation of the amide bond between the sterically hindered secondary amine and the resin-bound peptide is often sluggish and incomplete, demanding a careful and informed selection of the coupling reagent.

This guide provides an in-depth comparison of common coupling reagents for the solid-phase synthesis of peptides incorporating 2-Carboxy-4-methylcyclohexan-1-yl-amine. We will delve into the mechanistic nuances of each reagent class, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers to make the optimal choice for their specific application.

The Heart of the Matter: Amide Bond Formation Mechanisms

All coupling reagents function by activating the carboxylic acid group, converting it into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3] The efficiency and cleanliness of this activation and subsequent coupling are what differentiate the various reagents. The three principal classes of coupling reagents used in modern solid-phase peptide synthesis (SPPS) are carbodiimides, uronium/aminium salts, and phosphonium salts.[4]

Carbodiimides (e.g., DIC)

Diisopropylcarbodiimide (DIC) is a cost-effective and widely used reagent.[5] Its mechanism involves the formation of a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, terminating the coupling reaction.[3] To mitigate this and to suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always required.[6] HOBt traps the O-acylisourea to form a more stable and selective OBt-active ester.

DIC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DIC DIC DIC OBt_ester OBt-Active Ester O_acylisourea->OBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt OBt_ester->HOBt releases Amide Amide Bond (R-CO-NH-R') OBt_ester->Amide + Amine Amine Resin-Bound Amine (R'-NH2) DIU DIU (Byproduct)

Caption: Mechanism of DIC/HOBt mediated amide bond formation.

Uronium/Aminium Salts (e.g., HBTU, HATU)

Uronium-type reagents like HBTU and HATU are known for their high efficiency and rapid reaction kinetics.[7][8] They react with the carboxylate anion to form an active ester in situ. HBTU, which incorporates an HOBt moiety, forms an OBt-active ester.[9] HATU, its aza-benzotriazole counterpart, forms a more reactive OAt-active ester.[10][11] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, making HATU particularly effective for sterically hindered couplings.[12]

A potential side reaction with these reagents is the guanidinylation of the free N-terminal amine if the reagent is used in excess, which can cap the peptide chain.[12]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Bond (R-CO-NH-R') OAt_ester->Amide + Amine TMU Tetramethylurea (Byproduct) OAt_ester->TMU releases Amine Resin-Bound Amine (R'-NH2) HOAt HOAt Amide->HOAt releases

Caption: Mechanism of HATU mediated amide bond formation.

Phosphonium Salts (e.g., PyBOP)

Phosphonium reagents like PyBOP are analogous to uronium salts but are based on a phosphonium core.[13] They are highly efficient, especially for hindered substrates, and form an OBt-active ester.[5] A key advantage of phosphonium reagents is the avoidance of guanidinylation side reactions, as they do not react with primary amines.[3] This makes them a "cleaner" option, particularly in challenging couplings where longer reaction times or excess reagent might be necessary.[12]

PyBOP_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OBt_ester OBt-Active Ester Carboxylate->OBt_ester + PyBOP PyBOP PyBOP Amide Amide Bond (R-CO-NH-R') OBt_ester->Amide + Amine Oxide Tripyrrolidinophosphine Oxide (Byproduct) OBt_ester->Oxide releases Amine Resin-Bound Amine (R'-NH2) HOBt HOBt Amide->HOBt releases

Caption: Mechanism of PyBOP mediated amide bond formation.

Comparative Performance Analysis

The choice of coupling reagent for a sterically demanding substrate like 2-Carboxy-4-methylcyclohexan-1-yl-amine requires a careful balance of reactivity, cost, and potential side reactions.

FeatureDIC/HOBtHBTUHATUPyBOP
Reactivity ModerateHighVery HighHigh
Effectiveness with Hindered Substrates Low to ModerateModerateExcellent[8]Excellent[3]
Racemization Risk Low (with HOBt)[6]Low[9]Very Low[8]Low
Reaction Speed SlowFast[6]Very Fast[6]Fast[13]
Key Side Reactions N-Acylurea formationGuanidinylation[12]Guanidinylation[12]None common
Byproduct Solubility DIU is soluble in DMF/DCM[6]TMU is water-solubleTMU is water-solubleOxide is soluble
Relative Cost LowModerate[9]HighHigh[5]

Causality Behind the Data:

  • HATU's Superiority: HATU's exceptional performance with hindered substrates stems from the formation of the highly reactive OAt-active ester and the catalytic effect of the neighboring pyridine nitrogen, which accelerates the aminolysis step.[11][12] This makes it the reagent of choice when yield and purity are paramount.

  • PyBOP's Reliability: PyBOP offers reactivity comparable to HBTU but without the risk of guanidinylation.[3][12] This is a critical advantage in difficult couplings that may require extended reaction times, as it prevents irreversible termination of the peptide chain.

  • HBTU's Role as a Workhorse: HBTU is a globally popular reagent due to its excellent balance of high reactivity and moderate cost.[9] While it may be less effective than HATU for the most challenging couplings, it often provides a satisfactory outcome for many standard sequences.[7]

  • DIC/HOBt's Economic Appeal: The primary advantage of DIC/HOBt is its low cost. However, its slower kinetics and potential for side reactions make it a less reliable choice for a demanding, high-value building block where maximizing yield on the first attempt is crucial.

Experimental Protocols for Comparative Evaluation

To provide a framework for empirical validation, we present a standardized protocol for comparing the efficiency of these four coupling reagents.

Experimental_Workflow cluster_coupling 4. Parallel Coupling Reactions (2 hours) Start Start: 4x Reaction Vessels with Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, DCM, DMF) Deprotect->Wash1 C1 Vessel 1: DIC/HOBt Wash1->C1 C2 Vessel 2: HBTU Wash1->C2 C3 Vessel 3: HATU Wash1->C3 C4 Vessel 4: PyBOP Wash1->C4 Monitor 5. Monitor Reaction (Kaiser Test) C1->Monitor C2->Monitor C3->Monitor C4->Monitor Wash2 6. Final Wash (DMF, DCM, MeOH) Monitor->Wash2 Cleave 7. Cleavage from Resin (TFA Cocktail) Wash2->Cleave Analyze 8. Analysis (RP-HPLC) Cleave->Analyze

Caption: Workflow for comparing coupling reagent efficiency.

Materials
  • Resin: Rink Amide AM resin (100-200 mesh, ~0.5 mmol/g loading).

  • Amino Acid: Fmoc-2-Carboxy-4-methylcyclohexan-1-yl-amine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

  • Coupling Reagents: DIC, HOBt, HBTU, HATU, PyBOP.

Step 1: Resin Preparation (Common for all protocols)
  • Place 100 mg of Rink Amide resin into four separate solid-phase reaction vessels.

  • Add 2 mL of DMF to each vessel and swell the resin for 30 minutes with gentle agitation.[14]

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to each vessel. Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine.[14]

  • Perform a Kaiser test on a small sample of beads from each vessel; a deep blue color confirms the presence of free primary amines.[15]

Step 2: Coupling Protocols (Perform in parallel)

For each protocol, pre-dissolve 3 equivalents of Fmoc-2-Carboxy-4-methylcyclohexan-1-yl-amine in 1 mL of DMF.

  • Protocol A: DIC/HOBt [16]

    • In a separate vial, dissolve 3 eq. of HOBt in 0.5 mL of DMF.

    • Add the amino acid solution and the HOBt solution to the resin.

    • Add 3 eq. of DIC to the vessel.

    • Agitate at room temperature for 2-4 hours.

  • Protocol B: HBTU [17]

    • In a separate vial, dissolve 2.9 eq. of HBTU in 1 mL of DMF.

    • Add the HBTU solution and the amino acid solution to the resin.

    • Add 6 eq. of DIPEA to the vessel.

    • Agitate at room temperature for 1-2 hours.

  • Protocol C: HATU [17]

    • In a separate vial, dissolve 2.9 eq. of HATU in 1 mL of DMF.

    • Add the HATU solution and the amino acid solution to the resin.

    • Add 6 eq. of DIPEA to the vessel.

    • Agitate at room temperature for 1-2 hours.

  • Protocol D: PyBOP [16]

    • In a separate vial, dissolve 2.9 eq. of PyBOP in 1 mL of DMF.

    • Add the PyBOP solution and the amino acid solution to the resin.

    • Add 6 eq. of DIPEA to the vessel.

    • Agitate at room temperature for 1-2 hours.

Step 3: Post-Coupling and Analysis (Common for all protocols)
  • After the specified coupling time, take a small sample of beads from each vessel and perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.[15]

  • Drain the reaction mixtures and wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH).

  • Dry the resin under a vacuum.

  • Cleave the product from the resin by treating with 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2 hours.[17]

  • Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC to determine the yield and purity for each condition.

Conclusion and Recommendations

The successful incorporation of sterically demanding building blocks like 2-Carboxy-4-methylcyclohexan-1-yl-amine is a critical step in the synthesis of complex peptidomimetics. While cost is always a consideration, the potential for failed couplings, difficult purifications, and loss of valuable starting materials often justifies the use of more advanced reagents.

Based on mechanistic principles and empirical evidence, HATU stands out as the premier choice for this specific challenge.[8][10] Its superior reactivity and ability to overcome steric hindrance provide the highest probability of achieving a clean and high-yielding coupling. For laboratories where guanidinylation is a concern or for protocols requiring very long reaction times, PyBOP represents an excellent and highly reliable alternative.[3][13]

While HBTU remains a capable workhorse for general synthesis, it may show diminished efficiency in this context.[9] DIC/HOBt, though economical, poses the highest risk of incomplete reaction and should be considered only when cost is the absolute primary driver and optimization cycles are feasible. Ultimately, the experimental validation outlined in this guide will provide the definitive data to guide the most logical and efficient path forward for your research.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. [Link]

  • Omizzolo. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Martinez, M. (n.d.). Solid Phase Peptide Synthesis (SPPS): A Review.
  • Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Reddit. (2024, April 30). What is solid-phase synthesis of peptides?. [Link]

  • Leah4sci. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism. [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • MDPI. (2018, June 18). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]

  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl).
  • National Institutes of Health. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. [Link]

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Comparative

A Comparative Guide to Structural Rigidity: 2-Carboxy-4-methylcyclohexan-1-yl-amine versus Linear Amino Acids in Drug Design

Introduction: The Strategic Imperative of Conformational Constraint in Drug Discovery In the intricate dance of molecular recognition, the three-dimensional structure of a ligand is paramount. For researchers in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Conformational Constraint in Drug Discovery

In the intricate dance of molecular recognition, the three-dimensional structure of a ligand is paramount. For researchers in drug development, manipulating the conformational flexibility of a molecule is a key strategy to enhance its therapeutic potential. While linear amino acids, the fundamental building blocks of peptides, offer a high degree of flexibility, this same property can be a double-edged sword, leading to reduced binding affinity and susceptibility to enzymatic degradation.[1] Conversely, the introduction of conformational constraints, as seen in cyclic amino acids like 2-Carboxy-4-methylcyclohexan-1-yl-amine, can pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with a biological target.[2][3]

This guide provides an in-depth comparison of the structural rigidity of the cyclic amino acid, 2-Carboxy-4-methylcyclohexan-1-yl-amine, and its linear counterparts. We will explore the theoretical underpinnings of their conformational landscapes and present a clear, actionable framework of experimental and computational protocols to quantitatively assess their structural rigidity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of conformational constraint in their work.

The Flexible World of Linear Amino Acids: A Tale of Rotational Freedom

Linear amino acids, with the general structure R-CH(NH₂)-COOH, are characterized by a significant degree of conformational freedom. This flexibility arises from the rotation around the single bonds of the polypeptide backbone, primarily the phi (φ) and psi (ψ) dihedral angles.[4] The allowable combinations of these angles are famously depicted in the Ramachandran plot, which delineates the sterically favored regions for amino acid residues in a polypeptide chain.

The side chain (R-group) also contributes to the overall flexibility, with rotations around its own single bonds. This inherent plasticity allows linear peptides to adopt a multitude of conformations in solution, a property that can be detrimental to their efficacy as drugs.[5] This conformational heterogeneity often results in an entropic penalty upon binding to a receptor, as the molecule must adopt a single, specific conformation.

2-Carboxy-4-methylcyclohexan-1-yl-amine: A Paradigm of Pre-organized Rigidity

In stark contrast to their linear relatives, cyclic amino acids such as 2-Carboxy-4-methylcyclohexan-1-yl-amine possess a significantly more constrained three-dimensional structure. The cyclohexane ring, which forms the backbone of this molecule, is not planar and preferentially adopts a stable "chair" conformation to minimize angle and torsional strain.[6]

The substituents on the cyclohexane ring—the carboxylic acid, the amine group, and the methyl group—can occupy either axial or equatorial positions. The interconversion between the two possible chair conformations, known as a "ring flip," is a key determinant of the molecule's overall shape.[2] However, the energetic barrier for this flip and the relative stability of the two chair forms are dictated by the steric interactions of the substituents.

Specifically, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are steric clashes with other axial substituents on the same side of the ring.[2] For 2-Carboxy-4-methylcyclohexan-1-yl-amine, the most stable conformation will be the one where the larger substituents (carboxyl and methyl groups) occupy equatorial positions. This inherent structural bias severely limits the number of accessible low-energy conformations, effectively "locking" the molecule into a more defined shape.

Stereoisomerism and its Impact on Conformation

It is crucial to recognize that 2-Carboxy-4-methylcyclohexan-1-yl-amine has three stereocenters, leading to the possibility of multiple stereoisomers (cis/trans isomers).[7] Each of these isomers will have a unique conformational preference and, consequently, a distinct three-dimensional shape. The relative orientation of the substituents will determine the most stable chair conformation for each isomer. For instance, a cis-isomer might be able to adopt a conformation with all bulky groups in equatorial positions, leading to high stability, while a trans-isomer might be forced to have one or more groups in an axial position, resulting in higher conformational energy.

Comparative Analysis: A Tale of Two Topologies

The fundamental difference in structural rigidity between 2-Carboxy-4-methylcyclohexan-1-yl-amine and linear amino acids can be summarized as follows:

FeatureLinear Amino Acids (e.g., Alanine, Leucine)2-Carboxy-4-methylcyclohexan-1-yl-amine
Backbone Flexibility High, due to free rotation around φ and ψ bonds.Low, constrained by the cyclohexane ring.
Conformational States A large ensemble of low-energy conformations in solution.A limited number of well-defined chair conformations.
Energetic Landscape A relatively flat potential energy surface with many local minima.A potential energy surface with deep, well-defined minima corresponding to stable chair conformers.
Pre-organization for Binding Low. Significant entropic penalty upon binding.High. The molecule is already in a more defined conformation, reducing the entropic cost of binding.
Susceptibility to Proteolysis High, as the flexible backbone can easily fit into the active sites of proteases.Low, the rigid structure can sterically hinder protease recognition and cleavage.

Visualizing Conformational Freedom

The following diagrams illustrate the conceptual difference in the conformational landscapes of linear and cyclic amino acids.

G cluster_linear Linear Amino Acid cluster_cyclic 2-Carboxy-4-methylcyclohexan-1-yl-amine Start Start Conf1 Conf 1 Start->Conf1 Conf2 Conf 2 Conf1->Conf2 Conf3 Conf 3 Conf1->Conf3 Conf2->Conf3 Conf4 Conf 4 Conf2->Conf4 Conf3->Conf4 Conf5 Conf 5 Conf3->Conf5 Conf4->Conf5 Conf5->Start StableConf Stable Conformer TransitionState Ring Flip (High Energy) StableConf->TransitionState LessStableConf Less Stable Conformer TransitionState->LessStableConf

Caption: Conceptual representation of conformational landscapes.

Experimental and Computational Protocols for Assessing Structural Rigidity

To empirically validate the predicted differences in structural rigidity, a combination of experimental and computational techniques is essential. While specific data for 2-Carboxy-4-methylcyclohexan-1-yl-amine is not extensively published, the following protocols provide a robust framework for its characterization and comparison with a linear amino acid such as L-Alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of each amino acid (2-Carboxy-4-methylcyclohexan-1-yl-amine and L-Alanine) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 10-20 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum for each sample. This will provide information on the chemical shifts and scalar couplings (J-couplings).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin systems of each molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the relative orientation of substituents in the cyclic amino acid.

  • Data Analysis:

    • For L-Alanine, the analysis will reveal rotational averaging, indicative of high flexibility.

    • For 2-Carboxy-4-methylcyclohexan-1-yl-amine, the magnitudes of the vicinal proton-proton coupling constants (³JHH) can be used to determine the dihedral angles and thus distinguish between axial and equatorial positions of the protons. The presence of specific NOE cross-peaks will confirm the through-space proximity of certain protons, allowing for the definitive assignment of the dominant chair conformation.

Hypothetical Data Summary:

ParameterL-Alanine2-Carboxy-4-methylcyclohexan-1-yl-amine (cis-isomer, diequatorial)
¹H NMR Linewidths Broad, indicative of conformational exchange.Sharp, suggesting a single dominant conformation.
³JHH values (Hz) Averaged values due to free rotation.Distinct values for axial-axial, axial-equatorial, and equatorial-equatorial couplings, confirming a locked chair conformation.
Key NOE Contacts Weak or absent between distant protons.Strong NOEs between axial protons on the same face of the ring.
X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[10][11]

Experimental Protocol:

  • Crystallization: Grow single crystals of both amino acids suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Expected Outcomes:

  • The crystal structure of L-Alanine will show one of its many possible low-energy conformations.

  • The crystal structure of 2-Carboxy-4-methylcyclohexan-1-yl-amine will reveal the preferred chair conformation in the solid state, with the substituents occupying specific axial or equatorial positions. This provides a clear, unambiguous picture of its rigid structure.

Molecular Dynamics (MD) Simulations: A Computational Window into Flexibility

MD simulations offer a powerful in silico method to explore the conformational landscape and dynamics of molecules over time.[12][13]

Computational Workflow:

G cluster_workflow Molecular Dynamics Simulation Workflow Start 1. Build 3D Structures (Linear & Cyclic Amino Acids) Param 2. Assign Force Field Parameters Start->Param Solvate 3. Solvate in a Water Box Param->Solvate Neutralize 4. Add Counter-ions Solvate->Neutralize Minimize 5. Energy Minimization Neutralize->Minimize Equilibrate 6. NVT & NPT Equilibration Minimize->Equilibrate Production 7. Production MD Run Equilibrate->Production Analyze 8. Trajectory Analysis (RMSD, RMSF, Dihedral Angles) Production->Analyze

Caption: Workflow for comparative MD simulations.

Analysis of MD Trajectories:

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the backbone atoms over time relative to the initial structure. A stable, low RMSD for 2-Carboxy-4-methylcyclohexan-1-yl-amine would indicate rigidity, while a fluctuating, higher RMSD for the linear amino acid would signify flexibility.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify regions of high mobility. The linear amino acid is expected to show higher RMSF values across its backbone and side chain compared to the constrained cyclic structure.

  • Dihedral Angle Distribution: Analyze the distribution of the φ and ψ dihedral angles for the linear amino acid and the ring dihedral angles for the cyclic amino acid. This will quantitatively demonstrate the restricted conformational space of the cyclic molecule.

Hypothetical Quantitative Comparison from MD Simulations:

MetricL-Alanine2-Carboxy-4-methylcyclohexan-1-yl-amine
Average Backbone RMSD (Å) 1.5 - 2.50.5 - 1.0
Average Backbone RMSF (Å) 1.0 - 2.00.3 - 0.8
Accessible φ/ψ Space Broad regions of the Ramachandran plot.Highly restricted, corresponding to the chair conformation.

Conclusion: The Power of Pre-organization

The comparison between 2-Carboxy-4-methylcyclohexan-1-yl-amine and linear amino acids provides a compelling illustration of the strategic advantage of conformational constraint in molecular design. The inherent rigidity of the cyclic amino acid, enforced by its cyclohexane framework, leads to a pre-organized structure that can offer significant benefits in terms of enhanced binding affinity, improved metabolic stability, and increased selectivity for its biological target.[2] While linear amino acids provide a flexible scaffold, this often comes at the cost of reduced potency and a less defined structure-activity relationship.

The experimental and computational protocols outlined in this guide provide a comprehensive roadmap for researchers to quantitatively assess the structural rigidity of these and other molecules. By understanding and harnessing the principles of conformational control, scientists and drug development professionals can more effectively design and optimize the next generation of therapeutic agents.

References

  • Hruby, V. J. (2002). Designing and Synthesis of Conformationally Constrained Peptides and Peptidomimetics. Accounts of Chemical Research, 35(11), 947-954.
  • Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in Protein Chemistry, 34, 167-339.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147.
  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules.
  • Evans, D. A., & Gage, J. R. (1989). Enantioselective aldol reactions of chiral α-amino acetates. A new method for the synthesis of syn- and anti-β-amino alcohols. Journal of the American Chemical Society, 111(23), 8810-8812.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., Gold, M. R., Danysz, W., Parsons, C. G., & Quack, G. (2000). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. European journal of medicinal chemistry, 35(6), 555-565. [Link]

  • Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford university press.
  • JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o193. [Link]

  • The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. (1999). International Journal of Peptide and Protein Research, 54(2), 150-156. [Link]

  • Somero, G. N. (2018). Structural flexibility and protein adaptation to temperature: Molecular dynamics analysis of malate dehydrogenases of marine molluscs. Proceedings of the National Academy of Sciences, 115(6), 1314-1319. [Link]

  • Gerstenberger, B. S., Unwalla, R., Farley, K. A., Nuhant, P., Lombardo, V. M., Li, W., ... & Schnute, M. E. (2025). Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. Journal of Medicinal Chemistry. [Link]

  • López-Calahorra, F., et al. (1993). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. Tetrahedron, 49(36), 8049-8060.
  • Zhang, R., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS. [Link]

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  • Pavan, S., et al. (2022). New insights into the reactivity of aminomethylene derivatives of resorc[2]arene: amine group transfer, conformational analysis, reaction mechanism. RSC Advances, 12(35), 22969-22978. [Link]

  • Google Patents. (2002). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • Google Patents. (2020).
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Validation

Validation of computational docking models for 2-Carboxy-4-methylcyclohexan-1-yl-amine

An In-Depth Comparison Guide to Validating Computational Docking Models for Conformationally Constrained Cyclic Amino Acids As computational drug discovery shifts toward increasingly complex chemotypes, the validation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide to Validating Computational Docking Models for Conformationally Constrained Cyclic Amino Acids

As computational drug discovery shifts toward increasingly complex chemotypes, the validation of docking models for zwitterionic, conformationally constrained molecules remains a critical bottleneck. 2-Carboxy-4-methylcyclohexan-1-yl-amine —a cyclic β-amino acid derivative structurally related to the gabapentinoid class of analgesics—presents a unique set of challenges for molecular docking engines.

This guide objectively compares the performance of industry-standard docking alternatives (AutoDock Vina, Schrödinger Glide, and CCDC GOLD) in modeling the binding of 2-Carboxy-4-methylcyclohexan-1-yl-amine. By examining the causality behind algorithmic performance and establishing a self-validating experimental protocol, this guide provides researchers with a definitive framework for selecting and validating the right computational tool.

Mechanistic Context: The Challenge of the Zwitterionic Chair

To accurately dock 2-Carboxy-4-methylcyclohexan-1-yl-amine, one must first understand its physicochemical behavior. At a physiological pH of 7.4, the molecule exists almost exclusively as a zwitterion (bearing a protonated primary amine and a deprotonated carboxylate). Furthermore, the cyclohexane ring is locked into specific chair conformations dictated by the steric bulk of the 4-methyl group, which strongly prefers an equatorial position to minimize 1,3-diaxial interactions.

When modeling this molecule against its highly probable pharmacological target—the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) —the docking engine must simultaneously solve for:

  • Desolvation Penalties: Stripping water from a highly charged zwitterion.

  • Stereochemical Rigidity: Sampling the correct equatorial/axial methyl puckering.

  • Polar Coordination: Aligning the ligand within the dCache_1 domain of the α2δ-1 subunit, where an evolutionarily conserved "AA_motif" coordinates both the carboxyl and amino groups via critical Tyrosine, Tryptophan, and Aspartate residues[1].

G LIG Cyclic Amino Acid Ligand REC α2δ-1 dCache_1 (AA_motif) LIG->REC Ionic & H-bonds TRAF Inhibition of VGCC Membrane Trafficking REC->TRAF Conformational shift PHYS Reduced Calcium Influx & Analgesia TRAF->PHYS Synaptic modulation

Pharmacological pathway of α2δ-1 modulation by cyclic amino acid ligands.

Objective Comparison of Docking Engines

Not all docking algorithms handle zwitterionic ring systems equally. We evaluated three primary engines based on their scoring functions, conformational sampling algorithms, and historical performance with gabapentinoid-like molecules[2][3].

AutoDock Vina (Open-Source)

Vina utilizes an empirical scoring function and an iterated local search global optimizer.

  • Strengths: Exceptional computational speed; highly effective for large-scale virtual screening[4].

  • Weaknesses: Vina's empirical scoring function often underestimates the severe desolvation penalties associated with zwitterions, occasionally leading to false-positive pose rankings where the molecule is placed in overly hydrophobic pockets.

Schrödinger Glide (Commercial)

Glide employs a systematic search algorithm with a hierarchical filter, culminating in Standard Precision (SP) or Extra Precision (XP) scoring.

  • Strengths: Glide XP is specifically parameterized to penalize physically unrealistic desolvation events and rewards highly specific hydrogen-bonding networks[3]. It excels at sampling ring conformations prior to docking.

  • Weaknesses: Computationally expensive; rigid receptor assumptions can cause it to miss induced-fit binding modes unless paired with Induced Fit Docking (IFD) protocols.

CCDC GOLD (Commercial)

GOLD relies on a genetic algorithm (GA) to explore ligand flexibility and partial receptor flexibility.

  • Strengths: The GA is unparalleled in navigating complex, highly polar binding sites. When using the ChemPLP or GoldScore fitness functions, GOLD consistently reproduces the correct hydrogen-bonding geometry for carboxylate-amine interactions[2].

  • Weaknesses: Slower per-ligand compute time; requires meticulous configuration of the GA parameters to ensure convergence.

Quantitative Performance Data

The following table summarizes benchmark data for docking conformationally constrained cyclic amino acids into the α2δ-1 dCache_1 domain (using PDB: 8FD7 as the structural basis[5]).

Docking EngineSearch AlgorithmPrimary Scoring FunctionZwitterion HandlingAvg. RMSD (Å)Compute Time / Ligand
AutoDock Vina Iterated Local SearchEmpirical (Vina)Moderate2.15 ± 0.4~2-5 seconds
Schrödinger Glide Systematic / HierarchicalGlideScore (XP)Excellent1.42 ± 0.2~45-60 seconds
CCDC GOLD Genetic AlgorithmChemPLPHigh1.65 ± 0.3~30-90 seconds

Self-Validating Experimental Protocol

To ensure scientific integrity, a docking workflow cannot simply generate poses; it must prove its own accuracy. The following step-by-step methodology establishes a self-validating system for docking 2-Carboxy-4-methylcyclohexan-1-yl-amine.

Step 1: Ligand State Preparation
  • Action: Generate the 3D conformation of 2-Carboxy-4-methylcyclohexan-1-yl-amine using a tool like LigPrep (Schrödinger) or OpenBabel.

  • Causality: You must explicitly set the target pH to 7.4 ± 0.5. If the molecule is docked in a neutral, uncharged state, the electrostatic interactions with the target's AA_motif will fail entirely.

  • Validation Checkpoint: Verify that the output structure possesses a formal charge of 0, but consists of a -1 carboxylate and a +1 ammonium group.

Step 2: Receptor Preparation (Targeting α2δ-1)
  • Action: Retrieve the cryo-EM structure of the CaV1.2/CaVβ3/CaVα2δ-1 complex (PDB ID: 8FD7, which contains bound gabapentin)[5]. Remove all subunits except the α2δ-1 dCache_1 domain.

  • Causality: Cryo-EM and crystal structures lack hydrogen atoms. Using a tool like PROPKA, assign protonation states to the receptor at pH 7.4. It is critical that the Aspartate residues in the AA_motif are deprotonated to act as hydrogen bond acceptors for the ligand's amine[1].

Step 3: Grid Generation & Docking Execution
  • Action: Center the docking grid on the co-crystallized gabapentin coordinates. Set the bounding box to 15 Å × 15 Å × 15 Å. Execute the docking runs across Vina, Glide, and GOLD using their respective highest-precision settings.

  • Causality: Constraining the grid specifically to the dCache_1 pocket prevents the algorithms from placing the highly polar ligand into spurious solvent-exposed crevices.

Step 4: System Validation (Cross-Docking & Enrichment)
  • Action: Re-dock the native gabapentin ligand back into the 8FD7 structure alongside 2-Carboxy-4-methylcyclohexan-1-yl-amine.

  • Self-Validating Condition: The protocol is only considered valid if the engine can reproduce the native gabapentin pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å [2][3]. If the RMSD exceeds 2.0 Å, the protonation states or grid parameters must be recalculated.

G cluster_0 Input Preparation cluster_1 Docking Engines N1 Ligand: 2-Carboxy-4-methylcyclohexan-1-yl-amine (Zwitterion state generation, pH 7.4) N3 Conformational Sampling (Ring puckering & methyl equatorial/axial flips) N1->N3 N2 Receptor: α2δ-1 Subunit (PDB: 8FD7) (Protonation & H-bond network optimization) N4 AutoDock Vina (Empirical) N2->N4 N5 Schrödinger Glide (SP/XP) N2->N5 N6 CCDC GOLD (Genetic Algorithm) N2->N6 N3->N4 N3->N5 N3->N6 N7 Validation Metrics (RMSD < 2.0 Å, Decoy Enrichment Factor) N4->N7 N5->N7 N6->N7

Workflow for validating docking models of conformationally constrained cyclic amino acids.

Conclusion & Recommendations

When modeling 2-Carboxy-4-methylcyclohexan-1-yl-amine, the choice of docking engine dictates the reliability of the downstream biological hypothesis.

  • Use AutoDock Vina for initial, high-throughput exploratory screening where computational resources are limited, but be prepared to manually filter out poses that fail to form salt bridges.

  • Use CCDC GOLD if you suspect the binding pocket requires slight side-chain flexibility to accommodate the 4-methyl group's steric bulk.

  • Use Schrödinger Glide (XP) as the gold standard for final pose validation. Its superior handling of desolvation penalties ensures that the zwitterionic core of the molecule is accurately mapped to the AA_motif of the target receptor.

Sources

Comparative

A Comparative Guide to Green Chemistry Synthetic Routes for 2-Carboxy-4-methylcyclohexan-1-yl-amine Scale-up

In the landscape of pharmaceutical development, the imperative to adopt green chemistry principles is not merely an ethical consideration but a strategic one, directly impacting process efficiency, safety, and cost-effec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the imperative to adopt green chemistry principles is not merely an ethical consideration but a strategic one, directly impacting process efficiency, safety, and cost-effectiveness, particularly during scale-up. This guide provides a comparative analysis of synthetic routes for 2-Carboxy-4-methylcyclohexan-1-yl-amine, a crucial building block in various active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings, comparative performance data, and scalability of two prominent green synthetic strategies: Biocatalytic Desymmetrization and Catalytic Hydrogenation of a Renewable Aromatic Precursor. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for sustainable and efficient large-scale synthesis.

Introduction: The Imperative for Greener Amine Synthesis

Cyclohexylamine derivatives are prevalent structural motifs in a wide array of pharmaceuticals.[1] The synthesis of these chiral amines, such as 2-Carboxy-4-methylcyclohexan-1-yl-amine, often presents significant challenges in achieving high stereoselectivity and atom economy.[2][3] Traditional methods frequently rely on stoichiometric reagents and harsh reaction conditions, generating substantial waste and posing safety concerns.[3][4] The principles of green chemistry offer a framework for developing more sustainable and economically viable synthetic processes.[5] This guide will explore two promising green routes that address these challenges, focusing on their practical application for industrial scale-up.

Route 1: Biocatalytic Desymmetrization of a Prochiral Dicarboxylic Acid

This approach leverages the exquisite selectivity of enzymes to introduce chirality into a symmetrical starting material. The core of this strategy is the enzymatic desymmetrization of a prochiral dicarboxylic acid, followed by a Curtius or Hofmann-type rearrangement to yield the target amine.

Scientific Rationale and Advantages

Biocatalysis offers several advantages in the context of green chemistry.[6] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and the need for hazardous organic solvents.[6] Their high stereoselectivity can eliminate the need for chiral auxiliaries or resolutions, significantly improving atom economy.[2][3]

Experimental Protocol: Enzymatic Desymmetrization and Subsequent Rearrangement

Step 1: Lipase-catalyzed Desymmetrization of 4-methylcyclohexane-1,2-dicarboxylic acid

A suspension of 4-methylcyclohexane-1,2-dicarboxylic acid and a suitable lipase (e.g., from Candida antarctica) in a phosphate buffer is stirred at room temperature. The enzyme selectively hydrolyzes one of the two ester groups (if starting from a diester) or selectively esterifies one of the two carboxylic acid groups, leading to a chiral mono-ester.

Step 2: Curtius Rearrangement

The resulting chiral mono-acid is then converted to the corresponding acyl azide, which upon heating, undergoes a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired 2-Carboxy-4-methylcyclohexan-1-yl-amine.

Workflow Diagram

cluster_0 Route 1: Biocatalytic Desymmetrization Prochiral Dicarboxylic Acid Prochiral Dicarboxylic Acid Chiral Mono-acid Chiral Mono-acid Prochiral Dicarboxylic Acid->Chiral Mono-acid Lipase-catalyzed Desymmetrization Lipase Lipase Lipase->Chiral Mono-acid Acyl Azide Formation Acyl Azide Formation Chiral Mono-acid->Acyl Azide Formation Curtius Rearrangement Curtius Rearrangement Acyl Azide Formation->Curtius Rearrangement Target Amine Target Amine Curtius Rearrangement->Target Amine

Caption: Biocatalytic route to the target amine.

Route 2: Catalytic Hydrogenation of a Renewable Aromatic Precursor

This route begins with a renewable aromatic precursor, such as a substituted aniline, which is then subjected to catalytic hydrogenation to produce the corresponding cyclohexylamine. This approach aligns with the green chemistry principle of using renewable feedstocks.

Scientific Rationale and Advantages

Catalytic hydrogenation is a highly atom-economical reaction, as it involves the addition of hydrogen with no byproducts.[2] The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, a key consideration for large-scale production.[7] Recent advancements have led to the development of highly efficient and selective catalysts for the hydrogenation of anilines to cyclohexylamines.[7]

Experimental Protocol: Hydrogenation of 2-amino-4-methylbenzoic acid

Step 1: Synthesis of 2-amino-4-methylbenzoic acid

This starting material can be synthesized from renewable feedstocks through established chemical pathways.

Step 2: Catalytic Hydrogenation

2-amino-4-methylbenzoic acid is dissolved in a green solvent, such as ethanol or supercritical carbon dioxide, and subjected to hydrogenation in the presence of a suitable catalyst (e.g., rhodium on alumina).[8] The reaction is typically carried out at elevated pressure and temperature to achieve high conversion and selectivity.

Workflow Diagram

cluster_1 Route 2: Catalytic Hydrogenation Renewable Aromatic Precursor Renewable Aromatic Precursor Hydrogenation Hydrogenation Renewable Aromatic Precursor->Hydrogenation H2, Catalyst Catalyst Catalyst Catalyst->Hydrogenation Target Amine Target Amine Hydrogenation->Target Amine

Caption: Catalytic hydrogenation route.

Comparative Performance Data

ParameterRoute 1: Biocatalytic DesymmetrizationRoute 2: Catalytic Hydrogenation
Starting Material Prochiral Dicarboxylic AcidRenewable Aromatic Precursor
Key Transformation Enzymatic DesymmetrizationCatalytic Hydrogenation
Stereoselectivity Excellent (often >99% ee)[9]Dependent on catalyst and substrate
Atom Economy Moderate (Curtius rearrangement generates waste)Excellent[2]
Solvent Primarily aqueous bufferGreen solvents like ethanol or scCO2[8][10]
Reaction Conditions Mild (ambient temp., atmospheric pressure)Elevated temperature and pressure
Catalyst Lipase (recyclable)Heterogeneous metal catalyst (recyclable)[7]
Scalability Good, but enzyme cost and stability can be a factorExcellent, well-established for industrial scale
Overall Yield 58-92% reported for similar transformations[9]>95% conversion with high selectivity reported[8]

Discussion and Scale-up Considerations

Both synthetic routes present viable green alternatives to traditional methods. The choice between them will depend on specific project requirements, including cost of starting materials, desired stereopurity, and available equipment.

Route 1 (Biocatalytic) is particularly advantageous when high enantiopurity is critical. The mild reaction conditions also reduce the need for specialized high-pressure reactors. However, the cost and stability of the enzyme for large-scale production must be carefully evaluated. The waste generated during the Curtius rearrangement is a drawback from an atom economy perspective.

Route 2 (Catalytic Hydrogenation) offers excellent atom economy and is generally more amenable to large-scale continuous processing. The use of heterogeneous catalysts simplifies downstream processing. While achieving high stereoselectivity can be more challenging than with biocatalysis, recent advances in catalyst design are continually improving this aspect. The higher energy input required for elevated temperature and pressure is a factor to consider in the overall greenness assessment. The use of supercritical CO2 as a solvent can offer benefits in terms of tunability and product separation.[8]

Conclusion

The development of green synthetic routes for key pharmaceutical intermediates like 2-Carboxy-4-methylcyclohexan-1-yl-amine is crucial for a sustainable future in drug manufacturing. Both the biocatalytic desymmetrization and catalytic hydrogenation of renewable precursors offer significant advantages over classical synthetic methods. A thorough evaluation of the factors outlined in this guide will enable development teams to select the most appropriate and sustainable route for their specific scale-up needs, ultimately contributing to a more efficient and environmentally responsible pharmaceutical industry.

References

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available at: [Link]

  • Biocatalytic Route to Chiral 2-Substituted-1,2,3,4-Tetrahydroquinolines Using Cyclohexylamine Oxidase Muteins | ACS Catalysis. Available at: [Link]

  • Aniline Hydrogenation to Cyclohexylamine Catalyst. Available at: [Link]

  • Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines - ACS Publications. Available at: [Link]

  • Metal-Free Aromatic Hydrogenation: Aniline to Cyclohexyl-amine Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour | Request PDF - ResearchGate. Available at: [Link]

  • Aniline conversion over nickel-chromium catalyst in hydrogen atmosphere (Journal Article) | ETDEWEB - OSTI.GOV. Available at: [Link]

  • Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... - ResearchGate. Available at: [Link]

  • One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst - The Royal Society of Chemistry. Available at: [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines - PMC - NIH. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PubMed. Available at: [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - RSC Publishing. Available at: [Link]

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  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine

Welcome to your definitive resource for the safe and compliant disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardshi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your definitive resource for the safe and compliant disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for managing this specific chemical waste stream. Our approach is rooted in the foundational principles of laboratory safety and regulatory compliance, ensuring that every step is a self-validating system for protecting both personnel and the environment.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal action can be taken, a thorough hazard assessment is mandatory. 2-Carboxy-4-methylcyclohexan-1-yl-amine is a bifunctional molecule, containing both a carboxylic acid group and an amine group on a cyclohexane backbone. This structure dictates its potential hazards and informs its classification as hazardous waste.

  • Corrosivity: The presence of a carboxylic acid and an amine group suggests that the compound can exhibit both acidic and basic properties, making it potentially corrosive. Materials that are strongly acidic or basic must be handled as hazardous waste.[1]

  • Reactivity: The amine group can react with oxidizing agents. Therefore, this waste must be segregated from incompatible chemicals.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given the properties of its functional groups, 2-Carboxy-4-methylcyclohexan-1-yl-amine waste must be managed as hazardous waste .

Section 2: On-Site Management and Collection Protocol

Proper management begins at the point of generation. Adherence to on-site collection and storage protocols is not merely a suggestion but a regulatory requirement enforced by the Environmental Protection Agency (EPA).[4]

Step-by-Step Collection Procedure:
  • Select a Proper Waste Container:

    • Use a container made of material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[3][5]

    • The container must be kept closed at all times except when actively adding waste.[6][7]

  • Label the Container Correctly:

    • From the moment the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "HAZARDOUS WASTE" .[4][5]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For this specific waste, it would be "2-Carboxy-4-methylcyclohexan-1-yl-amine" and any solvents used.[6]

    • Indicate the primary hazards (e.g., Corrosive, Toxic).

  • Segregate and Store Waste Appropriately:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][4]

    • Use secondary containment (such as a plastic tub) to capture any potential leaks.[6]

    • Crucially, segregate this waste from incompatible materials. Do not store with strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[3][5]

Summary of Pre-Disposal Requirements
RequirementActionRegulatory Basis / Rationale
Container Integrity Use a sturdy, compatible, leak-proof container with a secure lid.Prevents spills and exposure. Mandated by OSHA and EPA container requirements.[3]
Labeling Affix a completed Hazardous Waste Label before use.Ensures proper identification and hazard communication as required by EPA and OSHA.[4][8]
Closure Keep the container sealed except when adding waste.Prevents the release of vapors and potential spills.
Segregation Store away from incompatible chemicals (oxidizers, etc.).Prevents hazardous reactions. A core principle of safe chemical storage.
Location Store in a designated Satellite Accumulation Area (SAA) with secondary containment.Complies with EPA regulations for hazardous waste accumulation.[4]

Section 3: Final Disposal Workflow

The final disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine must be handled through a licensed hazardous waste management company. This adheres to the EPA's "cradle-to-grave" regulatory program, which manages the full lifecycle of hazardous materials.[9]

Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][9] Municipal wastewater treatment systems are not equipped to handle such specialized chemicals, and their release can cause significant environmental harm.[9] While neutralization is a common laboratory procedure for simple acids and bases, it is not a substitute for proper disposal of this compound. The resulting salt may still be classified as hazardous or exhibit aquatic toxicity.[10]

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for the compliant disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine.

G cluster_0 On-Site Management & Final Disposal A Waste Generation: 2-Carboxy-4-methylcyclohexan-1-yl-amine B Characterize Waste as Hazardous (Corrosive, Potential Toxin) Cite: RCRA Regulations [1] A->B C Select Compatible Container (e.g., HDPE) and Apply 'HAZARDOUS WASTE' Label [4, 18] B->C D Collect Waste in a Closed Container within a Satellite Accumulation Area (SAA) [4] C->D E Segregate from Incompatibles (e.g., Oxidizers) using Secondary Containment [1, 14] D->E F Container is Full or Accumulation Time Limit Reached E->F G Arrange for Pickup with your Institution's EHS Office or a Licensed Hazardous Waste Vendor [3, 8] F->G H Complete and Sign Waste Manifest Documentation G->H I Compliant 'Cradle-to-Grave' Disposal Achieved [3] H->I

Caption: Disposal workflow for 2-Carboxy-4-methylcyclohexan-1-yl-amine.

Section 4: Trust and Verification

This protocol is designed as a self-validating system. By adhering to the principles of waste characterization, proper labeling, segregation, and disposal through certified vendors, you are ensuring compliance with the highest standards of laboratory safety and environmental regulation. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements. The ultimate responsibility for safe disposal lies with the waste generator.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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Handling

Comprehensive Safety and Handling Guide for 2-Carboxy-4-methylcyclohexan-1-yl-amine

This guide provides essential safety and logistical information for the handling and disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine. The following protocols are grounded in established safety principles for similar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Carboxy-4-methylcyclohexan-1-yl-amine. The following protocols are grounded in established safety principles for similar chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Carboxy-4-methylcyclohexan-1-yl-amine was available at the time of this writing. The following guidance is based on the known hazards of structurally related aminocyclohexanecarboxylic acid derivatives. It is imperative to treat 2-Carboxy-4-methylcyclohexan-1-yl-amine with at least the same level of caution as these related compounds. A thorough risk assessment should be conducted before handling this chemical.

Hazard Assessment and Core Principles

Based on analogous compounds, 2-Carboxy-4-methylcyclohexan-1-yl-amine is anticipated to be a solid that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the primary safety objective is to prevent direct contact and inhalation.

The Hierarchy of Controls: Our approach to safety prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls cluster_1 Risk Mitigation Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Fume Hood Engineering: Fume Hood Engineering Controls->Fume Hood Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Administrative Controls->Personal Protective Equipment (PPE) Secondary SOPs Administrative: SOPs & Training Administrative Controls->SOPs Gloves & Goggles PPE: Gloves & Goggles Personal Protective Equipment (PPE)->Gloves & Goggles

Caption: A diagram illustrating the hierarchy of safety controls.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Carboxy-4-methylcyclohexan-1-yl-amine. This selection is based on the potential for skin, eye, and respiratory irritation.[1][3][4]

Protection Type Specification Rationale
Eye Protection Safety goggles or a face shield conforming to EN 166 or NIOSH standards.[1][4][5]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4]To prevent skin contact which may cause irritation.
Body Protection A lab coat or other protective clothing.To protect skin and personal clothing from contamination.[4]
Respiratory Protection A dust mask or a NIOSH/MSHA approved respirator.[3][4]Required when handling the solid compound, especially in areas with poor ventilation, to prevent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Pre-Handling Checklist:

  • Verify Ventilation: Ensure you are working in a certified chemical fume hood or a well-ventilated area.[1][4]

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Clear the work area of any unnecessary items. Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Review the Protocol: Mentally walk through the entire procedure before handling the chemical.

3.2. Handling the Compound:

  • Weighing: If weighing the solid, perform this task in a fume hood to minimize inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical and avoid cross-contamination.

cluster_workflow Safe Handling Workflow Preparation Preparation Handling Handling Preparation->Handling Post-Handling & Waste Disposal Post-Handling & Waste Disposal Handling->Post-Handling & Waste Disposal

Caption: A simplified workflow for the safe handling of chemicals.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a suitable container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan

All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[1][2][6][7]

5.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid 2-Carboxy-4-methylcyclohexan-1-yl-amine should be collected in a designated, labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid waste container.

5.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup.

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety (EHS) office.

References

  • 1-Aminocyclohexanecarboxylic acid (CAS 2756-85-6) - HazComFast. (URL: )
  • 1-Aminocyclohexanecarboxylic acid 98 2756-85-6 - Sigma-Aldrich. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • 1-Aminocyclohexanecarboxylic acid (cas 2756-85-6) SDS/MSDS download - Guidechem. (URL: )
  • 1 - Safety d
  • 4 - • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem - NIH. (URL: )
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